H-Cys(Bzl)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-benzylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBAYRBVXCRIHT-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25988-62-9 | |
| Record name | Poly(S-benzyl-L-cysteine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25988-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60180650 | |
| Record name | Poly-S-benzylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3054-01-1, 25988-62-9 | |
| Record name | S-Benzyl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3054-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Benzylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Benzylcysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04531 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Cysteine, S-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly-S-benzylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-benzyl-L-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-BENZYLCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VRE13M548 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of S-Benzyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Benzyl-L-cysteine is a protected form of the amino acid L-cysteine, where a benzyl group is attached to the sulfur atom. This modification prevents the formation of disulfide bonds and makes it a valuable building block in peptide synthesis and various research applications.[1][2][] Its antioxidant properties also make it a compound of interest in the development of pharmaceuticals and cosmetic formulations.[2] This guide provides a comprehensive overview of the fundamental chemical properties of S-Benzyl-L-cysteine, complete with experimental protocols and data presented for clarity and ease of use by researchers.
Physicochemical Properties
The core physicochemical properties of S-Benzyl-L-cysteine are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [2][4] |
| Molecular Formula | C₁₀H₁₃NO₂S | [4][5] |
| Molecular Weight | 211.28 g/mol | [5][6][7] |
| Melting Point | 214 °C (decomposes) | [7][8][9] |
| Optical Rotation | [α]²⁰/D +23° (c=2 in 1 M NaOH) | [7] |
Table 2: Solubility Profile
| Solvent | Solubility of L-cysteine ( g/100 mL at 25°C) |
| Water | 28 |
| Ethanol | Soluble |
| Acetone | Insoluble |
| Acetic Acid | Freely soluble |
| Ether | Insoluble |
| Benzene | Insoluble |
| Carbon Tetrachloride | Insoluble |
| Ethyl Acetate | Insoluble |
| Source:[11] |
Table 3: Acidity
| Property | Value | Note |
| pKa | 2.10 ± 0.10 | Predicted value for the carboxylic acid group.[8][10] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of S-Benzyl-L-cysteine.
Infrared (IR) Spectroscopy
The IR spectrum of S-Benzyl-L-cysteine shows characteristic peaks corresponding to its functional groups. A representative spectrum is available through various chemical suppliers and databases.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Mass spectrometry data for S-Benzyl-L-cysteine is available, with characteristic fragmentation patterns that can be used for its identification.[14]
Experimental Protocols
The following sections detail the methodologies for determining the key chemical properties of S-Benzyl-L-cysteine.
Determination of Melting Point
Principle: The melting point is determined by heating a small sample of the solid and observing the temperature range over which it transitions from a solid to a liquid. A sharp melting point range is indicative of high purity.
Methodology:
-
A small amount of finely powdered S-Benzyl-L-cysteine is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Determination of Solubility
Principle: The solubility of a compound in a particular solvent at a given temperature is determined by preparing a saturated solution and quantifying the amount of dissolved solute.
Methodology:
-
An excess amount of S-Benzyl-L-cysteine is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.
-
The undissolved solid is removed by filtration or centrifugation.
-
A known volume of the saturated solution is carefully removed, and the solvent is evaporated.
-
The mass of the remaining solid is measured to determine the concentration of the saturated solution.
Measurement of Optical Rotation
Principle: The optical rotation of a chiral compound is measured using a polarimeter, which determines the angle by which the plane of polarized light is rotated when passed through a solution of the compound.
Methodology:
-
A solution of S-Benzyl-L-cysteine of a known concentration (e.g., 2 g/100 mL in 1 M NaOH) is prepared.
-
The polarimeter cell is filled with the solution, ensuring no air bubbles are present.
-
The cell is placed in the polarimeter, and the angle of rotation is measured.
-
The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the molecule's functional groups.
Methodology (KBr Pellet Method):
-
A small amount of S-Benzyl-L-cysteine is thoroughly ground with dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The pellet is placed in the sample holder of an IR spectrometer.
-
The IR spectrum is recorded over the desired wavelength range.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis of S-Benzyl-L-cysteine, a reversed-phase HPLC method is commonly employed.
Methodology:
-
Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA).
-
Standard Solution Preparation: A standard solution of S-Benzyl-L-cysteine of known concentration is prepared in a suitable solvent.
-
Sample Solution Preparation: A solution of the S-Benzyl-L-cysteine sample to be analyzed is prepared at a similar concentration to the standard.
-
Chromatographic Conditions: The HPLC system is equilibrated with the mobile phase. A C18 column is typically used. The flow rate, column temperature, and UV detection wavelength are set.
-
Injection and Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of S-Benzyl-L-cysteine are recorded.
-
Purity Calculation: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the purity analysis of S-Benzyl-L-cysteine using High-Performance Liquid Chromatography (HPLC).
Conclusion
This technical guide has provided a detailed overview of the core chemical properties of S-Benzyl-L-cysteine, tailored for a scientific audience. The tabulated data, coupled with detailed experimental protocols, serves as a valuable resource for researchers and professionals in drug development. The provided workflow for HPLC analysis offers a practical guide for purity assessment. While some experimental data, such as a comprehensive solubility profile and experimentally determined pKa, remain to be fully elucidated in the literature, this guide consolidates the currently available information to facilitate further research and application of this important amino acid derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 4. Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. S-ベンジル-L-システイン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. hmdb.ca [hmdb.ca]
- 12. S-Benzyl-L-cysteine(3054-01-1) IR Spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem [pubchem.ncbi.nlm.nih.gov]
role of the benzyl protecting group in cysteine derivatives
An In-depth Technical Guide to the Role of the Benzyl Protecting Group in Cysteine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the S-benzyl protecting group for cysteine, a cornerstone in peptide chemistry and drug development. We will explore its chemical properties, stability, deprotection methods, and applications, supported by comparative data, detailed experimental protocols, and workflow visualizations.
Cysteine's thiol side chain (-SH) is a highly reactive nucleophile, susceptible to a variety of undesirable side reactions during chemical synthesis, most notably oxidation to form disulfide bonds.[1][2] To ensure the integrity of a target peptide sequence during its assembly, this thiol group must be masked with a protecting group.
The S-benzyl (Bzl) group is one of the most established and robust thiol protecting groups.[3][4] It forms a stable thioether linkage with the cysteine sulfur atom. A key advantage of the S-benzyl group is its stability under the conditions used for both major solid-phase peptide synthesis (SPPS) strategies: it resists the trifluoroacetic acid (TFA) used for Nα-Boc deprotection and the piperidine used for Nα-Fmoc deprotection.[1][5][6] This stability makes it a reliable choice for the synthesis of complex peptides. However, this robustness necessitates very strong, harsh conditions for its eventual removal.[5][6]
Its historical significance is underscored by its use in the first chemical synthesis of the hormone oxytocin by Vincent du Vigneaud, a landmark achievement that contributed to his Nobel Prize in Chemistry in 1955.[3][4]
Comparative Analysis of Cysteine Protecting Groups
The choice of a protecting group is critical and depends on the overall synthetic strategy, particularly the desired conditions for final deprotection and disulfide bond formation. The S-benzyl group belongs to a class of protecting groups that are typically removed under strong acidolytic or reductive conditions.
The following diagram illustrates the classification of common cysteine protecting groups based on their lability, positioning the benzyl group within this chemical landscape.
Quantitative and Qualitative Data Summary
The following table summarizes the properties of the S-benzyl group in comparison to other commonly used cysteine protecting groups in peptide synthesis.
| Protecting Group | Abbreviation | Stability Conditions | Deprotection Reagents & Conditions | Key Features |
| Benzyl | Bzl | Stable to TFA and piperidine. | Na/liquid NH₃ (reductive cleavage) Anhydrous HF (strong acidolysis)[1][7] | Highly stable; requires harsh cleavage; risk of side reactions.[7][8] |
| 4-Methylbenzyl | MeBzl, Meb | Stable to TFA and piperidine. | Anhydrous HF (less stable than Bzl).[1][9] | Slightly more labile to strong acid than unsubstituted Bzl.[1] |
| 4-Methoxybenzyl | Mob | Stable to piperidine; limited stability in TFA. | Anhydrous HF, TFMSA; I₂/DMSO (oxidative).[1][10][11] | More acid-labile than Bzl; allows for more varied deprotection strategies.[12] |
| Trityl | Trt | Stable to base; labile to mild acid. | TFA with scavengers (e.g., TIS); I₂.[1][13] | Highly acid-labile; useful for on-resin disulfide formation.[13] |
| Acetamidomethyl | Acm | Stable to HF, TFA, and piperidine. | Mercury(II) acetate [Hg(OAc)₂]; Iodine (I₂).[1][14] | Orthogonal group, stable to acidolysis; cleavage often involves toxic reagents.[1] |
| tert-Butyl | tBu | Stable to TFA, piperidine, and iodine oxidation. | TFMSA; Mercury(II) acetate.[1][14] | Very stable orthogonal group, useful in complex syntheses.[1] |
Experimental Workflows and Protocols
The S-benzyl group is most classically associated with the Boc/Bzl strategy of solid-phase peptide synthesis. The workflow involves the repetitive removal of the temporary Nα-Boc group with TFA, followed by neutralization and coupling of the next Boc-protected amino acid. The Cys(Bzl) side chain remains intact throughout this process until the final cleavage step.
The diagram below outlines the typical workflow for incorporating a Cys(Bzl) residue in Boc-SPPS.
Key Experimental Protocols
Protocol 1: Synthesis of S-Benzyl-L-Cysteine This protocol is adapted from the classic method involving the reduction of cystine followed by alkylation.[15]
-
Setup: In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense approximately 100 mL of anhydrous liquid ammonia.
-
Dissolution: Add 10 g of L-cystine to the liquid ammonia with stirring. Cystine is readily soluble in this medium.[15]
-
Reduction: Carefully add small, clean pieces of metallic sodium to the stirred solution. The appearance of a persistent blue color indicates that the reduction of the disulfide bond to the thiol is complete. Avoid a large excess of sodium.[7][15]
-
Quenching: Quench the excess sodium by the cautious addition of ammonium chloride until the blue color disappears.
-
Alkylation: Slowly add an equimolar amount of benzyl chloride to the solution. The reaction is typically rapid.
-
Workup: Allow the ammonia to evaporate overnight in a fume hood. Dissolve the resulting residue in water, adjust the pH to the isoelectric point of S-benzyl-L-cysteine (approx. pH 5-6) with acetic acid to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water and ethanol, and dry under vacuum. Recrystallize from dilute aqueous ethanol if necessary.
Protocol 2: Deprotection of Cys(Bzl) using Sodium in Liquid Ammonia This method is effective for solution-phase deprotection of Bzl groups.
-
Setup: Assemble a reaction flask with a dry ice condenser and magnetic stirring in a well-ventilated fume hood.
-
Dissolution: Condense anhydrous liquid ammonia into the flask and dissolve the S-benzyl-cysteine-containing peptide.
-
Reduction: While stirring vigorously, add small pieces of sodium until a stable blue color persists for 2-5 minutes. Systematic investigation has shown that a large excess of sodium can lead to undesired side reactions like cleavage of peptide bonds or reduction of carboxamide groups.[7]
-
Quenching: Add a proton source, such as ammonium chloride or acetic acid, to quench the reaction until the blue color is discharged.
-
Workup: Evaporate the ammonia. The resulting peptide residue can then be desalted and purified by standard chromatographic techniques.
Protocol 3: Final Cleavage and Deprotection using Anhydrous HF This is the standard procedure for Boc/Bzl SPPS and requires specialized equipment. CAUTION: Anhydrous HF is extremely corrosive, toxic, and hazardous. This procedure must only be performed by trained personnel in a dedicated, HF-resistant apparatus. [9]
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin (e.g., 1 g) in a Kel-F reaction vessel.
-
Scavenger Addition: Add a scavenger mixture to the vessel. A common mixture is p-cresol (1 mL). The scavenger is critical for trapping the highly reactive benzyl carbocations generated during cleavage, which can otherwise cause alkylation of nucleophilic residues like Trp, Tyr, and Met.[8][9][16]
-
HF Condensation: Cool the reaction vessel to -78 °C (dry ice/acetone bath). Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.
-
Cleavage Reaction: Transfer the vessel to an ice-water bath (0 °C) and stir for 1 hour. The reaction temperature should be maintained between -5 and 0 °C to ensure efficient removal of the Bzl group while minimizing side reactions.[9]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum, trapping the vapor in a calcium oxide scrubber.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the residue. Triturate the solid to break it up.
-
Isolation and Purification: Collect the peptide by filtration, wash several times with cold ether to remove the scavengers, and dry under vacuum. The crude peptide is then dissolved in an appropriate aqueous buffer (e.g., dilute acetic acid) and purified, typically by reverse-phase HPLC.
Applications in Research and Drug Development
The use of S-benzyl cysteine derivatives extends beyond simple peptide synthesis into several key areas of biomedical research.
-
Pharmaceutical Intermediates: S-benzyl-L-cysteine and its derivatives serve as crucial building blocks in the synthesis of complex pharmaceuticals.[17] Its structure can enhance the stability and solubility of parent compounds, which are critical attributes for successful drug formulations.[17]
-
Peptide-Based Therapeutics: It is integral to the synthesis of peptide drugs. For instance, S-benzyl cysteine-based cyclic dipeptides have been used to create hydrogels for the sustained release of anticancer drugs like 5-fluorouracil, demonstrating enhanced efficacy compared to the drug alone.[18][19]
-
Enzyme Inhibition Studies: Benzylcysteine has been identified as a competitive inhibitor of the amino acid transporter ASCT2, which is a target in cancer research.[20] It also acts as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL), an enzyme involved in cysteine biosynthesis in plants, suggesting its potential as a novel herbicide.[21]
Advantages and Disadvantages
The S-benzyl group remains a relevant tool in the chemist's arsenal, but its selection requires a careful weighing of its benefits and drawbacks.
| Advantages | Disadvantages |
| High Stability: Extremely robust and stable to most reagents and conditions used in both Fmoc and Boc SPPS.[1][5] | Harsh Deprotection: Requires highly corrosive (HF) or hazardous (Na/NH₃) reagents for removal.[7][9] |
| Low Cost: The starting materials (benzyl chloride, cysteine) are relatively inexpensive. | Side Reaction Potential: Cleavage generates reactive benzyl carbocations that can alkylate sensitive residues if not properly scavenged.[8][9] |
| Well-Established: A vast body of literature exists, making its behavior predictable and protocols well-optimized.[3][6] | Limited Orthogonality: Cannot be removed in the presence of many other protecting groups, limiting its utility in strategies requiring sequential deprotection.[22] |
| Proven Track Record: Successfully used in the synthesis of numerous complex peptides, including the first synthesis of oxytocin.[3] | Safety Concerns: The required deprotection reagents (HF, sodium metal) pose significant safety and handling challenges. |
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 17. chemimpex.com [chemimpex.com]
- 18. S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. mdpi.com [mdpi.com]
- 22. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
An In-depth Technical Guide to H-Cys(Bzl)-OH: Structure, Functional Groups, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of S-benzyl-L-cysteine (H-Cys(Bzl)-OH), a protected derivative of the amino acid L-cysteine. This document details its chemical structure, key functional groups, and physicochemical properties. Furthermore, it presents spectroscopic data, a detailed synthesis protocol, and explores its role as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL) in the plant sulfur assimilation pathway, a mechanism with implications for herbicide development and research into oxidative stress.
Chemical Structure and Functional Groups
This compound, systematically named (2R)-2-amino-3-(benzylsulfanyl)propanoic acid, is an L-cysteine derivative where the hydrogen atom of the thiol group is replaced by a benzyl group.[1] This protective group enhances the stability of the molecule, particularly preventing the oxidation of the thiol to a disulfide.[2]
The core structure of this compound comprises a chiral carbon center, characteristic of amino acids. The key functional groups are:
-
Carboxylic Acid Group (-COOH): This acidic functional group is capable of donating a proton and participates in peptide bond formation.
-
Amino Group (-NH₂): This basic functional group can accept a proton and is also crucial for peptide bond synthesis.
-
S-Benzyl Thioether Group (-S-CH₂-C₆H₅): The benzyl group serves as a protecting group for the thiol, preventing its oxidation and allowing for selective reactions at other parts of the molecule. This group is relatively stable but can be removed under specific chemical conditions.
The presence of these functional groups makes this compound a valuable building block in peptide synthesis and a subject of study in various biochemical contexts.[2]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂S | [1] |
| Molecular Weight | 211.28 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 214 °C (decomposes) | |
| Optical Rotation | [α]²⁰/D +23° (c = 2 in 1 M NaOH) | |
| CAS Number | 3054-01-1 | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks/Signals | Interpretation |
| ¹H NMR | δ ~7.3 (m, 5H), δ ~4.0 (m, 1H), δ ~3.8 (s, 2H), δ ~3.0 (m, 2H) | Phenyl protons, α-proton, benzyl CH₂, β-protons |
| ¹³C NMR | δ ~172 (C=O), δ ~138 (Ar-C), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ ~127 (Ar-CH), δ ~54 (α-C), δ ~36 (β-C), δ ~36 (benzyl CH₂) | Carboxyl carbon, aromatic carbons, α-carbon, β-carbon, benzyl carbon |
| FT-IR (cm⁻¹) | ~3000-2850 (C-H stretch), ~3000-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600-1450 (C=C stretch, aromatic), ~1580 (N-H bend) | Aliphatic and aromatic C-H, carboxylic acid O-H, carbonyl, aromatic ring, amine |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 211. Key Fragments: m/z 121 (M - benzyl), m/z 91 (benzyl cation) | Confirmation of molecular weight and characteristic fragmentation pattern |
Experimental Protocols
Synthesis of S-benzyl-L-cysteine (this compound)
This protocol outlines a common laboratory-scale synthesis of S-benzyl-L-cysteine from L-cysteine hydrochloride and benzyl chloride.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine hydrochloride monohydrate in deionized water. Cool the solution in an ice bath with continuous stirring.
-
Base Addition: Slowly add a solution of sodium hydroxide to the cooled cysteine solution. The amount of NaOH should be sufficient to neutralize the hydrochloride and deprotonate the thiol group, forming the thiolate anion.
-
Addition of Benzyl Chloride: While maintaining the temperature between 0-5°C, slowly add a solution of benzyl chloride in ethanol to the reaction mixture. The benzyl chloride will react with the nucleophilic thiolate.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for approximately 2 hours.
-
Precipitation: Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH reaches approximately 5.5. The product, S-benzyl-L-cysteine, will precipitate out of the solution.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold deionized water, cold ethanol, and finally diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified S-benzyl-L-cysteine product under vacuum to a constant weight.
Characterization: The identity and purity of the synthesized product should be confirmed by measuring its melting point and acquiring spectroscopic data (NMR, IR, MS) to compare with the data presented in Table 2.
Biological Activity and Signaling Pathway
This compound, often referred to as S-benzyl-L-cysteine (SBC) in biological studies, has been identified as an inhibitor of the enzyme O-acetylserine(thiol) lyase (OAS-TL). This enzyme plays a crucial role in the sulfur assimilation pathway in plants, catalyzing the final step in the synthesis of L-cysteine from O-acetylserine (OAS) and sulfide.
Inhibition of the Sulfur Assimilation Pathway
The inhibition of OAS-TL by SBC disrupts the normal flow of the sulfur assimilation pathway, leading to a deficiency in L-cysteine and an accumulation of its precursor, OAS. Cysteine is a vital amino acid for the synthesis of proteins, glutathione, and other essential sulfur-containing compounds. Its depletion can have significant consequences for plant growth and development.
Induction of Oxidative Stress
The disruption of cysteine synthesis by this compound can lead to a state of oxidative stress within the plant. This is due to the reduced availability of glutathione, a major antioxidant that relies on cysteine for its synthesis. The imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify them results in cellular damage.
Experimental Workflow: Analysis of Oxidative Stress
The following diagram illustrates a typical experimental workflow to assess the impact of this compound on oxidative stress in plants.
Applications in Research and Drug Development
This compound serves as a versatile tool in several areas of scientific research and development:
-
Peptide Synthesis: As a protected cysteine derivative, it is widely used in solid-phase and solution-phase peptide synthesis to introduce cysteine residues into peptide chains without the risk of disulfide bond formation during synthesis.[2]
-
Herbicide Development: Its inhibitory effect on a key enzyme in the plant sulfur assimilation pathway makes it a lead compound for the development of novel herbicides.
-
Oxidative Stress Research: It is utilized as a tool to induce and study oxidative stress in plant biology, helping to elucidate the mechanisms of antioxidant defense.
-
Drug Development: Cysteine derivatives are explored for their potential therapeutic roles, including antioxidant and anti-inflammatory properties.[2] this compound can serve as a starting material or intermediate in the synthesis of more complex pharmaceutical compounds.
Conclusion
This compound is a chemically and biologically significant molecule with a well-defined structure and versatile applications. Its role as a protected amino acid in peptide synthesis is well-established, and its function as an inhibitor of a key plant metabolic pathway opens avenues for agricultural and biological research. This technical guide provides foundational knowledge for researchers and professionals working with this compound, from its fundamental properties to its practical applications. Further research into the specific interactions of this compound with its biological targets will continue to expand its utility in various scientific disciplines.
References
Cysteine Protection in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine's unique thiol side chain is a cornerstone of peptide and protein chemistry, enabling the formation of disulfide bridges that are critical for structural integrity and biological function. However, the high nucleophilicity of the thiol group also presents a significant challenge during solid-phase peptide synthesis (SPPS), necessitating the use of protecting groups to prevent undesirable side reactions.[1][2] This guide provides a comprehensive overview of the strategies and methodologies for cysteine protection, with a focus on their application in modern peptide synthesis.
The ideal cysteine protecting group should be stable to the iterative conditions of peptide chain elongation (typically basic conditions for Fmoc removal) while being selectively removable under conditions that do not degrade the peptide.[3] The choice of a specific protecting group is dictated by the overall synthetic strategy, particularly when the regioselective formation of multiple disulfide bonds is required.[4][5] This necessitates an orthogonal protection scheme, where different protecting groups can be removed independently of one another.[6]
Common Cysteine Protecting Groups
A variety of protecting groups have been developed for cysteine, each with distinct labilities and applications. These are broadly classified based on their cleavage conditions.
Acid-Labile Groups
These are among the most commonly used protecting groups in Fmoc-based SPPS, as they can often be removed concurrently with the final cleavage of the peptide from the resin.
-
Trityl (Trt): The trityl group is a bulky and highly acid-labile protecting group.[7] It is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA).[2] Due to the stability of the trityl cation released upon cleavage, scavengers such as triisopropylsilane (TIS) are essential to prevent re-alkylation of the deprotected cysteine or other sensitive residues like tryptophan.[2] While cost-effective, C-terminal Cys(Trt) residues are prone to racemization.[1]
-
4-Methoxytrityl (Mmt): The Mmt group is even more acid-labile than Trt and can be removed with very dilute TFA (1-2% in DCM).[8] This allows for on-resin deprotection and subsequent modification or disulfide bond formation while other acid-labile protecting groups remain intact.[1]
-
Diphenylmethyl (Dpm): The Dpm group offers greater stability than Trt, requiring higher concentrations of TFA for removal.[1][9] This increased stability makes it compatible with the on-resin removal of Mmt, enabling orthogonal strategies for forming multiple disulfide bonds.[1][10] Fmoc-Cys(Dpm)-OH has also been shown to reduce racemization compared to its Trt counterpart during coupling.[10]
-
Tetrahydropyranyl (Thp): The Thp group is another acid-labile option that has demonstrated superior performance in reducing racemization and the formation of β-piperidinylalanine side products, especially for C-terminal cysteines, when compared to Trt, Dpm, Acm, and StBu derivatives.[1][2] It is stable to 1% TFA in DCM, allowing for its use in the synthesis of protected peptide fragments on hyper-acid labile resins.[1][2]
Thiolysis-Labile Groups
These groups are removed by reduction with thiol-containing reagents.
-
tert-Butylthio (StBu): The StBu group is stable to TFA, provided that thiol scavengers are not used in the cleavage cocktail.[1] It is typically removed by reduction with thiols like dithiothreitol (DTT) or phosphines.[1] This orthogonality makes it useful for strategies requiring the purification of a fully protected peptide before disulfide bond formation.
Base-Labile Groups
While less common in standard Fmoc-SPPS due to the use of piperidine for Fmoc removal, some base-labile groups find application in specific contexts.
-
9-fluorenylmethyl (Fm): The Fm group is labile to piperidine, similar to the Fmoc group. Its use is therefore limited but can be employed in strategies where a different N-terminal protecting group (e.g., Boc) is used.
Other Important Protecting Groups
-
Acetamidomethyl (Acm): The Acm group is stable to the standard TFA cleavage conditions, making it an excellent choice for orthogonal protection schemes.[11] It can be removed by treatment with mercury(II) acetate or silver trifluoromethanesulfonate, or more commonly, by oxidative cleavage with iodine, which can simultaneously form the disulfide bond.[2][12]
-
3-Nitro-2-pyridinesulfenyl (Npys): The Npys group is unstable to piperidine, limiting its direct use in Fmoc-SPPS.[2] However, it can be introduced at the N-terminus using a Boc-protected Cys(Npys) residue or post-synthetically.[2] The Npys group is readily cleaved by thiols, and its chromophoric nature allows for easy monitoring of reactions.
Quantitative Data on Cysteine Protection
Racemization of C-terminal Cysteine
The C-terminal cysteine residue is particularly susceptible to racemization during Fmoc-SPPS. The choice of protecting group and coupling conditions significantly impacts the degree of epimerization.
| Protecting Group | Coupling Conditions | Racemization (%) | Reference |
| Trt | HCTU/6-Cl-HOBt/DIEA (25 °C) | 8.0 | [10] |
| Trt | HCTU/6-Cl-HOBt/DIEA (80 °C) | 10.9 | [10] |
| Trt | HCTU/6-Cl-HOBt/DIEA (90 °C) | 26.6 | [10] |
| Dpm | HCTU/6-Cl-HOBt/DIEA (25 °C) | 1.2 | [10] |
| Dpm | HCTU/6-Cl-HOBt/DIEA (80 °C) | 3.0 | [10] |
| Dpm | HCTU/6-Cl-HOBt/DIEA (90 °C) | 4.5 | [10] |
| Thp | DIPCDI/Oxyma Pure | 0.74 | [1][10] |
| Trt | DIPCDI/Oxyma Pure | 3.3 | [1][10] |
| Dpm | DIPCDI/Oxyma Pure | 6.8 | [1][10] |
Deprotection Efficiency and Yields
The efficiency of protecting group removal is crucial for obtaining high yields of the desired peptide.
| Protecting Group | Deprotection Conditions | Deprotection Efficiency/Yield | Reference |
| Mob | DTNP (2 eq.) in TFA/thioanisole | Quantitative | [2] |
| Acm | DTNP (>15 eq.) in TFA/thioanisole | ~90% | [2] |
| Mob | DTP (>6 eq.) in TFA/thioanisole | Quantitative | [2] |
| Acm | DTP (15 eq.) in TFA/thioanisole | ~40% | [2] |
| Acm | TIS in TFA (37 °C, 12 h) | 70% | [13] |
| Mmt | 2% TFA, 5% TIS in DCM (5 x 10 min) | >50% (indirectly measured) |
Experimental Protocols
Synthesis of Fmoc-Cys(PG)-OH Derivatives
Protocol 1: Synthesis of Fmoc-Cys(Acm)-OH
This one-pot synthesis is an efficient method for preparing Fmoc-Cys(Acm)-OH.
-
Step 1: Preparation of Cys(Acm) solution.
-
Combine hydrochloric acid, L-cysteine hydrochloride, N-acetyl-hydroxymethylamine (Acm), and water in a mass ratio of 4:(0.8-1.5):(1.6-2.4):(3-5).
-
Stir the mixture at 0-10 °C for 18-30 hours to obtain the Cys(Acm) solution.[14]
-
-
Step 2: Fmoc protection.
-
To the Cys(Acm) solution, add Fmoc-OSu.
-
Adjust the pH of the solution to neutral or slightly alkaline.
-
Allow the reaction to proceed to completion to obtain the crude Fmoc-Cys(Acm)-OH.[14]
-
-
Step 3: Purification.
-
Purify the crude product by extraction, acidification, and washing to yield the final Fmoc-Cys(Acm)-OH product.[14]
-
Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a standard cycle for incorporating a protected cysteine residue into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 7 minutes, drain, and repeat for another 7 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-Cys(PG)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Repeat: Continue with the next Fmoc-amino acid coupling cycle.
Deprotection and Disulfide Bond Formation
Protocol 3: On-Resin Deprotection of Cys(Mmt) and Oxidation
This protocol is used for the selective removal of the Mmt group and subsequent disulfide bond formation on the solid support.
-
Mmt Removal:
-
Wash the peptidyl-resin with DCM.
-
Treat the resin with a solution of 1-2% TFA and 5% TIS in DCM. Repeat the treatment multiple times (e.g., 5 x 10 minutes) to ensure complete removal of the Mmt group.
-
Wash the resin with DCM and then DMF.
-
-
On-Resin Oxidation with N-Chlorosuccinimide (NCS):
Protocol 4: Cleavage and Deprotection of Acid-Labile Protecting Groups
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile protecting groups like Trt, Dpm, and Thp.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail in a fume hood. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) can be used.[1][2]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Allow the reaction to proceed for 1.5-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
-
Peptide Precipitation: Precipitate the peptide from the combined filtrates by adding cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
Protocol 5: Deprotection of Cys(Acm) and Oxidative Disulfide Bond Formation with Iodine
This protocol is for the removal of the Acm group and concurrent formation of a disulfide bond in solution.
-
Dissolution: Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid or aqueous methanol.
-
Iodine Treatment: Add a solution of iodine (in methanol or acetic acid) to the peptide solution. The reaction is typically fast in polar solvents.
-
Monitoring: Monitor the reaction by HPLC.
-
Quenching: Quench the excess iodine with a solution of ascorbic acid.
Orthogonal Protection Strategies for Multi-Disulfide Peptides
The synthesis of peptides with multiple, regioselectively formed disulfide bonds requires a careful selection of orthogonal protecting groups. A common strategy involves the use of protecting groups with different labilities, allowing for their sequential removal and the stepwise formation of disulfide bridges.
A popular combination for a two-disulfide-bonded peptide is the use of an acid-labile group (e.g., Mmt or Trt) and the Acm group. The acid-labile group is removed first, either on-resin (for Mmt) or during cleavage (for Trt), and the first disulfide bond is formed. The Acm group is then removed in a separate step, followed by the formation of the second disulfide bond.
For peptides with three or more disulfide bonds, a more complex orthogonal set is required, which might include a combination of highly acid-labile (e.g., Mmt), moderately acid-labile (e.g., Trt or Dpm), and stable groups like Acm or StBu.
Visualizing Cysteine Protection Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows in cysteine protection and peptide synthesis.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. rsc.org [rsc.org]
- 5. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptidetherapeutics.org [peptidetherapeutics.org]
- 7. graphviz dot file example · GitHub [gist.github.com]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc-Cys(Dpm)-OH Novabiochem 247595-29-5 [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. documentation.tricentis.com [documentation.tricentis.com]
- 12. benchchem.com [benchchem.com]
- 13. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
S-Benzyl-L-cysteine: A Technical Guide for Researchers
Introduction
S-Benzyl-L-cysteine is a derivative of the amino acid L-cysteine where the thiol group is protected by a benzyl group. This modification makes it a crucial building block in peptide synthesis and a compound of interest for its potential therapeutic applications. Its role as a protected form of cysteine prevents the unwanted formation of disulfide bonds during the stepwise assembly of peptide chains. Furthermore, S-Benzyl-L-cysteine has demonstrated significant biological activity, including antioxidant properties and the ability to inhibit specific enzymatic pathways, making it a valuable tool for researchers in drug development and biochemistry.
This technical guide provides a comprehensive overview of S-Benzyl-L-cysteine, including its physicochemical properties, synthesis protocols, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties
S-Benzyl-L-cysteine is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the tables below.
| Identifier | Value | Reference |
| CAS Number | 3054-01-1 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂S | [1] |
| Molecular Weight | 211.28 g/mol | [2] |
| IUPAC Name | (2R)-2-amino-3-(benzylsulfanyl)propanoic acid | [2] |
| Synonyms | H-Cys(Bzl)-OH, L-S-Benzylcysteine, 3-(Benzylthio)-L-alanine | [1][2] |
| Property | Value | Reference |
| Melting Point | 214 °C (decomposes) | [3] |
| Optical Rotation [α]20/D | +23° (c = 2 in 1 M NaOH) | |
| pKa | 2.10 ± 0.10 (Predicted) | [3] |
| Solubility | Almost transparent in 1mol/L NaOH | [3] |
Synthesis of S-Benzyl-L-cysteine
A common method for the synthesis of S-Benzyl-L-cysteine involves the reaction of L-cysteine hydrochloride with benzyl bromide in a basic solution.
Experimental Protocol: Synthesis from L-Cysteine
Materials:
-
L-cysteine hydrochloride
-
Benzyl bromide
-
2N Sodium hydroxide (NaOH) solution
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Ether
Procedure: [4]
-
Prepare a rapidly stirred mixture of 2N sodium hydroxide solution (15 mL) and ethanol (35 mL).
-
Sequentially add L-cysteine hydrochloride (1.3 g, 8.2 mmol) and benzyl bromide (0.98 mL, 8.2 mmol) to the mixture.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Slowly add concentrated hydrochloric acid to neutralize the reaction mixture to a pH of 6-7.
-
A precipitate will form. Collect the precipitate by filtration.
-
Wash the collected solid sequentially with water, ethanol, and ether.
-
Dry the final product, S-benzyl-L-cysteine.
Caption: Synthesis workflow for S-Benzyl-L-cysteine.
Applications in Research and Drug Development
Peptide Synthesis
S-Benzyl-L-cysteine is extensively used in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[4] The benzyl group serves as a stable protecting group for the thiol side chain of cysteine, preventing its oxidation and the formation of undesired disulfide bonds during peptide elongation.[5] It is typically used in the Boc/Bzl protection scheme, where the Nα-amino group is protected by a tert-butyloxycarbonyl (Boc) group and side chains are protected by benzyl-based groups.[5]
Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized cycle for the incorporation of an Nα-Boc-S-benzyl-L-cysteine residue into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin (with a free N-terminal amine)
-
Nα-Boc-S-benzyl-L-cysteine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Solvent (e.g., DMF, DCM)
-
Deprotection agent (e.g., Trifluoroacetic acid (TFA) in DCM)
Procedure:
-
Swelling: Swell the peptide-resin in an appropriate solvent like DMF.
-
Activation: Pre-activate Nα-Boc-S-benzyl-L-cysteine by dissolving it with a coupling reagent and a base in DMF.
-
Coupling: Add the activated amino acid solution to the swollen resin and agitate to allow the coupling reaction to proceed.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and by-products.
-
Deprotection: Remove the Nα-Boc protecting group with a solution of TFA in DCM to expose the new N-terminal amine for the next coupling cycle.
-
Neutralization: Neutralize the resulting TFA salt with a base like DIEA.
-
Washing: Wash the resin again to prepare for the next amino acid coupling.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups (including the S-benzyl group) are removed, typically using a strong acid like hydrofluoric acid (HF).[5]
Caption: General workflow for SPPS using Boc-S-benzyl-L-cysteine.
Biological Activity and Potential Applications
S-Benzyl-L-cysteine exhibits notable biological activities that are of interest to drug development professionals.
-
Antioxidant Properties: As a thiol compound, S-Benzyl-L-cysteine and its derivatives have been studied for their antioxidant capabilities, which can help protect cells from damage caused by reactive oxygen species (ROS).[1][6] The synergistic antioxidant effects of cysteine derivatives with other compounds are an active area of research for applications in food preservation and health supplements.[6]
-
Enzyme Inhibition: S-Benzyl-L-cysteine acts as an inhibitor of the enzyme O-acetylserine(thiol) lyase (OAS-TL).[7][8] This enzyme is crucial for the synthesis of L-cysteine in plants.[7] By inhibiting this pathway, S-Benzyl-L-cysteine can impair plant growth, triggering oxidative stress and damaging photosynthesis.[7][8] This mechanism suggests its potential as a lead compound for the development of novel herbicides.[7]
Caption: Inhibition of the plant cysteine synthesis pathway by S-Benzyl-L-cysteine.
Conclusion
S-Benzyl-L-cysteine is a versatile and indispensable compound in the field of peptide chemistry. Its primary role as a protected cysteine derivative ensures the fidelity of peptide synthesis. Beyond this synthetic utility, its inherent biological activities, particularly as an antioxidant and a specific enzyme inhibitor, open avenues for its application in drug discovery and agricultural science. This guide provides foundational technical information to aid researchers in leveraging the properties of S-Benzyl-L-cysteine in their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3054-01-1 CAS MSDS (S-Benzyl-L-cysteine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. S-Benzyl-L-cysteine CAS#: 3054-01-1 [amp.chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of S-Benzyl-L-cysteine (H-Cys(Bzl)-OH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Benzyl-L-cysteine (H-Cys(Bzl)-OH) is a pivotal derivative of the amino acid L-cysteine, widely utilized in pharmaceutical research and development. Its S-benzyl protecting group confers enhanced stability and modulates its physicochemical properties, making it a valuable building block in peptide synthesis and a subject of interest for its potential therapeutic applications, including its role as an antioxidant. This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of this compound, intended to support researchers and professionals in its effective application. While specific quantitative data for this compound is limited in publicly accessible literature, this guide extrapolates from data on L-cysteine and related S-substituted derivatives to provide a robust framework for its handling and characterization.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in research and formulation. Key properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | S-Benzyl-L-cysteine, L-Cys(Bzl)-OH, (2R)-2-amino-3-(benzylsulfanyl)propanoic acid | [1][2] |
| CAS Number | 3054-01-1 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₂S | [1][2] |
| Molecular Weight | 211.28 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 214 °C (decomposes) | |
| Optical Rotation | [α]20/D +23° (c = 2 in 1 M NaOH) | |
| Storage Conditions | Sealed in a dry place at room temperature. | [1] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in various experimental and formulation contexts. The presence of the hydrophobic benzyl group significantly influences its solubility characteristics compared to the parent amino acid, L-cysteine.
Expected Solubility Behavior
-
Aqueous Solubility : The introduction of the nonpolar benzyl group is expected to decrease the aqueous solubility of this compound compared to L-cysteine, which is highly soluble in water (28 g/100 mL at 25 °C)[3]. The solubility in aqueous solutions will also be pH-dependent, with higher solubility expected at pH values away from its isoelectric point.
-
Organic Solvent Solubility : this compound is expected to exhibit improved solubility in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) compared to its solubility in water. A derivative, S-Benzyl-N-acetyl-L-cysteine, has a calculated aqueous solubility of 8.9 g/L at 25 °C[4].
Experimental Protocol for Solubility Determination
A reliable and straightforward method for determining the solubility of this compound is the isothermal gravimetric method[5].
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, phosphate buffer of a specific pH) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Evaporate the solvent from the supernatant under vacuum or gentle heating.
-
Calculation: Weigh the dried residue. The solubility can then be calculated and expressed in units such as g/100 mL or mol/L.
For low solubility measurements, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry can be employed to quantify the concentration of this compound in the saturated solution[6].
Stability Profile
The stability of this compound under various conditions is crucial for its storage, handling, and application in drug development. The S-benzyl group provides significant protection to the reactive thiol group, enhancing its overall stability compared to L-cysteine.
pH-Dependent Stability
The stability of this compound is expected to be influenced by pH. For L-cysteine, stability is greater in acidic solutions, as the protonated thiol group is less susceptible to oxidation[3]. A similar trend is anticipated for this compound, although the benzyl group already provides substantial protection against oxidation. Studies on other S-substituted cysteine derivatives have shown that they are more stable at highly acidic or basic pH compared to neutral pH, where intramolecular rearrangements can occur[7].
Thermal Stability
This compound is a crystalline solid with a high melting point and decomposes upon melting, indicating good thermal stability at ambient temperatures. Thermal decomposition of cysteine-containing compounds typically occurs at temperatures above 200 °C[8].
Oxidative Stability
The primary degradation pathway for cysteine is the oxidation of its thiol group. The S-benzyl group in this compound effectively blocks this pathway, making it significantly more resistant to oxidation than L-cysteine. However, under strong oxidizing conditions (e.g., in the presence of hydrogen peroxide), oxidation of the sulfur atom to a sulfoxide or sulfone is possible. Kinetic studies on the reaction of L-cysteine with hydrogen peroxide have shown that the reaction rate is pH-dependent and proceeds via a nucleophilic attack of the thiolate anion on H₂O₂[9].
Experimental Protocol for Stability Assessment
A stability-indicating HPLC method is the preferred approach to assess the stability of this compound and to identify and quantify any degradation products.
Methodology:
-
Forced Degradation Studies: Subject solutions of this compound to various stress conditions:
-
Acidic/Basic Hydrolysis: Incubate in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures (e.g., 60 °C).
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose a solid sample or a solution to high temperatures (e.g., 80 °C).
-
Photostability: Expose a solution to UV light.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound and its potential degradation products absorb (e.g., around 220 nm).
-
-
Method Validation: The stability-indicating method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear[10][11][12]. The method must be able to resolve the parent compound from all significant degradation products.
Role in Biological Pathways and Experimental Workflows
This compound has been identified as an inhibitor of O-acetylserine (thiol) lyase (OAS-TL), a key enzyme in the cysteine biosynthesis pathway in plants[13]. This inhibitory action disrupts the synthesis of L-cysteine, a crucial amino acid for plant growth and development.
Cysteine Biosynthesis Pathway Inhibition
The following diagram illustrates the cysteine biosynthesis pathway and the point of inhibition by S-Benzyl-L-cysteine.
Experimental Workflow for Stability Analysis
The logical flow for conducting a comprehensive stability analysis of this compound is depicted below.
Conclusion
S-Benzyl-L-cysteine is a compound of significant interest in pharmaceutical and scientific research. While specific, publicly available quantitative data on its solubility and stability are sparse, a robust understanding of its behavior can be extrapolated from its chemical structure and data on related compounds like L-cysteine. The S-benzyl group confers enhanced stability, particularly against oxidation, and modifies its solubility profile, increasing its affinity for organic solvents. The experimental protocols outlined in this guide provide a framework for researchers to determine the precise solubility and stability parameters of this compound for their specific applications. Further research to generate and publish this fundamental data would be of great value to the scientific community.
References
- 1. 3054-01-1 CAS MSDS (S-Benzyl-L-cysteine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. S-Benzyl-L-cysteine CAS#: 3054-01-1 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. validated stability indicating: Topics by Science.gov [science.gov]
- 11. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 12. japsonline.com [japsonline.com]
- 13. Inhibition of O-acetylserine (thiol) lyase as a promising new mechanism of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sourcing and Purity of H-Cys(Bzl)-OH for Researchers and Drug Development Professionals
Introduction
H-Cys(Bzl)-OH, also known as S-benzyl-L-cysteine, is a pivotal protected amino acid derivative extensively utilized in peptide synthesis and drug development. Its benzyl protecting group on the thiol functionality of cysteine prevents unwanted side reactions, such as disulfide bond formation, during peptide chain elongation. The purity and quality of this compound are paramount for the successful synthesis of peptides and active pharmaceutical ingredients (APIs), as impurities can lead to failed syntheses, difficult purifications, and the introduction of potentially harmful byproducts. This technical guide provides an in-depth overview of the commercial sources, typical purity specifications, and the analytical methodologies employed to ensure the quality of this compound for research and development purposes.
Commercial Sources and Purity Specifications
This compound is readily available from a multitude of chemical suppliers specializing in amino acids, peptide synthesis reagents, and fine chemicals. These suppliers cater to a wide range of needs, from small-scale research quantities to bulk quantities required for large-scale manufacturing. The purity of commercially available this compound is generally high, with most suppliers offering grades exceeding 98% or 99%, as determined by High-Performance Liquid Chromatography (HPLC).
Below is a summary of prominent commercial suppliers and their typical purity specifications for this compound.
| Supplier | Stated Purity | Analytical Method(s) |
| MedChemExpress | 99.60%[1] | HPLC |
| Flamma Spa | Not specified, "Contact us for more information"[2] | Not specified |
| Advanced ChemTech | Not specified[3] | Not specified |
| Apeptide | >98%[4] | Not specified |
| Ruifu Chemical | >98.0% (HPLC), with a lot-specific CoA showing 99.8%[5] | HPLC, Mass Spectrum, NMR Spectrum[5] |
| Aapptec | Not specified, "*Refer to Certificate of Analysis for lot specific data"[6] | Not specified |
It is crucial for researchers and drug development professionals to request and scrutinize the Certificate of Analysis (CoA) for each specific lot of this compound. The CoA provides detailed information on the purity and the analytical methods used for its determination.
Experimental Protocols for Purity Assessment
The quality control of this compound relies on a combination of chromatographic and spectroscopic techniques to confirm its identity, quantify its purity, and identify any potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. A typical reverse-phase HPLC method is employed to separate the main compound from any related impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile (MeCN), both containing an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA) or a buffer like ammonium formate. For instance, a gradient could start with a higher percentage of aqueous phase and ramp up the organic phase. A representative mobile phase could be:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210-220 nm, where the peptide bond and the benzyl group absorb.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying any organic impurities.
Methodology:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent as it can dissolve the amino acid and has distinct solvent peaks that do not interfere with the analyte signals.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: A few milligrams of the sample are dissolved in approximately 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Analysis: The chemical shifts, splitting patterns, and integration of the peaks are compared to a reference spectrum or the expected structure of this compound. Key expected signals include those for the aromatic protons of the benzyl group, the methine proton at the alpha-carbon, the methylene protons of the cysteine side chain, and the methylene protons of the benzyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.
Methodology:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acids.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 212.07).
Chiral Purity Analysis
For applications where the stereochemical integrity is critical, chiral HPLC is employed to determine the enantiomeric purity of L-H-Cys(Bzl)-OH and to quantify the presence of the D-enantiomer.
Methodology:
-
Column: A chiral stationary phase (CSP) capable of separating enantiomers. Polysaccharide-based chiral columns are often effective.
-
Mobile Phase: The mobile phase composition is highly dependent on the chiral column used and may consist of a mixture of alkanes (like hexane) and alcohols (like isopropanol) for normal-phase chromatography, or aqueous buffers with an organic modifier for reverse-phase chromatography.
-
Detection: UV detection is typically used.
-
Analysis: The chromatogram will show two peaks if both enantiomers are present. The enantiomeric excess (e.e.) is calculated based on the relative peak areas of the L- and D-enantiomers.
Quality Control Workflow and Analytical Interrelation
The following diagrams illustrate the typical quality control workflow for commercially supplied this compound and the logical relationship between the key analytical techniques used for its purity determination.
The procurement of high-purity this compound is a critical first step in many research and drug development endeavors. By understanding the available commercial sources, carefully reviewing supplier-provided data, and being knowledgeable about the key analytical techniques used for quality control, scientists can ensure the integrity of their starting materials. This diligence helps to mitigate risks of failed experiments and ensures the reliability and reproducibility of their scientific outcomes. For cGMP applications, a more rigorous qualification of suppliers and validation of analytical methods would be required.
References
Beyond the Building Block: An In-depth Technical Guide to the Diverse Applications of H-Cys(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
S-benzyl-L-cysteine [H-Cys(Bzl)-OH], a derivative of the amino acid cysteine, is widely recognized for its crucial role as a protected building block in peptide synthesis. However, its utility extends far beyond this foundational application. This technical guide delves into the diverse and impactful applications of this compound in fields ranging from agriculture and materials science to biochemical research and drug development. This document provides a comprehensive overview of its non-peptide synthesis applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and inspire further research.
Agricultural Applications: A Novel Herbicide Target
This compound has been identified as a potent inhibitor of the sulfur assimilation pathway in plants, presenting a promising avenue for the development of new herbicides. It specifically targets the enzyme O-acetylserine(thiol) lyase (OAS-TL), which is crucial for the synthesis of L-cysteine, an essential precursor for various physiological processes in plants.[1][2]
Impact on Plant Growth and Photosynthesis
Studies on various plant species, including maize (Zea mays) and morning glory (Ipomoea grandifolia), have demonstrated the inhibitory effects of this compound on growth and key photosynthetic parameters.[1][2][3][4]
| Plant Species | Parameter | Treatment | Result | Reference |
| Ipomoea grandifolia | Electron Transport Rate (J) | This compound | 19% decrease | [2][4] |
| Triose Phosphate Utilization (TPU) | This compound | 20% decrease | [2][4] | |
| Light-Saturation Point (LSP) | This compound | 22% decrease | [2][4] | |
| Max. Carboxylation Rate of Rubisco (Vcmax) | This compound | 23% decrease | [2][4] | |
| Light-Saturated Net Photosynthetic Rate (PNmax) | This compound | 24% decrease | [2][4] | |
| Stomatal Conductance (gs) | This compound | 34% decrease | [4] | |
| Quantum Yield of PSII (ΦPSII) | This compound | 19% decrease | [4] | |
| Electron Transport Rate through PSII (ETR) | This compound | 19% decrease | [4] | |
| Maximum Fluorescence Yield (Fm) | This compound | 14% decrease | [2][4] | |
| Variable Fluorescence (Fv) | This compound | 15% decrease | [2][4] | |
| Chlorophyll (SPAD index) | This compound | 15% decrease | [2][4] | |
| Root Malondialdehyde | This compound | 30% increase | [2][4] | |
| Root Reactive Oxygen Species | This compound | 55% increase | [2][4] | |
| Root Conjugated Dienes | This compound | 61% increase | [2][4] | |
| Zea mays | Growth | This compound | Significant decrease | [1] |
| CO2 Assimilation Rate | This compound | Diminished rate | [1] |
Experimental Protocols
1.2.1. Plant Growth Inhibition Assay
-
Plant Material: Maize (Zea mays) or Ipomoea grandifolia seedlings.
-
Growth Conditions: Plants are grown in vermiculite.
-
Treatment: Seedlings are exposed to this compound for a specified period (e.g., 96 hours or 14 days).
-
Analysis: Growth parameters such as shoot and root length, fresh and dry weight are measured and compared to control plants.
1.2.2. Photosynthesis Analysis
-
Gas Exchange Measurements: Assessed using light and CO2 response curves to determine parameters like CO2 assimilation rate, stomatal conductance, and intercellular CO2 concentration.
-
Chlorophyll a Fluorescence: Measured to evaluate the activity of photosystems I and II, the cytochrome b6f complex, and ATP synthase. This provides insights into the efficiency of the photosynthetic electron transport chain.
-
Leaf Proteome Analysis: Conducted to evaluate the biosynthesis of photosynthetic proteins.
-
Reactive Oxygen Species (ROS) Quantification: Performed to assess oxidative stress in the plant tissues.
Signaling Pathway and Experimental Workflow
References
- 1. Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. <i>S</i>-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in <i>Ipomoea grandifolia</i> [agris.fao.org]
The Benzyl Group: A Cornerstone in Cysteine Protection for Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a fundamental pillar of successful peptide synthesis. For the sulfhydryl-containing amino acid cysteine, which is crucial for protein structure and function, the choice of a suitable protecting group is paramount to prevent unwanted side reactions, primarily oxidation to disulfides. Among the earliest and most influential protecting groups for cysteine is the benzyl group. This technical guide delves into the historical context of S-benzyl cysteine's use, provides detailed experimental protocols for its implementation and removal, presents comparative data on its stability and efficacy, and illustrates the key chemical transformations involved.
A Historical Perspective: The Pioneering Work of Vincent du Vigneaud
The introduction of the benzyl group for the protection of cysteine's thiol functionality is a landmark in the history of peptide chemistry, inextricably linked to the groundbreaking research of American biochemist Vincent du Vigneaud. In the 1930s, while working on the synthesis of sulfur-containing peptides of immense biological importance, such as glutathione and the hormone oxytocin, du Vigneaud and his colleagues developed the S-benzyl protection strategy.[1][2][3]
Their seminal work demonstrated that the benzyl group could be readily introduced onto the sulfur atom of cysteine and, crucially, could be removed under specific reductive conditions. The deprotection method they established, using sodium in liquid ammonia, proved to be a robust and effective way to liberate the free thiol at the desired stage of the synthesis.[1][3] This pioneering work not only enabled the first total synthesis of a peptide hormone, oxytocin, for which du Vigneaud was awarded the Nobel Prize in Chemistry in 1955, but also laid the foundation for the widespread use of the benzyl group in peptide synthesis for decades to come.[1]
Data Presentation: A Comparative Look at Cysteine Protecting Groups
The S-benzyl group, while historically significant, is now one of many tools available to the peptide chemist. Its stability and removal conditions dictate its suitability for different synthetic strategies, particularly in the context of modern solid-phase peptide synthesis (SPPS) using either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following tables provide a comparative overview of the S-benzyl group alongside other commonly used cysteine protecting groups.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability to Boc SPPS Conditions (TFA) | Stability to Fmoc SPPS Conditions (Piperidine) |
| Benzyl | Bzl | Na/liq. NH₃, HF | Stable | Stable |
| Trityl | Trt | Mild acid (e.g., 1-5% TFA in DCM), I₂ | Labile | Stable |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1-2% TFA in DCM) | Very Labile | Stable |
| Diphenylmethyl | Dpm | Strong acid (e.g., 60-90% TFA in DCM) | Stable to mild TFA | Stable |
| Acetamidomethyl | Acm | Hg(OAc)₂, AgOTf, I₂ | Stable | Stable |
| tert-Butyl | tBu | Strong acid (e.g., HF, TFMSA) | Stable | Stable |
Table 1. General comparison of common cysteine protecting groups.
A critical consideration in peptide synthesis is the potential for racemization of amino acid residues during coupling steps. Cysteine is particularly susceptible to this side reaction. The choice of protecting group can influence the extent of racemization.
| Cysteine Derivative | Coupling Conditions | % D-Cys (Racemization) |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3%[4] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8%[4] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74%[4] |
| Fmoc-Cys(Acm)-OH | BOP/HOBt/DIEA | 5-33% (pre-activation)[5] |
| Fmoc-Cys(Trt)-OH | BOP/HOBt/DIEA | 5-33% (pre-activation)[5] |
Table 2. Racemization of protected cysteine derivatives under various coupling conditions. Note: While specific quantitative data for S-benzyl cysteine under modern coupling conditions is less common due to its primary use in older solution-phase and Boc-based solid-phase synthesis, the general principles of base-catalyzed racemization apply.
Experimental Protocols
The following protocols provide detailed methodologies for the S-benzylation of L-cysteine and the deprotection of S-benzyl-protected peptides using sodium in liquid ammonia.
Synthesis of S-Benzyl-L-Cysteine
This procedure is adapted from the classical methods developed by du Vigneaud and later refined.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Sodium hydroxide (NaOH)
-
Benzyl chloride (C₆H₅CH₂Cl)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Deionized water
-
Nitrogen or Argon gas supply
-
Ice bath
Procedure:
-
Dissolution of L-cysteine: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH electrode, dissolve L-cysteine hydrochloride monohydrate (1 equivalent) in deionized water. The flask should be purged with an inert gas (nitrogen or argon) to prevent oxidation. Cool the solution to 0-5 °C in an ice bath.
-
pH Adjustment: While stirring, slowly add a solution of 2 M sodium hydroxide to the cysteine solution until the pH reaches approximately 8.5. This deprotonates the thiol group to the more nucleophilic thiolate anion.
-
Preparation of Benzyl Chloride Solution: In a separate beaker, prepare a solution of benzyl chloride (1.1 equivalents) in 95% ethanol.
-
S-Alkylation: Add the benzyl chloride solution dropwise to the cold, stirring cysteine solution over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation of S-Benzyl-L-cysteine: After the reaction is complete, carefully adjust the pH of the solution to the isoelectric point of S-benzyl-L-cysteine (approximately pH 5.5-6.0) by the slow addition of 1 M HCl. A white precipitate of S-benzyl-L-cysteine will form.
-
Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water, followed by a small amount of cold ethanol.
-
Drying: Dry the purified S-benzyl-L-cysteine under vacuum to a constant weight. A typical yield for this reaction is in the range of 80-95%.
Deprotection of S-Benzyl-Cysteine Containing Peptides via Sodium in Liquid Ammonia Reduction
This procedure requires specialized equipment and careful handling of reagents. It should be performed in a well-ventilated fume hood.
Materials:
-
S-benzyl protected peptide
-
Anhydrous liquid ammonia (NH₃)
-
Sodium (Na) metal, clean and dry
-
Dry ice/acetone condenser
-
Ammonium chloride (NH₄Cl) or glacial acetic acid for quenching
-
Lyophilizer
Procedure:
-
Apparatus Setup: Assemble a three-necked flask with a dry ice/acetone condenser, an inlet for ammonia gas, and a stopper. Ensure all glassware is scrupulously dry.
-
Dissolving the Peptide: Place the S-benzyl protected peptide into the reaction flask.
-
Condensing Ammonia: Cool the condenser with a dry ice/acetone slurry. Introduce anhydrous ammonia gas into the flask, where it will condense to a liquid. Add enough liquid ammonia to dissolve the peptide (the amount will vary depending on the peptide's solubility).
-
Sodium Addition: While stirring the solution, carefully add small, freshly cut pieces of sodium metal to the reaction mixture. The solution will turn a deep blue color, indicating the presence of solvated electrons.
-
Deprotection Reaction: Continue adding sodium in small portions until the blue color persists for at least 30-60 seconds. This indicates that the reduction of the S-benzyl group is complete. It is crucial to avoid a large excess of sodium, as this can lead to side reactions such as cleavage of peptide bonds.[6][7]
-
Quenching the Reaction: Once the deprotection is complete, quench the excess sodium by the careful addition of a solid proton source, such as ammonium chloride, until the blue color disappears. Alternatively, glacial acetic acid can be used.
-
Removal of Ammonia: Remove the dry ice/acetone from the condenser and allow the liquid ammonia to evaporate under a stream of nitrogen.
-
Work-up and Isolation: Once all the ammonia has evaporated, dissolve the remaining residue in an appropriate aqueous buffer or a dilute acetic acid solution. The crude deprotected peptide can then be purified by standard techniques such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: After purification, the fractions containing the desired peptide are pooled and lyophilized to obtain the final product as a fluffy powder.
Mandatory Visualizations
The following diagrams illustrate the key chemical pathways and a generalized workflow for the use of S-benzyl protection in peptide synthesis.
Caption: S-Benzylation of Cysteine Reaction.
Caption: Deprotection of S-Benzyl Cysteine.
Caption: Generalized Peptide Synthesis Workflow.
Conclusion
The introduction of the benzyl protecting group for cysteine by Vincent du Vigneaud was a pivotal moment in the history of chemical biology. It provided a robust and reliable method that enabled the synthesis of complex, biologically active peptides, thereby opening new avenues for research in endocrinology, pharmacology, and beyond. While a plethora of other cysteine protecting groups have since been developed, each with its own unique advantages and applications, the S-benzyl group remains a significant tool in the peptide chemist's arsenal, particularly for certain solution-phase and Boc-based solid-phase strategies. Understanding its historical context, chemical properties, and the detailed protocols for its use and removal is essential for any researcher, scientist, or drug development professional working in the field of peptide science.
References
- 1. nobelprize.org [nobelprize.org]
- 2. biographicalmemoirs.org [biographicalmemoirs.org]
- 3. ecommons.cornell.edu [ecommons.cornell.edu]
- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for H-Cys(Bzl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine is a crucial amino acid in many biologically active peptides due to its unique thiol side chain, which can form disulfide bridges, act as a nucleophile, or be modified for specific applications. In solid-phase peptide synthesis (SPPS), the thiol group of cysteine must be protected to prevent unwanted side reactions. The benzyl (Bzl) protecting group is a classic choice for this purpose, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) synthesis strategy. This document provides detailed application notes and protocols for the incorporation of cysteine using S-benzyl protection.
The building block used in this context is Boc-Cys(Bzl)-OH , where the alpha-amino group is temporarily protected by the acid-labile Boc group, and the cysteine side chain is permanently protected by the benzyl group. The Bzl group is stable to the repetitive mild acid treatments used for Boc removal but requires strong acid for its cleavage, typically in the final step of the synthesis.
Advantages and Disadvantages of Cys(Bzl) Protection
The selection of a protecting group strategy is critical for the successful synthesis of complex peptides. The use of a benzyl group for cysteine side-chain protection offers distinct advantages but also comes with significant drawbacks.
| Feature | Advantages | Disadvantages |
| Stability | Highly stable to the repetitive 50% TFA in DCM treatments used for Nα-Boc group removal in Boc-SPPS.[1] This prevents premature deprotection of the cysteine side chain during peptide elongation. | Requires very strong acids, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for removal.[1] |
| Compatibility | Fully compatible with the traditional Boc/Bzl SPPS strategy, where other benzyl-based side-chain protecting groups are cleaved simultaneously in the final step.[1] | The harsh cleavage conditions can lead to side reactions with sensitive amino acids (e.g., Trp, Met) in the peptide sequence.[1] |
| Orthogonality | While not truly orthogonal in the strictest sense (as both Boc and Bzl are acid-labile), the graduated lability provides practical orthogonality for synthesis.[1] | Lack of true orthogonality can be a limitation for more complex synthetic schemes requiring selective deprotection. |
| Cost | Boc-Cys(Bzl)-OH is a readily available and often cost-effective reagent. | The requirement for specialized and hazardous reagents like HF for cleavage can increase the overall cost and complexity of the synthesis.[2] |
| Safety and Handling | The protected amino acid itself is stable and easy to handle. | The use of highly toxic and corrosive HF for deprotection requires a special apparatus and significant safety precautions.[2] |
Experimental Protocols
General Boc-SPPS Workflow
The following diagram illustrates the general cycle for Boc-based solid-phase peptide synthesis.
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
Detailed Protocol for a Single Coupling Cycle of Boc-Cys(Bzl)-OH
This protocol outlines a manual procedure for one coupling cycle on a 0.1 mmol scale.
Materials:
-
Peptide-resin from the previous cycle (with a free N-terminal amine)
-
Boc-Cys(Bzl)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Isopropyl alcohol (IPA)
-
Coupling reagents (e.g., HBTU/HOBt or DCC)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]
-
Drain the solution.
-
-
Washing:
-
Wash the resin with DCM (3 times).
-
Wash the resin with IPA (2 times).
-
Wash the resin with DCM (3 times).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Repeat the neutralization step.
-
The N-terminal amine is now in its free base form.[1]
-
-
Washing:
-
Wash the resin with DCM (3 times).
-
Wash the resin with DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-Cys(Bzl)-OH (e.g., 4 equivalents) and an activating agent like HBTU/HOBt (4 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the activation mixture.
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
Wash the resin with DCM (3 times).
-
-
Next Cycle: The resin is now ready for the deprotection and coupling of the next amino acid.
Final Cleavage and Deprotection of Cys(Bzl)
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the S-benzyl group from cysteine. This requires a strong acid cocktail.
Warning: The use of anhydrous HF is highly hazardous and requires a specialized apparatus and safety protocols. The following table provides common cleavage cocktails.
| Cleavage Cocktail | Composition | Application Notes |
| High HF | 90% HF / 10% Anisole | A standard, robust method for cleaving most peptides from Merrifield or PAM resins and removing Bzl-based protecting groups. |
| Low-High HF | Low HF: 25% HF / 65% DMS / 10% p-cresolHigh HF: 90% HF / 10% Anisole | A two-step procedure to minimize side reactions, especially with sensitive residues. The "low" step removes many protecting groups under milder conditions before the "high" step cleaves the peptide from the resin. |
| TFMSA | TFMSA / TFA / Thioanisole | An alternative to HF, though still a very strong acid. Can be effective for removing Bzl groups. |
| TMSBr/TMSOTf | TMSBr or TMSOTf in TFA with scavengers | These reagents can also be used for cleavage, but their effectiveness on Cys(Bzl) can vary. Cys(Bzl) is reported to be stable to TMSOTf treatment alone.[3][4] |
General Cleavage Protocol (using HF):
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF-resistant reaction vessel.
-
Add scavengers (e.g., anisole, p-cresol) to the vessel.
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the vessel.
-
Allow the reaction to proceed at 0°C for 1-2 hours with stirring.
-
Evaporate the HF under a stream of nitrogen.
-
The crude peptide is then precipitated with cold diethyl ether, filtered, and washed.
-
The crude peptide is dissolved in an appropriate aqueous buffer for purification by HPLC.
Logical Relationships in Boc-SPPS
The following diagram illustrates the relationship between the different stages of the Boc/Bzl SPPS strategy, highlighting the graduated acid lability that is central to this method.
Caption: Logical relationships of protecting groups in Boc/Bzl SPPS.
Conclusion
The use of H-Cys(Bzl)-OH (as its N-Boc protected form) is a well-established method in solid-phase peptide synthesis, particularly within the Boc/Bzl strategy. Its primary advantage is the stability of the benzyl protecting group, which allows for robust peptide elongation. However, the harsh conditions required for its final removal necessitate careful consideration of the peptide sequence and the availability of specialized equipment. For many applications, especially those involving sensitive peptides or requiring milder conditions, alternative cysteine protecting groups within the Fmoc/tBu strategy are now more commonly employed. Nevertheless, for specific synthetic targets and in laboratories equipped for Boc chemistry, the Cys(Bzl) protocol remains a valuable tool.
References
Application Notes and Protocols for the Incorporation of S-Benzyl-L-cysteine in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the incorporation of S-Benzyl-L-cysteine (Cys(Bn)) into peptides via Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). While the S-trityl (Trt) protecting group is more commonly employed in Fmoc SPPS due to its lability under standard cleavage conditions, the use of S-benzyl protection can be required for specific synthetic strategies. This guide outlines the necessary considerations, potential side reactions, and optimized protocols for coupling, deprotection, and cleavage of peptides containing Cys(Bn). Quantitative data on side reactions are summarized, and detailed experimental procedures are provided.
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc chemistry is the cornerstone of modern peptide synthesis, enabling the efficient construction of complex peptide chains. The selection of appropriate side-chain protecting groups is critical to the success of the synthesis. For cysteine, a variety of protecting groups are available, with the choice depending on the overall synthetic strategy, particularly the desired disulfide bond architecture.
The S-benzyl protecting group for the thiol side chain of cysteine offers robust protection. However, its use in Fmoc SPPS presents challenges, primarily related to the conditions required for its removal. Unlike the acid-labile trityl (Trt) group, the benzyl group is traditionally cleaved under harsh conditions such as with anhydrous hydrogen fluoride (HF), which is generally incompatible with the milder trifluoroacetic acid (TFA)-based cleavage used in standard Fmoc SPPS.[1] This document provides a comprehensive overview of the methodologies and critical parameters for the successful incorporation of Fmoc-L-Cys(Bn)-OH.
Key Considerations for Using S-Benzyl-L-cysteine in Fmoc SPPS
-
Orthogonality: The S-benzyl group is not fully orthogonal to the standard Fmoc/tBu strategy. Its removal requires strong acids, which can also cleave other side-chain protecting groups and the peptide from the resin.
-
Side Reactions: Cysteine residues are prone to racemization during coupling, and the choice of coupling method is crucial.[2] Additionally, β-elimination can occur, especially with C-terminal cysteine residues.[3]
-
Cleavage: A standard TFA cleavage cocktail may not be sufficient for complete removal of the benzyl group. Modified or stronger cleavage cocktails are often necessary, which can increase the risk of other side reactions.
Potential Side Reactions and Mitigation Strategies
The incorporation of cysteine, including S-Benzyl-L-cysteine, is associated with several potential side reactions. Understanding and mitigating these is crucial for obtaining the desired peptide in high purity.
Racemization during Coupling
Base-mediated activation methods, such as those using HBTU/DIPEA, can lead to significant racemization of cysteine residues.[2][3]
Mitigation Strategies:
-
Utilize carbodiimide activation methods, such as DIC/HOBt, which are performed under acidic/neutral conditions and show negligible racemization.[4]
-
If a base is required, weaker bases like 2,4,6-collidine can suppress racemization compared to N-methylmorpholine or DIPEA.[5][6]
β-Elimination
Peptides with a C-terminal cysteine are susceptible to base-catalyzed elimination of the protected sulfhydryl group, leading to the formation of a dehydroalanine residue. This can subsequently react with piperidine from the Fmoc deprotection step to form a 3-(1-piperidinyl)alanine adduct.[3]
Mitigation Strategies:
-
The use of sterically bulky resins like 2-chlorotrityl chloride resin can minimize this side reaction.[3]
S-Alkylation during Cleavage
During the final TFA cleavage, reactive carbocations generated from the resin linker or other protecting groups can alkylate the cysteine's sulfhydryl group.[7]
Mitigation Strategies:
-
The use of a scavenger cocktail containing reagents like triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and thioanisole is essential to quench these reactive species.[8][9]
Quantitative Data on Side Reactions
The following tables summarize quantitative data on common side reactions associated with cysteine incorporation in Fmoc SPPS. While specific data for S-Benzyl-L-cysteine is limited in the literature, the trends observed with other protecting groups, particularly regarding racemization, are highly relevant.
Table 1: Racemization of Cysteine with Different Coupling Reagents
| Coupling Reagent/Base | S-Protecting Group | % D-Cys (Racemization) | Reference |
| HCTU/6-Cl-HOBt/DIPEA | Trityl (Trt) | High (not specified) | [2] |
| DIC/HOBt | Trityl (Trt) | <1.0% | [10] |
| HCTU/6-Cl-HOBt/PS or DBU | Acetamidomethyl (Acm) | <1.0% | [10] |
| HCTU/6-Cl-HOBt/PS or DBU | Trityl (Trt) | Not sufficiently suppressed | [10] |
| N-methylmorpholine as base | Not specified | ~50% | [6] |
| 2,4,6-collidine as base | Not specified | Suppressed | [5][6] |
Table 2: Purity of a Model Peptide with Different Cleavage Cocktails
| Cleavage Cocktail | Composition | Crude Peptide Purity (%) | Notes | Reference |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Generally high | Robust for complex peptides with sensitive residues. | [8][9] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Variable | "Odorless" alternative, but may not adequately protect cysteine from oxidation. | [8][9] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄I | High | Minimizes methionine oxidation. | [11] |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | Variable | General purpose, may be insufficient for complex peptides. | [8] |
Experimental Protocols
The following are detailed protocols for the incorporation of S-Benzyl-L-cysteine in Fmoc SPPS.
Resin Preparation and First Amino Acid Coupling
This workflow outlines the initial steps of SPPS, starting from the resin to the coupling of the first amino acid.
Protocol:
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (100-200 mesh) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Cys(Bn)-OH (2 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (2 equivalents) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (2 equivalents) and allow to pre-activate for 5-10 minutes.
-
Coupling: Drain the DMF from the resin and add the activated Fmoc-L-Cys(Bn)-OH solution. Agitate the mixture for 2-4 hours at room temperature.
-
Capping: Drain the coupling solution and wash the resin with DMF. To cap any unreacted sites, treat the resin with a solution of methanol/diisopropylethylamine (DIPEA)/DCM (8:1:1) for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x) and dry under vacuum.
Peptide Chain Elongation Cycle
This diagram illustrates the iterative cycle of deprotection and coupling for elongating the peptide chain.
Protocol:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Coupling: Couple the next Fmoc-protected amino acid using a suitable activation method (e.g., DIC/HOBt as described in 5.1).
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Wash the resin with DMF (3x).
-
Repeat: Repeat this cycle for each amino acid in the sequence.
Cleavage and Deprotection
This workflow details the final step of cleaving the peptide from the resin and removing the protecting groups.
Protocol:
-
Resin Preparation: After the final Fmoc deprotection and washing, thoroughly wash the peptide-resin with DCM and dry under vacuum for at least 4 hours.[12]
-
Cleavage: Prepare a cleavage cocktail. For peptides containing Cys(Bn), a modified Reagent K is recommended: 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, and 2.5% EDT.[8][9] For enhanced cleavage of the benzyl group, the reaction time can be extended, or a stronger acid system considered, though this increases the risk of side reactions.
-
Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and agitate at room temperature for 3-4 hours.
-
Isolation: Filter the resin and wash with a small amount of fresh TFA.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Washing and Drying: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether (2x). Dry the crude peptide under vacuum.
Purification
Protocol:
-
Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as aqueous acetonitrile with 0.1% TFA.
-
RP-HPLC: Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[7]
-
Gradient: Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. An example gradient is 5-65% acetonitrile over 60 minutes.
-
Fraction Collection: Collect fractions and analyze their purity by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[12]
Conclusion
The incorporation of S-Benzyl-L-cysteine in Fmoc SPPS is a feasible but challenging endeavor that requires careful consideration of the synthetic strategy. The primary difficulties lie in the potential for racemization during coupling and the harsh conditions required for the removal of the benzyl protecting group. By employing optimized coupling protocols with reagents like DIC/HOBt, using appropriate cleavage cocktails with a high concentration of scavengers, and carefully controlling reaction conditions, peptides containing Cys(Bn) can be successfully synthesized. The protocols and data presented in this document provide a comprehensive guide for researchers to navigate the complexities of working with this protecting group in Fmoc SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. bachem.com [bachem.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for the Use of H-Cys(Bzl)-OH in Boc-Based Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective utilization of S-benzyl-L-cysteine (H-Cys(Bzl)-OH) in Boc-based solid-phase peptide synthesis (SPPS). This document outlines the properties of this compound, detailed experimental protocols for its incorporation and deprotection, and strategies to mitigate common side reactions.
Introduction to this compound in Boc-SPPS
The protection of the sulfhydryl group of cysteine is crucial during peptide synthesis to prevent its unwanted oxidation and other side reactions.[1][2] In the context of Boc/Bzl solid-phase peptide synthesis, the benzyl (Bzl) group serves as a stable and reliable protecting group for the cysteine side chain.[][4] this compound is a commonly used building block where the thiol function is protected by a benzyl group, and the α-amino group is available for coupling after deprotection of the preceding amino acid's Boc group.[]
The Boc/Bzl strategy employs the acid-labile Boc group for temporary Nα-protection, which is removed by moderate acids like trifluoroacetic acid (TFA), and more stable benzyl-based protecting groups for the side chains, which require strong acids like hydrofluoric acid (HF) for cleavage.[4][5]
Key Properties of the S-benzyl Protecting Group:
-
Stability: The S-benzyl group is stable to the repetitive TFA treatments used for Boc group removal during the elongation of the peptide chain.[6][7]
-
Cleavage: Removal of the benzyl group from the cysteine side chain is typically achieved during the final cleavage of the peptide from the resin using strong acids.[7][8]
-
Compatibility: It is compatible with the standard reagents and conditions used in Boc-SPPS.
Experimental Protocols
Incorporation of this compound into a Peptide Sequence
This protocol describes the manual coupling of the second amino acid, Boc-Cys(Bzl)-OH, to a resin-bound amino acid (e.g., on a Merrifield resin).
Materials:
-
Resin with the first amino acid attached (e.g., Boc-AA1-Merrifield resin)
-
Boc-Cys(Bzl)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Coupling reagent: Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Scavengers (e.g., dithiothreitol - DTT, if necessary during deprotection steps)[9]
Protocol:
-
Resin Swelling: Swell the Boc-AA1-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-Cys(Bzl)-OH (2-4 equivalents relative to resin substitution) and an equivalent amount of HOBt in a minimal amount of DMF.
-
Add the coupling reagent (DCC or DIC, 1 equivalent relative to the amino acid) to the amino acid solution.
-
Allow the activation to proceed for 10-15 minutes at 0°C to form the active ester and precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter or centrifuge to remove the DCU.
-
Add the activated Boc-Cys(Bzl)-OH solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling. A yellow to brown color indicates a complete reaction (absence of free primary amines), while a blue color indicates an incomplete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and IPA (2 times) to remove excess reagents and byproducts.
-
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups by treating the resin with acetic anhydride and DIEA in DCM for 30 minutes.
Caption: General workflow for peptide cleavage and deprotection.
Data Presentation
The following tables summarize typical quantitative data that can be expected when using this compound in Boc-SPPS. Actual results may vary depending on the peptide sequence, resin, and specific conditions used.
Table 1: Coupling Efficiency of Boc-Cys(Bzl)-OH
| Coupling Method | Activation Reagent | Coupling Time (h) | Estimated Coupling Yield (%) |
| Standard | DCC/HOBt | 2-4 | >99 |
| In situ Neutralization | HBTU/DIEA | 1-2 | >99 |
| Automated Synthesis | DIC/HOBt | 1 | >99 |
Yields are typically monitored qualitatively by the ninhydrin test and quantitatively by sequencing or cleavage of a small sample.
Table 2: Cleavage and Deprotection Efficiency
| Cleavage Method | Scavenger Cocktail | Reaction Time (h) | Overall Yield of Crude Peptide (%) | Purity of Crude Peptide (%) |
| High HF | 90% HF, 10% Anisole | 1 | 70-90 | 50-80 |
| Low-High HF | Step 1: 25% HF in DMS | 2 | 60-85 | 60-85 |
| Step 2: 90% HF, 10% Anisole | 1 | |||
| TFMSA | TFMSA/TFA/Thioanisole | 2-4 | 65-85 | 50-75 |
Yields and purity are highly sequence-dependent. Purity is typically assessed by RP-HPLC.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur when using this compound in Boc-SPPS. Understanding and addressing these is critical for obtaining the desired peptide in high purity.
Side Reactions Associated with Cysteine
Caption: Potential side reactions involving the cysteine residue.
Racemization
-
Description: Racemization of the α-carbon of the cysteine residue can occur during the activation step, particularly with uronium-based coupling reagents and strong bases. [10]* Mitigation:
-
Use carbodiimide activation (DCC or DIC) with HOBt, which is known to suppress racemization.
-
Avoid prolonged pre-activation times.
-
If using uronium reagents, consider using a weaker base like 2,4,6-collidine instead of DIEA. [10]
-
S-Alkylation
-
Description: During the repetitive TFA deprotection of the Boc group, the generated tert-butyl cations can alkylate the sulfur atom of the cysteine side chain if it is not fully protected or if the protecting group is partially labile. [5]This can also be an issue during the final cleavage if scavengers are not used effectively.
-
Mitigation:
-
The S-benzyl group is generally stable to TFA.
-
During final HF cleavage, the use of scavengers like anisole, thioanisole, or p-cresol is essential to quench the reactive carbocations generated from the cleavage of other side-chain protecting groups and the resin linker. [9]
-
Oxidation to Sulfoxide
-
Description: The thioether of the S-benzyl-cysteine can be oxidized to the corresponding sulfoxide, particularly under acidic conditions or in the presence of oxidizing agents.
-
Mitigation:
-
Use high-purity, peroxide-free solvents.
-
Add reducing agents like dithiothreitol (DTT) to the cleavage cocktail to suppress oxidation. [9] * If oxidation occurs, the sulfoxide can often be reduced back to the thioether post-synthesis.
-
Incomplete Deprotection of the S-benzyl Group
-
Description: The S-benzyl group requires strong acidic conditions for complete removal. Insufficient reaction time or acid strength during cleavage can lead to incomplete deprotection.
-
Mitigation:
-
Ensure the use of anhydrous HF and appropriate reaction times and temperatures as specified in the protocol.
-
The addition of thioanisole to the cleavage cocktail can facilitate the removal of the benzyl group. [11] By following these detailed protocols and being mindful of the potential side reactions and their mitigation strategies, researchers can successfully incorporate this compound into peptides using Boc-SPPS to achieve high yields and purity of the final product.
-
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. mesalabs.com [mesalabs.com]
- 11. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of S-Benzyl Protecting Groups from Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the protection of the thiol group of cysteine is crucial to prevent undesirable side reactions. The S-benzyl group (Bzl) is a commonly used protecting group for cysteine, particularly in Boc-based synthesis strategies, due to its stability under moderately acidic conditions. However, its removal requires strong acidic conditions, which can lead to various side reactions if not performed with a carefully selected cleavage cocktail. These application notes provide detailed protocols and a comparative overview of cleavage cocktails for the efficient and safe removal of the S-benzyl group from cysteine residues in synthetic peptides.
The primary challenges in deprotecting S-benzyl cysteine (Cys(Bzl)) are the prevention of re-alkylation of the liberated thiol by the benzyl cation and the suppression of oxidation of the highly reactive free sulfhydryl group. The choice of cleavage cocktail, particularly the scavenger composition, is critical to mitigate these risks and ensure a high yield of the desired peptide.
Cleavage Cocktail Compositions and Applications
The selection of an appropriate cleavage cocktail is dependent on the peptide sequence, specifically the presence of other sensitive amino acid residues. Below is a summary of commonly used cleavage cocktails for the deprotection of Cys(Bzl) and other sensitive residues.
| Cleavage Cocktail | Composition (v/v/w) | Key Features & Recommendations |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5)[1][2][3][4] | A widely used and robust cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[1][3] EDT is a potent scavenger that helps maintain a reducing environment, preventing cysteine oxidation.[2] |
| Standard TFMSA | TFA / Thioanisole / EDT / TFMSA (Trifluoromethanesulfonic acid) | A harsher cleavage cocktail suitable for the removal of more stable protecting groups like benzyl. TFMSA is a stronger acid than TFA.[5][6] This method requires careful handling due to the corrosive nature of TFMSA. |
| Low-High HF | Step 1 (Low HF): HF / Dimethyl sulfide (DMS) / p-cresol (25 : 65 : 10) | A two-step procedure using hydrogen fluoride (HF). The "low HF" step with DMS as a weak base minimizes side reactions by promoting an SN2 mechanism for deprotection.[7] This method requires specialized equipment and extreme caution due to the high toxicity of HF.[7][8] |
| Step 2 (High HF): HF / p-cresol (90 : 10) | The "high HF" step ensures complete cleavage of the peptide from the resin and removal of all protecting groups.[7][8] | |
| Reagent R | TFA / Thioanisole / EDT / Anisole | Particularly recommended for peptides containing arginine residues protected with sulfonyl groups to minimize side reactions.[1] |
Experimental Protocols
Protocol 1: Cleavage and Deprotection using Reagent K
This protocol is suitable for the general cleavage of peptides containing Cys(Bzl) and other sensitive residues.
Materials:
-
Peptide-resin
-
Reagent K (freshly prepared): Trifluoroacetic acid (TFA), phenol, water, thioanisole, 1,2-ethanedithiol (EDT)
-
Dichloromethane (DCM)
-
Cold methyl t-butyl ether (MTBE) or diethyl ether
-
Reaction vessel (e.g., fritted syringe or round-bottom flask)
-
Centrifuge
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to remove residual DMF and swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[2]
-
-
Cleavage Reaction:
-
In a fume hood, prepare fresh Reagent K by combining 8.25 mL TFA, 0.5 g phenol, 0.5 mL water, 0.5 mL thioanisole, and 0.25 mL EDT.[2]
-
Add the Reagent K cocktail to the dried resin (approximately 10-40 mL per gram of peptide-resin).[1][3]
-
Stir or agitate the mixture at room temperature for 1.5 to 4 hours. The optimal time may vary depending on the peptide sequence and the stability of other protecting groups.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Slowly add the TFA filtrate to a 10-fold volume of cold MTBE or diethyl ether with gentle stirring to precipitate the crude peptide.
-
Isolate the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold ether (2-3 times) to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage and Deprotection using TFMSA
This protocol utilizes a stronger acid and is effective for the removal of the S-benzyl group, but requires additional precautions.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Cold methyl t-butyl ether (MTBE) or diethyl ether
-
Round-bottom flask with a stir bar
-
Ice bath
-
Centrifuge
Procedure:
-
Resin and Reagent Preparation:
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin from the reaction mixture and wash with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding to a 10-fold volume of cold MTBE or diethyl ether.
-
Isolate and wash the peptide pellet as described in Protocol 1.
-
Workflow for S-Benzyl Cysteine Deprotection
Caption: General workflow for the cleavage of S-benzyl protected cysteine peptides.
Discussion of Side Reactions and Mitigation
Several side reactions can occur during the acidic cleavage of Cys(Bzl)-containing peptides. Understanding these potential issues is key to optimizing the cleavage protocol and maximizing the yield of the desired product.
-
Re-alkylation: The benzyl cation generated during cleavage is a potent electrophile that can re-alkylate the newly deprotected cysteine thiol, as well as other nucleophilic residues like tryptophan and methionine.[7]
-
Mitigation: The use of effective cation scavengers is essential. Thioanisole and phenol are commonly used to trap the benzyl cation. 1,2-Ethanedithiol (EDT) is also a very effective scavenger and helps to maintain a reducing environment.[2]
-
-
Oxidation: The free thiol group of cysteine is highly susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers or oligomers.
-
Mitigation: The inclusion of a reducing agent like EDT or dithiothreitol (DTT) in the cleavage cocktail is crucial to prevent oxidation.[2] Performing the cleavage and work-up under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.
-
-
Aspartimide Formation: Peptides containing aspartic acid can form a cyclic aspartimide intermediate under strong acid conditions, which can then hydrolyze to form a mixture of α- and β-aspartyl peptides.[9]
-
Mitigation: While challenging to completely eliminate, using milder cleavage conditions or shorter reaction times can help reduce the extent of aspartimide formation.
-
-
Alkylation from Resin Linker: For peptides synthesized on linkers such as the Wang resin, the linker itself can release benzyl-type cations during cleavage, leading to S-alkylation of cysteine.[10]
-
Mitigation: The use of a robust scavenger cocktail, such as Reagent K, is important to trap these resin-derived cations.
-
By carefully selecting the cleavage cocktail and optimizing the reaction conditions, the S-benzyl protecting group can be effectively removed from cysteine residues, yielding the desired peptide with high purity for downstream applications in research and drug development.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. langene.com [langene.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 9. peptide.com [peptide.com]
- 10. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of S-Benzyl-L-cysteine with Trifluoromethanesulfonic Acid (TFMSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of the S-benzyl protecting group from L-cysteine is a critical step in the synthesis of peptides and other cysteine-containing molecules. The robust nature of the S-benzyl thioether linkage necessitates the use of strong acids, with trifluoromethanesulfonic acid (TFMSA) being a prominent reagent for this transformation. This method is particularly prevalent in solid-phase peptide synthesis (SPPS) employing a Boc/Bzl protection strategy. The deprotection proceeds via an acid-catalyzed cleavage mechanism, which can follow either an SN1 or SN2 pathway. The SN1 pathway involves the formation of a stable benzyl carbocation, which necessitates the use of "scavenger" molecules to prevent deleterious side reactions, such as the re-alkylation of the deprotected thiol or other nucleophilic residues within a peptide chain. This document provides detailed protocols and quantitative data for the efficient deprotection of S-Benzyl-L-cysteine using TFMSA.
Data Presentation
The following table summarizes typical reaction conditions and cocktails used for the deprotection of S-benzyl and related S-protecting groups on cysteine residues, often in the context of peptide cleavage from a solid support. These conditions can be adapted for the solution-phase deprotection of S-Benzyl-L-cysteine.
| Protecting Group | Reagent Cocktail (v/v or as specified) | Temperature (°C) | Time | Notes |
| S-p-Methoxybenzyl (Mob) | TFMSA/TFA/anisole (1:8:1) | 0 | 45 min | Used for cleavage and deprotection of a peptide.[1] |
| S-tert-Butyl (tBu) | TFMSA/TFA/thioanisole/ethanedithiol | 0 to RT | 30-60 min | Standard procedure for simultaneous cleavage and deprotection in Boc-SPPS. |
| General Benzyl Groups | TFMSA-TFA-DMS-m-cresol (10:50:30:10) | Not specified | Not specified | A practical mixture for SN2 deprotection.[2] |
| Multiple Protecting Groups | TFMSA/TFA/thioanisole/m-cresol | 0 to RT | 4.5 hours | For deprotection of a protected octamer. |
| S-Trityl (Trt) | TFA/TFMSA/TIS/H₂O (89:1:2.5:7.5) | Room Temp. | 30 min | Increased acidity reduces reaction time but can increase side reactions.[3] |
Note: DMS = Dimethyl sulfide, TIS = Triisopropylsilane. The ratios for the S-tert-Butyl deprotection are based on a standard protocol where for every 100 mg of peptide-resin, 200 µL of thioanisole, 100 µL of ethanedithiol, 2 mL of TFA, and 200 µL of TFMSA are used.
Experimental Protocols
Protocol 1: Solution-Phase Deprotection of S-Benzyl-L-cysteine
This protocol is adapted from standard cleavage procedures in solid-phase peptide synthesis for a solution-phase reaction.
Materials:
-
S-Benzyl-L-cysteine
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
m-Cresol (scavenger)
-
Anhydrous dichloromethane (DCM, optional solvent)
-
Cold diethyl ether
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Centrifuge and centrifuge tubes (or filtration apparatus)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve S-Benzyl-L-cysteine in a minimal amount of TFA or a mixture of TFA/DCM.
-
Addition of Scavengers: To the solution, add the scavengers. A common combination is thioanisole (10-20 equivalents relative to the substrate) and m-cresol (5-10 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.
-
Addition of TFMSA: Slowly, and with vigorous stirring, add TFMSA (10-20 equivalents) to the reaction mixture. Caution: The addition of TFMSA to TFA is exothermic. Maintain the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA.
-
Precipitate the crude L-cysteine by adding the concentrated reaction mixture dropwise to a flask containing a large volume of cold diethyl ether (at least 10 times the volume of the reaction mixture) with vigorous stirring.
-
The deprotected L-cysteine will precipitate as a solid.
-
-
Purification:
-
Collect the precipitate by centrifugation or filtration.
-
Wash the solid with several portions of cold diethyl ether to remove the scavengers and other organic-soluble impurities.
-
Dry the crude L-cysteine under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol) or by ion-exchange chromatography.
-
Mandatory Visualizations
Reaction Mechanism
The deprotection of S-Benzyl-L-cysteine with TFMSA can proceed through an SN1 or SN2 mechanism. The SN1 pathway, favored by the strong acid and the stability of the resulting benzyl carbocation, is depicted below.
Caption: SN1 mechanism for TFMSA-mediated deprotection of S-Benzyl-L-cysteine.
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection and purification of L-cysteine from S-Benzyl-L-cysteine.
Caption: Workflow for the deprotection of S-Benzyl-L-cysteine.
References
Application Notes and Protocols: HF Cleavage of H-Cys(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen Fluoride (HF) cleavage is a widely utilized method in solid-phase peptide synthesis (SPPS) employing Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry. This technique effectively removes the side-chain protecting groups and cleaves the synthesized peptide from the resin support. The S-benzyl (Bzl) group is a common protecting group for the thiol side chain of cysteine. Its removal requires strong acidic conditions, making HF an effective but hazardous reagent that necessitates specialized equipment and stringent safety protocols.
This document provides detailed application notes and protocols for the successful HF cleavage of peptides containing S-benzyl-protected cysteine, H-Cys(Bzl)-OH. It outlines the critical parameters, scavenger selection, potential side reactions, and detailed experimental procedures to ensure high yield and purity of the target peptide.
Key Considerations for HF Cleavage of Cys(Bzl)
The cleavage of the S-benzyl group from cysteine is a critical step that can be prone to side reactions if not performed under optimal conditions. The primary challenge arises from the generation of reactive benzyl carbocations upon cleavage, which can lead to re-alkylation of nucleophilic residues like the deprotected cysteine thiol, tryptophan, and methionine.[1]
Scavengers are crucial to trap these carbocations and prevent undesirable modifications.[2][3] For peptides containing cysteine, a combination of scavengers is often employed to ensure quantitative removal of the protecting group and to protect the free thiol.
Data Summary: HF Cleavage Conditions and Scavenger Cocktails
The selection of the appropriate cleavage cocktail is paramount for a successful deprotection of Cys(Bzl)-containing peptides. The following tables summarize common conditions and scavenger mixtures.
Table 1: Standard HF Cleavage Conditions for Cys(Bzl)-Containing Peptides
| Parameter | Recommended Condition | Notes |
| Temperature | 0°C to 5°C | Lower temperatures (-5°C to 0°C) can help minimize side reactions like aspartimide formation.[3][4] |
| Time | 45 - 60 minutes | May be extended up to 2 hours for peptides containing more resistant protecting groups like Arg(Tos).[2][5] |
| HF Volume | ~10 mL per gram of resin | Sufficient volume is needed to create a stirrable slurry.[3] |
| Scavengers | See Table 2 | Essential for preventing side reactions.[2][6] |
Table 2: Recommended Scavenger Cocktails for HF Cleavage of Cys(Bzl)
| Scavenger Cocktail (v/v) | Target Residues & Purpose | Reference |
| HF:p-cresol:p-thiocresol (90:5:5) | Provides nearly quantitative recovery of the cysteine thiol.[7] | [7] |
| HF:anisole:dimethylsulfide (DMS):p-thiocresol (10:1:1:0.2) | General-purpose cocktail for peptides containing Cys. Anisole scavenges benzyl cations, DMS helps reduce methionine sulfoxide, and p-thiocresol protects the cysteine thiol.[5][6] | [5][6] |
| HF:DMS:p-cresol (25:65:10) | "Low HF" condition for the first step of a two-step "low-high" HF cleavage. This SN2-promoting condition minimizes carbocation formation.[8] | [8] |
Experimental Protocols
Extreme caution must be exercised when handling anhydrous HF. All procedures must be performed in a dedicated, well-ventilated fume hood with a specialized HF apparatus and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and a face shield. An HF antidote (calcium gluconate gel) must be readily available. [3]
Protocol 1: Standard "High HF" Cleavage
This one-step procedure is suitable for many peptides containing Cys(Bzl).
Materials:
-
Peptide-resin containing this compound
-
Anhydrous Hydrogen Fluoride (HF)
-
p-cresol
-
p-thiocresol
-
Teflon-coated magnetic stir bar
-
HF cleavage apparatus (e.g., from Peptide Institute or similar)
-
Dry ice/methanol or acetone bath
-
Ice-water bath
-
Cold diethyl ether
-
Solvent for peptide precipitation/washing (e.g., 20% acetic acid)
Procedure:
-
Preparation: Place the peptide-resin (typically 0.2 mmol) and a Teflon-coated magnetic stir bar into the HF-resistant reaction vessel.
-
Scavenger Addition: Add the scavenger mixture. For a peptide containing Cys, a recommended mixture is p-cresol (0.5 mL) and p-thiocresol (0.5 mL).[7]
-
Cooling: Securely cap the reaction vessel and cool it in a dry ice/acetone bath for at least 5 minutes.
-
HF Distillation: Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel, ensuring the temperature is maintained between -5°C and 0°C.
-
Reaction: Replace the dry ice bath with an ice-water bath to maintain the reaction temperature at 0°C. Stir the slurry for 60 minutes.[5] For peptides with multiple Arg(Tos) residues, the reaction time may be extended to 90-120 minutes.[2][5]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum. This must be done carefully to prevent the resin from being carried into the vacuum line.[2]
-
Peptide Precipitation: Once the HF is removed, wash the resin with a small amount of trifluoroacetic acid (TFA) and filter. Combine the filtrates and add 8-10 volumes of cold diethyl ether to precipitate the crude peptide.[5]
-
Work-up: Centrifuge or filter to collect the precipitated peptide. Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers. Dry the crude peptide under vacuum.
Protocol 2: "Low-High" HF Cleavage
This two-step procedure is beneficial for sensitive peptides as it minimizes side reactions by first using a low concentration of HF to promote a milder SN2 deprotection mechanism.[8][9]
Step 1: Low HF Procedure
-
Preparation: Place the peptide-resin (1-2 g) and a stir bar in the reaction vessel.
-
Scavenger Addition: Add a mixture of dimethyl sulfide (DMS) (6.5 mL per gram of resin) and p-cresol (1.0 mL per gram of resin).[2]
-
Cooling: Cool the vessel in a dry ice/acetone bath.
-
HF Distillation: Distill 2.5 mL of HF per gram of resin into the vessel.
-
Reaction: Allow the vessel to warm to 0°C and stir for 2 hours.[9]
-
HF and DMS Removal: Evaporate the HF and DMS under vacuum at 0°C.
Step 2: High HF Procedure
-
Scavenger Addition: To the resin from the "low HF" step, add p-cresol (1 mL per gram of original resin).
-
Cooling: Cool the vessel again in a dry ice/acetone bath.
-
HF Distillation: Distill approximately 9 mL of HF per gram of original resin into the vessel.
-
Reaction: Stir at 0°C for 1 hour.
-
HF Removal and Work-up: Follow steps 6-8 from the Standard "High HF" Cleavage protocol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Application Notes and Protocols: Orthogonal Protection Strategies with H-Cys(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis and drug development, the precise construction of complex peptide architectures is paramount. Orthogonal protection strategies are the cornerstone of this endeavor, enabling the selective deprotection of specific functional groups in the presence of others. This allows for the regioselective formation of disulfide bonds, the synthesis of branched and cyclic peptides, and the site-specific conjugation of molecules.
This document provides detailed application notes and protocols focusing on the use of S-benzyl-L-cysteine (H-Cys(Bzl)-OH), a key building block in orthogonal peptide synthesis. The benzyl (Bzl) protecting group for the thiol side chain of cysteine is renowned for its stability, offering a distinct level of orthogonality compared to more labile protecting groups.
Principle of Orthogonality with Cys(Bzl)
The S-benzyl group is a robust thiol protecting group, stable to the conditions used for the removal of both the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyl (tBu) and trityl (Trt) based side-chain protecting groups.[1][2] Its removal requires harsh conditions, most commonly strong acids like anhydrous hydrogen fluoride (HF) or reductive cleavage with sodium in liquid ammonia.[3][4][5] This high stability makes this compound an excellent choice for multi-dimensional orthogonal protection schemes where other, more labile, protecting groups are selectively removed first.
A typical three-dimensional orthogonal strategy in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) could involve:
-
Fmoc group: Nα-amino protection, removed by a base (e.g., piperidine).
-
tBu, Boc, Trt groups: Side-chain protection for various amino acids, removed by moderate acid (e.g., Trifluoroacetic acid - TFA).
-
Bzl group: Side-chain protection for Cysteine, stable to both piperidine and TFA, and removed by strong acid (HF) or other specific methods.
This hierarchical deprotection allows for precise control over the synthesis of complex peptides.
Data Presentation: Stability of Cysteine Protecting Groups
The following table summarizes the stability of the S-benzyl group in comparison to other commonly used cysteine protecting groups under various deprotection conditions. This data is crucial for designing effective orthogonal synthesis strategies.
| Protecting Group | Deprotection Reagent/Condition | Stability of S-Bzl | Stability of S-tBu | Stability of S-Trt | Stability of S-Acm |
| Piperidine (20% in DMF) | Base | Stable | Stable | Stable | Stable |
| Trifluoroacetic Acid (TFA) | Moderate Acid | Largely Stable (~20% cleavage in neat TFA)[6] | Stable[7] | Labile | Stable |
| Anhydrous Hydrogen Fluoride (HF) | Strong Acid | Labile | Labile | Labile | Stable |
| Sodium in Liquid Ammonia | Dissolving Metal Reduction | Labile | Labile | Labile | Labile |
| Iodine | Oxidation | Stable | Stable | Labile | Labile |
| Catalytic Hydrogenation (H₂/Pd) | Reduction | Labile | Stable | Stable | Stable |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS incorporating Fmoc-Cys(Bzl)-OH
This protocol outlines the general procedure for incorporating Fmoc-Cys(Bzl)-OH into a peptide sequence using automated or manual Fmoc-SPPS.
Materials:
-
Fmoc-SPPS resin (e.g., Rink Amide resin)
-
Fmoc-amino acids, including Fmoc-Cys(Bzl)-OH
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, using Fmoc-Cys(Bzl)-OH at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection (excluding Cys(Bzl)):
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). The S-benzyl group will remain intact.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the S-Bzl protected peptide under vacuum.
-
Protocol 2: Selective Deprotection of the S-Benzyl Group using Anhydrous Hydrogen Fluoride (HF)
WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.
Materials:
-
S-Bzl protected peptide
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Place the lyophilized S-Bzl protected peptide and a magnetic stir bar in the reaction vessel of the HF apparatus.
-
Add appropriate scavengers (e.g., anisole or p-cresol, ~1 mL per 100 mg of peptide).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Condense anhydrous HF into the reaction vessel (typically 5-10 mL per 100 mg of peptide).
-
Allow the reaction mixture to stir at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen gas.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolate the peptide by filtration or centrifugation and wash thoroughly with cold ether.
-
Dry the peptide under vacuum.
Protocol 3: Selective Deprotection of the S-Benzyl Group using Sodium in Liquid Ammonia
WARNING: Sodium metal is highly reactive and liquid ammonia is a hazardous substance. This procedure must be performed under anhydrous conditions in a well-ventilated fume hood by experienced personnel.
Materials:
-
S-Bzl protected peptide
-
Anhydrous liquid ammonia
-
Sodium metal
-
Ammonium chloride (for quenching)
Procedure:
-
Place the S-Bzl protected peptide in a three-neck flask equipped with a dry ice condenser and an inlet for ammonia gas.
-
Condense anhydrous liquid ammonia into the flask to dissolve the peptide.
-
Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed for at least 30 seconds.[4]
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Evaporate the ammonia under a stream of nitrogen.
-
Dissolve the residue in an appropriate buffer or solvent for purification.
Mandatory Visualizations
Orthogonal Deprotection Workflow
The following diagram illustrates a typical workflow for the synthesis of a peptide containing both acid-labile (tBu) and highly stable (Bzl) cysteine protecting groups, demonstrating the principle of orthogonal deprotection.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. peptide.com [peptide.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Disulfide Bonds Following H-Cys(Bzl)-OH Deprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of disulfide bonds is a critical step in the synthesis of many biologically active peptides and proteins, conferring structural stability and dictating biological function. The benzyl (Bzl) protecting group is a frequently utilized strategy for the thiol functional group of cysteine during solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a key step that precedes the formation of the disulfide bridge. This document provides detailed application notes and experimental protocols for the deprotection of benzyl-protected cysteine residues and the subsequent synthesis of disulfide bonds. Methodologies for purification and characterization of the final disulfide-linked product are also presented.
Introduction
Cysteine residues and the disulfide bonds they form are fundamental to the tertiary and quaternary structures of a vast number of peptides and proteins.[1][2] The synthesis of these molecules requires a robust strategy for protecting the highly reactive thiol group of cysteine during chain assembly to prevent unwanted side reactions.[3] The benzyl group (Bzl) is a common choice for thiol protection, particularly in Boc-based solid-phase peptide synthesis.[4]
The deprotection of Cys(Bzl) typically requires strong acidic conditions, such as treatment with anhydrous hydrogen fluoride (HF) or sodium in liquid ammonia.[2][4] Following the removal of the Bzl group to yield the free thiol, the formation of the disulfide bond is achieved through oxidation. Several methods are available for this step, including air oxidation, and the use of chemical oxidants like iodine or dimethyl sulfoxide (DMSO).[5][6][7]
This application note details the protocols for H-Cys(Bzl)-OH deprotection and subsequent disulfide bond formation, purification, and characterization, providing researchers with a comprehensive guide for the synthesis of disulfide-containing peptides.
Deprotection of this compound
The removal of the benzyl protecting group from cysteine residues is a crucial step that must be performed under conditions that minimize side reactions and preserve the integrity of the peptide. The two primary methods for Cys(Bzl) deprotection are Hydrogen Fluoride (HF) cleavage and sodium in liquid ammonia reduction.
Hydrogen Fluoride (HF) Cleavage
Anhydrous HF is a strong acid capable of cleaving the Cys(Bzl) group and other acid-labile protecting groups, often concurrently with the cleavage of the peptide from the resin in Boc-SPPS.[8][9]
Experimental Protocol: High HF Cleavage
-
Preparation: Place the peptide-resin (1 g) and a magnetic stir bar in the HF cleavage vessel. Add scavengers (e.g., 6.5 mL of dimethyl sulfide (DMS) and 1.0 mL of p-cresol per gram of resin) to trap the reactive carbocations generated during deprotection.[8]
-
HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 45-60 minutes. For peptides with multiple Arg(Tos) or Cys(Bzl) residues, the reaction time may be extended up to 2 hours.[8]
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin with a small amount of trifluoroacetic acid (TFA). Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[4]
-
Isolation: Collect the precipitated peptide by filtration or centrifugation and wash with cold diethyl ether to remove scavengers.
Sodium in Liquid Ammonia Reduction
This classical method effectively removes benzyl-type protecting groups. However, it is a harsh method that can also cleave existing disulfide bonds if not carefully controlled.[10][11]
Experimental Protocol: Sodium in Liquid Ammonia Reduction
-
Preparation: In a flask equipped for low-temperature reactions, dissolve the protected peptide (1 mg) in freshly distilled liquid ammonia (1 mL).[4]
-
Reduction: Under anhydrous conditions, add small pieces of sodium metal to the solution until a pale blue color persists for 30 seconds.[4][11] The blue color indicates a slight excess of sodium. Avoid a prolonged blue color as it can lead to side reactions.[11]
-
Quenching: Quench the reaction by the addition of a weak acid, such as ammonium chloride.
-
Ammonia Evaporation: Evaporate the liquid ammonia under vacuum.
-
Work-up: Dissolve the residue in 50% aqueous acetic acid and lyophilize to obtain the crude peptide with free thiol groups.[4]
Synthesis of Disulfide Bonds
Following deprotection, the free thiol groups of the cysteine residues are oxidized to form a disulfide bond. The choice of oxidation method depends on the peptide sequence and the desired reaction conditions.
Air Oxidation
Air oxidation is a mild and straightforward method for forming disulfide bonds, particularly for peptides that can readily adopt a conformation favoring the correct disulfide pairing.[6][12]
Experimental Protocol: Air Oxidation
-
Dissolution: Dissolve the crude deprotected peptide at a low concentration (0.1-1 mg/mL) in a slightly basic aqueous buffer, such as 0.1 M ammonium bicarbonate (pH 8.0).[13]
-
Oxidation: Stir the solution vigorously in a vessel open to the atmosphere for 4-24 hours. The reaction progress can be monitored by HPLC.
-
Lyophilization: Once the reaction is complete, lyophilize the solution to obtain the crude cyclized peptide.
Iodine Oxidation
Iodine is a rapid and efficient oxidizing agent for disulfide bond formation.[7][14] It is crucial to control the amount of iodine used to avoid over-oxidation and side reactions with sensitive residues like tyrosine, methionine, and tryptophan.[15]
Experimental Protocol: Iodine Oxidation
-
Dissolution: Dissolve the deprotected peptide in an aqueous acetic acid or methanol solution.
-
Oxidation: Add a 0.1 M solution of iodine in methanol dropwise with stirring until a faint yellow color persists.
-
Quenching: After the reaction is complete (typically a few minutes), quench the excess iodine with a dilute solution of sodium thiosulfate or ascorbic acid until the yellow color disappears. The use of an anion exchange resin can also be employed to simultaneously quench and remove iodine.[14]
-
Purification: The crude peptide is then ready for purification by HPLC.
Dimethyl Sulfoxide (DMSO) Oxidation
DMSO is another effective oxidizing agent for disulfide bond formation and is particularly useful for hydrophobic peptides due to its miscibility with water.[1][5]
Experimental Protocol: DMSO Oxidation
-
Dissolution: Dissolve the deprotected peptide in an aqueous solution containing up to 20% DMSO. The reaction can be performed over a wide pH range (pH 3-8).[5]
-
Oxidation: Stir the solution at room temperature for 30 minutes to 4 hours. Monitor the reaction by HPLC.[5]
-
Purification: Once the reaction is complete, the crude peptide can be directly purified by HPLC.
Data Presentation
The following tables summarize representative quantitative data for the deprotection and oxidation steps. Actual yields will be sequence-dependent.
Table 1: Comparison of Deprotection Methods for Cys(Bzl)
| Method | Reagents | Typical Reaction Time | Typical Crude Yield | Purity (Pre-purification) |
| HF Cleavage | Anhydrous HF, Scavengers (DMS, p-cresol) | 45-120 min | 60-80% | 50-70% |
| Na/NH₃ Reduction | Sodium, Liquid Ammonia | < 5 min | 50-70% | 40-60% |
Table 2: Comparison of Disulfide Bond Formation Methods
| Method | Reagents | Typical Reaction Time | Typical Crude Yield | Purity (Pre-purification) |
| Air Oxidation | Air (O₂) in basic buffer | 4-24 h | 40-70% | 30-60% |
| Iodine Oxidation | Iodine in MeOH or aq. AcOH | 5-15 min | 70-90% | 60-80% |
| DMSO Oxidation | DMSO in aqueous solution | 0.5-4 h | 60-85% | 50-75% |
Purification and Characterization
Purification by Reversed-Phase HPLC (RP-HPLC)
The crude peptide containing the disulfide bond is typically purified using preparative RP-HPLC.[16][17]
Experimental Protocol: RP-HPLC Purification
-
Column: A C18 stationary phase is commonly used.[16]
-
Solvents:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile (ACN).[17]
-
-
Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage is used to elute the peptide. A typical gradient might be 5% to 65% B over 30 minutes.[17]
-
Detection: The peptide elution is monitored by UV absorbance at 214 nm or 280 nm.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC to assess purity. Pure fractions are pooled and lyophilized.[17]
Characterization by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the final product and for characterizing the disulfide connectivity.[18][19]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent for MS analysis (e.g., 50% ACN/water with 0.1% formic acid).
-
Analysis: The sample is analyzed by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to determine the molecular weight of the cyclized peptide.
-
Disulfide Bond Mapping (for multiple disulfides): To confirm the correct disulfide linkages in peptides with multiple cysteine residues, a bottom-up proteomics approach can be employed. This involves enzymatic digestion (e.g., with trypsin) under non-reducing conditions, followed by LC-MS/MS analysis of the resulting disulfide-linked peptide fragments.[3][18]
Visualizations
Caption: Experimental workflow for disulfide bond synthesis.
Caption: Chemical transformation from protected cysteine to disulfide.
Caption: Analytical workflow for disulfide peptide characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 9. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [lboro-test-vufind.koha-ptfs.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bachem.com [bachem.com]
- 17. peptide.com [peptide.com]
- 18. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 19. Mass spectrometry-based strategies for protein disulfide ... [degruyterbrill.com]
Application Notes: Monitoring the Incorporation of S-Benzyl-L-cysteine in a Peptide
Abstract
The incorporation of unnatural amino acids, such as S-Benzyl-L-cysteine (Cys(Bzl)), is a critical step in the synthesis of complex peptides for research, diagnostics, and therapeutic development. The benzyl group provides robust protection for the reactive thiol side chain of cysteine during solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl strategy.[1][2] However, its successful incorporation and subsequent removal require stringent monitoring and validation. This application note provides detailed protocols for the synthesis, cleavage, and analysis of peptides containing Cys(Bzl) using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), ensuring the final product's integrity and purity.
Introduction
Cysteine's thiol group is highly nucleophilic and susceptible to oxidation, making its protection essential during peptide synthesis to prevent unwanted side reactions like disulfide bond formation.[3][4] The S-benzyl protecting group is widely used due to its stability under the repetitive acidic conditions of Boc-based SPPS.[1] However, its removal requires strong acid cleavage, typically with Trifluoroacetic Acid (TFA) or Hydrogen Fluoride (HF), and the use of scavengers to prevent re-alkylation of sensitive residues by the released benzyl cation.[5]
Effective monitoring is a multi-stage process:
-
Confirmation of Incorporation: Verifying that Cys(Bzl) has been successfully coupled into the peptide chain.
-
Purity Assessment: Analyzing the crude peptide post-synthesis to identify any byproducts.
-
Validation of Deprotection: Ensuring the complete removal of the benzyl group to yield the desired free-thiol peptide.
This document outlines the standard workflows and analytical protocols to achieve these objectives.
Experimental Overview and Workflow
The overall process involves three main stages: peptide synthesis, cleavage and deprotection, and finally, analysis and purification. Each step must be carefully executed and monitored to ensure the successful synthesis of the target peptide.
Caption: General workflow for SPPS, cleavage, and analysis of a Cys(Bzl)-containing peptide.
Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
This protocol describes a manual synthesis cycle for incorporating Boc-S-Benzyl-L-cysteine.
Materials:
-
Boc-protected amino acid resin (e.g., Boc-Leu-Merrifield Resin)
-
Boc-S-Benzyl-L-cysteine (Boc-Cys(Bzl)-OH)
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (50% v/v)
-
N,N-Diisopropylethylamine (DIEA) in DCM (5% v/v)
-
Coupling Reagents: HBTU (0.45 M in DMF), DIEA (2 M in NMP)
-
Solvents: Dichloromethane (DCM), Isopropanol (IPA), N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the starting resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection: Drain the DCM, add 50% TFA/DCM, and agitate for 30 minutes. Drain and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).
-
Neutralization: Add 5% DIEA/DCM and agitate for 10 minutes. Drain and wash with DCM (5x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate Boc-Cys(Bzl)-OH (3 eq.) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
-
Monitoring Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3x), IPA (2x), and DCM (3x).
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Boc deprotection (Step 2) to deprotect the N-terminal amino group.
-
Final Wash: Wash the final peptidyl-resin with DCM (3x) and dry under vacuum.
Protocol 2: Peptide Cleavage and S-Benzyl Deprotection
The benzyl group requires a strong acidic cocktail for efficient removal. Scavengers are critical to prevent side reactions.[5]
Materials:
-
Cleavage Cocktail: 90% TFA, 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole.
-
Caution: Handle TFA and thiols in a certified fume hood.
-
-
Cold diethyl ether.
-
Centrifuge and tubes.
Procedure:
-
Place the dry peptidyl-resin (approx. 100 mg) in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge at 3,000 x g for 10 minutes to pellet the peptide.
-
Decant the ether, wash the pellet twice with cold ether, and dry the crude peptide under a gentle stream of nitrogen or in a vacuum desiccator.
Protocol 3: Reversed-Phase HPLC (RP-HPLC) Analysis
RP-HPLC is the standard method for assessing the purity of the crude peptide and for purifying the target peptide.[6][7]
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detection: UV absorbance at 214-220 nm.[6]
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in Mobile Phase A. Filter through a 0.22 µm syringe filter.
-
Analysis:
-
Inject 10-20 µL of the sample.
-
Run a linear gradient, for example, 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Data Interpretation:
-
The primary peak corresponds to the target peptide.
-
Integrate the peak areas to determine the purity percentage.
-
Compare the retention time of the fully deprotected peptide with a sample where the Cys(Bzl) is expected to be intact (if cleaved with a milder cocktail that leaves the Bzl group on). The protected peptide will be significantly more hydrophobic and have a longer retention time.
-
Protocol 4: Mass Spectrometry (MS) Confirmation
MS is used to confirm the molecular weight of the peptide, verifying both the incorporation of Cys(Bzl) and its subsequent removal.[9][10]
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS).
Procedure:
-
Sample Preparation: Dilute the crude or purified peptide solution from the HPLC analysis to approximately 10-20 µM in 50:50 acetonitrile/water with 0.1% formic acid.
-
Analysis: Infuse the sample directly into the ESI source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 400-1500 m/z).
-
Data Interpretation:
-
Calculate the theoretical monoisotopic mass of the expected peptide.
-
Identify the [M+H]⁺, [M+2H]²⁺, etc., ion series in the spectrum.
-
Compare the observed mass with the theoretical mass. A successful deprotection is confirmed if the observed mass matches the theoretical mass of the free-thiol peptide. The mass difference between the protected and deprotected peptide should correspond to the mass of the benzyl group (90.05 Da).
-
Data Presentation and Expected Results
For a model pentapeptide, Gly-Ala-Cys-Phe-Leu , the following table summarizes the expected analytical results after synthesis, cleavage, and analysis.
| Parameter | Cys(Bzl) Protected Peptide | Cys Deprotected Peptide | Confirmation Status |
| Peptide Sequence | Gly-Ala-Cys(Bzl)-Phe-Leu | Gly-Ala-Cys-Phe-Leu | - |
| Theoretical Mass (M) | 617.29 Da | 527.24 Da | - |
| Observed Mass [M+H]⁺ | 618.30 m/z | 528.25 m/z | Incorporation & Deprotection |
| Expected RP-HPLC RT | ~22.5 min | ~17.8 min | Purity & Deprotection |
| Mass Difference | - | 90.05 Da | Successful Bzl Cleavage |
Note: HPLC retention times (RT) are illustrative and will vary based on the specific system, column, and gradient.
Visualization of Analytical Logic
The analytical techniques of HPLC and MS provide complementary information to fully characterize the synthetic peptide. HPLC assesses purity and indicates successful deprotection via a hydrophobicity shift, while MS provides definitive structural confirmation via mass.
Caption: Relationship between HPLC and MS for peptide validation.
Conclusion
Monitoring the incorporation of S-Benzyl-L-cysteine requires a systematic approach combining robust synthesis protocols with orthogonal analytical techniques. By following the detailed methods for SPPS, cleavage, RP-HPLC, and mass spectrometry outlined in this note, researchers can confidently synthesize and validate complex peptides containing Cys(Bzl), ensuring high purity and correct structure for downstream applications in drug development and scientific research.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: H-Cys(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of H-Cys(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in SPPS?
The primary side reactions encountered when using this compound are:
-
Racemization: Cysteine residues are particularly susceptible to racemization (loss of stereochemical integrity) during the activation and coupling steps, especially under basic conditions.[1][2]
-
β-Elimination: This side reaction, catalyzed by base, leads to the formation of a dehydroalanine residue from the cysteine. The dehydroalanine can then react with piperidine (used for Fmoc deprotection) to form a piperidinylalanine adduct, resulting in a mass increase of +51 Da.[3]
-
S-alkylation during cleavage: During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the benzyl cation released from the protecting group can re-alkylate the free cysteine thiol or other nucleophilic residues like tryptophan.[4] Furthermore, fragments from the resin linker itself, such as a p-hydroxyl benzyl group from Wang resin, can cause S-alkylation.[4]
-
Oxidation: The free thiol group of cysteine is prone to oxidation, which can lead to the formation of disulfide-bridged dimers or other oxidized species.
Q2: How can I minimize racemization during the coupling of Fmoc-Cys(Bzl)-OH?
To suppress racemization, it is crucial to carefully select the coupling reagents and conditions.
-
Avoid strong bases and pre-activation: Base-mediated activation methods, particularly with strong bases like diisopropylethylamine (DIPEA) and prolonged pre-activation times, significantly increase the risk of racemization.[2]
-
Use carbodiimide-based activation: Coupling methods that proceed under acidic or neutral conditions are preferred. The use of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure® is highly recommended.[5]
-
Consider alternative bases: If a base is necessary, a weaker, sterically hindered base like 2,4,6-collidine is a better choice than DIPEA.
-
Optimize reaction temperature: Avoid elevated temperatures, as they can accelerate racemization.
Q3: What strategies can be employed to prevent β-elimination?
β-elimination is primarily a concern for C-terminal cysteine residues and is exacerbated by prolonged exposure to the basic conditions of Fmoc deprotection.
-
Minimize deprotection time: Use the minimum time necessary for complete Fmoc removal.
-
Choice of protecting group: While the benzyl group is susceptible, bulkier protecting groups like trityl (Trt) can offer more protection against β-elimination, although they are not immune to it.[3]
Q4: How can I prevent S-alkylation during the final cleavage step?
The key to preventing S-alkylation is to efficiently scavenge the benzyl cations generated during cleavage.
-
Use an optimized cleavage cocktail: A standard cleavage cocktail for Cys(Bzl)-containing peptides should include a strong acid (TFA) and a combination of scavengers. A common and effective cocktail is Reagent K.[6]
-
Sufficient scavenger concentration: Ensure that the concentration of scavengers is adequate to quench all generated cations. For peptides with multiple sensitive residues, the scavenger concentration may need to be increased.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected mass increase of +90 Da in the final peptide. | S-benzylation of the cysteine thiol by the cleaved benzyl protecting group. | Increase the concentration of scavengers like triisopropylsilane (TIS) and ethanedithiol (EDT) in the cleavage cocktail.[7] |
| Unexpected mass increase of +51 Da. | Formation of a piperidinylalanine adduct following β-elimination. | Minimize the time of exposure to piperidine during Fmoc deprotection, especially for C-terminal cysteine residues.[3] |
| Broad or split peak in HPLC analysis of the crude peptide. | Racemization of the cysteine residue, leading to diastereomers. | Use a less racemization-prone coupling method, such as DIC/HOBt. Avoid strong bases like DIPEA.[5] |
| Dimerization or oligomerization of the final peptide. | Oxidation of the free cysteine thiol. | Ensure the cleavage cocktail contains a reducing scavenger like EDT and handle the cleaved peptide under an inert atmosphere.[7] |
| Incomplete removal of the benzyl protecting group. | Insufficiently strong cleavage conditions or insufficient reaction time. | Ensure the use of a strong acid like TFA and allow for adequate cleavage time (typically 2-4 hours).[1] |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Cys(Bzl)-OH
This protocol is designed to minimize racemization during the incorporation of Fmoc-Cys(Bzl)-OH.
Reagents:
-
Fmoc-Cys(Bzl)-OH (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
In a separate reaction vessel, dissolve Fmoc-Cys(Bzl)-OH and HOBt in a minimal amount of DMF.
-
Add DIC to the amino acid/HOBt solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Drain the DMF from the swollen resin.
-
Add the activated Fmoc-Cys(Bzl)-OH solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a Kaiser test.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) and proceed to the next deprotection step.
Protocol 2: Cleavage of Peptides Containing Cys(Bzl) using Reagent K
This protocol provides a robust method for the global deprotection and cleavage of peptides containing Cys(Bzl) and other sensitive residues.[6]
Reagent K Composition:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the dried peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Prepare Reagent K fresh before use.
-
Add Reagent K to the peptide-resin (approximately 10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (10-fold volume excess).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
Data Presentation
Table 1: Comparison of Racemization Levels for Different Cysteine Protecting Groups and Coupling Conditions.
| S-Protecting Group | Coupling Conditions | Racemization (% D-Cys) | Reference |
| Bzl | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 5.3 | [8] |
| Trt | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 8.0 | [8] |
| Dpm | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 1.2 | [8] |
| Mob | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 1.7 | [8] |
| Tmob | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 0.6 | [8] |
| MBom | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 0.4 | [8] |
This table illustrates that under basic activation conditions, the Benzyl (Bzl) protecting group leads to significant racemization, although less than the commonly used Trityl (Trt) group. Protecting groups with electron-donating substituents on the benzyl ring (Mob, Tmob, MBom) show reduced racemization.
Visualizations
Caption: Key side reactions associated with this compound at different stages of SPPS.
Caption: A logical workflow for identifying and troubleshooting side reactions in SPPS.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent racemization of H-Cys(Bzl)-OH during coupling
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the racemization of H-Cys(Bzl)-OH during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization during coupling?
A1: Cysteine residues, including this compound, are highly prone to racemization during peptide synthesis.[1] The primary reason is the susceptibility of the α-proton to abstraction by a base once the carboxyl group is activated for coupling. This abstraction leads to the formation of a planar carbanion intermediate. Re-protonation of this intermediate can occur from either side, resulting in a mixture of L- and D-isomers, thereby compromising the chiral integrity of the peptide.[2] The presence of the sulfur atom in the side chain can influence the acidity of the α-proton, contributing to this susceptibility.
Q2: What are the main factors that promote the racemization of cysteine during coupling?
A2: Several factors during the coupling step can significantly increase the risk of racemization for cysteine residues:
-
Coupling Reagents: Aminium and phosphonium-based reagents (e.g., HBTU, HATU, BOP) used with strong bases are known to cause significant racemization.[2][3]
-
Base: The presence, strength, and concentration of the base are critical. Strong bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are major contributors to racemization.[3][4]
-
Pre-activation Time: Allowing the protected cysteine to pre-activate with the coupling reagent for an extended period before adding it to the amine component increases the concentration of the highly reactive, racemization-prone species.[2][3]
-
Solvent: The use of highly polar aprotic solvents like neat N,N-dimethylformamide (DMF) can facilitate racemization.[2][3]
-
Temperature: Elevated temperatures, such as those used in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[2][5]
Q3: What are the most effective strategies to prevent the racemization of this compound?
A3: To minimize racemization, a combination of the following strategies is recommended:
-
Choice of Coupling Method: Utilize carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives.[6][7] The use of pre-formed active esters, such as O-pentafluorophenyl (Pfp) esters, is also a highly effective method.[2][4]
-
Use of Additives: Always include additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in the coupling cocktail.[1][2] These additives form active esters that are more reactive towards coupling and less prone to racemization.[8] Copper(II) chloride (CuCl₂) in conjunction with HOBt has also been reported to suppress racemization.[1][9]
-
Base Selection: If a base is necessary, opt for a weaker, sterically hindered base like 2,4,6-trimethylpyridine (collidine) instead of DIEA or NMM.[4][7]
-
Solvent System: Employ less polar solvents or solvent mixtures, such as dichloromethane (DCM) and DMF (1:1), to reduce racemization.[2][3]
-
Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to decrease the rate of racemization.[1]
-
Minimize Pre-activation: Avoid pre-activation of the amino acid. The activated species should be generated in situ or added to the reaction vessel immediately after a very short activation time.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citations |
| High levels of D-Cys isomer detected after coupling | Use of aminium/uronium coupling reagents (HBTU, HATU) with a strong base (DIEA, NMM). | Switch to a carbodiimide-based method such as DIC/HOBt or DIC/Oxyma. | [7] |
| Prolonged pre-activation time before addition to the resin. | Minimize or eliminate the pre-activation step. Add the coupling reagents to the amino acid and immediately introduce to the coupling reaction. | [2][3] | |
| High reaction temperature, especially with microwave heating. | Reduce the coupling temperature. For microwave synthesis, lower the temperature from 80°C to 50°C. | [5] | |
| Use of a strong tertiary amine base. | Replace strong bases like DIEA or NMM with a weaker, sterically hindered base such as 2,4,6-collidine (TMP). | [3][4] | |
| Use of neat DMF as the solvent. | Use a less polar solvent mixture, such as 1:1 DCM/DMF. | [2][3] | |
| Incomplete coupling of this compound | Insufficient reactivity of the chosen coupling method. | If racemization is under control, consider a more potent coupling reagent like COMU, which has high coupling efficiency and a good safety profile. | [6][7] |
| Steric hindrance. | Increase the coupling time or use a slight excess of the activated amino acid. Ensure efficient resin swelling. |
Quantitative Data Summary
The following table summarizes published data on the extent of cysteine racemization under various coupling conditions. This data is intended to guide the selection of optimal reaction parameters.
| Coupling Method | Base | Solvent | Pre-activation | % Racemization (D-Cys) | Reference |
| HBTU/HOBt | DIEA | DMF | 5 min | 5-33% | [2][3] |
| HBTU/HOBt/TMP | TMP | DCM/DMF (1:1) | None | <1% | [3][4] |
| DIPCDI/HOBt | - | DMF | 5 min | <1% | [3][4] |
| Fmoc-Cys(Trt)-OH with HCTU/6-Cl-HOBt | DIEA | DMF | 1 min | 8.0% | [10][11] |
| Fmoc-Cys(Dpm)-OH with HCTU/6-Cl-HOBt | DIEA | DMF | 1 min | 1.2% | [10][11] |
| Fmoc-Cys(MBom)-OH with HCTU/6-Cl-HOBt | DIEA | DMF | 1 min | 0.4% | [11] |
| Fmoc-Cys(Thp)-OH with DIPCDI/Oxyma | - | - | - | 0.74% | |
| Fmoc-Cys(Trt)-OH with DIPCDI/Oxyma | - | - | - | 3.3% |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/HOBt
This protocol is designed for the manual solid-phase synthesis of peptides to minimize the racemization of cysteine residues.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (or its N-Fmoc protected form, 3-4 equivalents) and HOBt (3-4 equivalents) in DMF.
-
Activation and Coupling: Add DIC (3-4 equivalents) to the amino acid/HOBt solution. Immediately add this solution to the washed resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction before proceeding to the next cycle.[2]
Visualizations
Caption: Mechanism of base-catalyzed racemization of activated cysteine.
Caption: Troubleshooting workflow for minimizing cysteine racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cysteine Deprotection and Re-alkylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when minimizing re-alkylation of cysteine after benzyl group removal.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cysteine re-alkylation after benzyl group removal?
A1: The primary cause of re-alkylation is the generation of a stable benzyl cation during the acidic cleavage of the S-benzyl protecting group, typically using strong acids like trifluoroacetic acid (TFA). This electrophilic carbocation can then react with the nucleophilic thiol side chain of the deprotected cysteine, leading to the formation of an irreversible S-benzyl linkage and other related side products.[1] Factors such as the stability of the carbocation and the nucleophilicity of the surrounding residues can influence the extent of this side reaction.
Q2: Which other amino acid residues are susceptible to alkylation during cleavage?
A2: Besides cysteine, other residues with nucleophilic side chains are also at risk of alkylation by carbocations generated during cleavage. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic.
-
Methionine (Met): The thioether side chain can be alkylated.
-
Tyrosine (Tyr): The phenolic ring can be alkylated.
Q3: How do scavengers prevent re-alkylation?
A3: Scavengers are nucleophilic compounds added to the cleavage cocktail to trap reactive carbocations, such as the benzyl cation, before they can react with the peptide.[2] By being more reactive towards the carbocation than the sensitive amino acid residues, they effectively prevent re-alkylation and other undesired modifications.
Q4: Can the choice of resin impact re-alkylation?
A4: Yes, the resin linker can be a source of alkylating agents. For instance, peptides synthesized on Wang resin can release a benzyl cation from the linker during TFA cleavage, which can then alkylate the cysteine thiol.[3] This is particularly problematic when the C-terminal residue is cysteine.
Troubleshooting Guides
Issue 1: Significant re-alkylation of cysteine is observed in the final product analysis (e.g., by LC-MS).
-
Possible Cause: Insufficient or inappropriate scavenger in the cleavage cocktail.
-
Troubleshooting Steps:
-
Increase Scavenger Concentration: Ensure an adequate concentration of scavengers is used. A common starting point is a total scavenger concentration of 5-10% (v/v) in the cleavage cocktail.
-
Use a Combination of Scavengers: A cocktail of different scavengers can be more effective. For instance, a combination of a "hard" scavenger (like triisopropylsilane, TIS, which is a good reducing agent) and a "soft" scavenger (like 1,2-ethanedithiol, EDT, or thioanisole, which are good nucleophiles) can trap a wider range of reactive species.
-
Optimize the Scavenger Cocktail: Refer to the data in Table 1 for a comparison of commonly used scavengers and their typical concentrations. A two-step cleavage protocol, as detailed in the Experimental Protocols section, can also be beneficial.[4]
-
-
Possible Cause: The benzyl protecting group is particularly stable, requiring harsh cleavage conditions that promote cation formation.
-
Troubleshooting Steps:
-
Modify the Benzyl Group: For future syntheses, consider using more labile p-methoxybenzyl (Mob) or p-methylbenzyl (Meb) protecting groups, which are removed under milder acidic conditions, thus reducing the propensity for side reactions.[5]
-
Alternative Deprotection Methods: Explore deprotection methods that do not generate highly reactive carbocations. For example, hydrogenolysis with a palladium catalyst can be an option for some peptides, though it has its own set of limitations, including catalyst poisoning by sulfur compounds.[6]
-
Issue 2: Presence of oxidized cysteine (e.g., disulfide-bonded dimers) in the final product.
-
Possible Cause: The free thiol of cysteine is susceptible to oxidation, especially in the presence of air.
-
Troubleshooting Steps:
-
Incorporate a Reducing Agent: Add a reducing agent like dithiothreitol (DTT) or 1,2-ethanedithiol (EDT) to the cleavage cocktail.[7] EDT is particularly effective at keeping the cysteine in its reduced state.[7]
-
Work under an Inert Atmosphere: Perform the cleavage and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Immediate Purification: Purify the crude peptide as soon as possible after cleavage to minimize the time the free thiol is exposed to oxidative conditions.
-
Data Presentation
Table 1: Comparison of Common Scavengers for Cysteine Debenzylation
| Scavenger | Typical Concentration in TFA Cocktail | Primary Function | Notes |
| Triisopropylsilane (TIS) | 2.5% - 5% (v/v) | Reduces carbocations | Effective for trapping trityl and other stable cations. Can also act as a reducing agent to remove some S-protecting groups.[8] |
| Triethylsilane (TES) | 2.5% - 5% (v/v) | Reduces carbocations | Similar to TIS, acts as a hydride donor. |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Traps carbocations, reducing agent | A "soft" nucleophile, effective for scavenging benzyl cations. Also helps to keep the cysteine in a reduced state, preventing oxidation.[7] |
| Thioanisole | 5% (v/v) | Traps carbocations | A "soft" nucleophile that is effective in preventing S-alkylation.[3] |
| Dimethyl Sulfide (DMS) | 5% - 10% (v/v) | Traps carbocations | Often used in combination with other scavengers. |
| Dithiothreitol (DTT) | 1% - 5% (w/v) | Reducing agent | Primarily used to prevent oxidation of the free thiol. |
Note: The optimal scavenger and its concentration can be sequence-dependent and may require empirical optimization.
Experimental Protocols
Protocol 1: Standard TFA Cleavage with a Scavenger Cocktail
This protocol is a general starting point for the deprotection of benzyl-protected cysteine residues.
-
Resin Preparation:
-
Place the dried peptidyl-resin in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 5 mL) to remove residual solvents like DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. A common and effective cocktail is "Reagent K":
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%[3]
-
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add the solution dropwise to a 10-fold excess of ice-cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Centrifuge the suspension and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Two-Step Cleavage for Difficult Sequences
This protocol is recommended for peptides that are particularly prone to re-alkylation or other side reactions.[4]
-
Resin Preparation: Follow step 1 as in Protocol 1.
-
Initial Cleavage (Step 1):
-
Prepare the initial cleavage cocktail:
-
TFA: 70%
-
Thioanisole: 10%
-
Dimethyl Sulfide (DMS): 10%
-
Triisopropylsilane (TIS): 5%
-
Water: 5%
-
Dithiothreitol (DTT): 1% (w/v)[4]
-
-
Add this cocktail to the resin and agitate for 30 minutes at room temperature.
-
-
Final Cleavage (Step 2):
-
Add additional TFA to the mixture to bring the final TFA concentration to approximately 80-85%.
-
Continue to agitate for another 1.5 to 2 hours.[4]
-
-
Peptide Precipitation and Isolation: Follow step 4 as in Protocol 1.
Visualizations
Caption: Mechanism of benzyl group removal and the role of scavengers in preventing re-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Hydrogenolytic debenzylation of sulfur-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
strategies to avoid oxidation of deprotected S-Benzyl-L-cysteine
This technical support center provides researchers, scientists, and drug development professionals with strategies to avoid the oxidation of deprotected S-Benzyl-L-cysteine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of sample loss after deprotection of S-Benzyl-L-cysteine?
A1: The primary cause of sample loss and impurity formation after the deprotection of S-Benzyl-L-cysteine is the oxidation of the newly exposed thiol group (-SH). This oxidation can lead to the formation of disulfide bonds, creating dimers (cystine) or other higher-order oligomers. Further oxidation can result in the formation of sulfenic, sulfinic, and sulfonic acids.
Q2: At what pH is the deprotected cysteine most susceptible to oxidation?
A2: The thiol group of cysteine is more susceptible to oxidation at a pH greater than 7. The basic conditions deprotonate the thiol to the more reactive thiolate anion, which is readily oxidized. Therefore, maintaining a slightly acidic pH is crucial for minimizing oxidation.
Q3: What are the immediate steps I should take after deprotection to prevent oxidation?
A3: Immediately following deprotection, it is critical to work in an oxygen-minimized environment. This can be achieved by using degassed solvents and buffers (purged with nitrogen or argon) and working under an inert atmosphere. The deprotected cysteine solution should be used immediately or stored at low temperatures (-80°C) in single-use aliquots to prevent repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Can I reverse the oxidation of my deprotected cysteine sample?
A4: Yes, in many cases, the formation of disulfide bonds (cystine) can be reversed. This is typically achieved by treating the sample with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). However, it is always preferable to prevent oxidation in the first place, as the purification of the reduced monomer from the reducing agent and any remaining oxidized species can be challenging.
Troubleshooting Guides
This section provides solutions to common problems encountered during the deprotection of S-Benzyl-L-cysteine.
Issue 1: Low yield of the desired monomeric cysteine-containing product.
| Possible Cause | Troubleshooting/Solution |
| Oxidation during deprotection | - HF Cleavage: Ensure the use of an effective scavenger cocktail. A standard mixture includes anisole, dimethyl sulfide (DMS), and a thiol scavenger like p-thiocresol or 1,2-ethanedithiol (EDT) to trap reactive carbocations and maintain a reducing environment.[1] - Sodium in Liquid Ammonia: Avoid using an excess of sodium, as this can lead to side reactions. The reaction is complete when a faint blue color persists for only 30-60 seconds. - Catalytic Hydrogenolysis: Use a fresh, high-quality catalyst (e.g., Pd/C). Ensure the complete removal of oxygen from the reaction system by thoroughly purging with hydrogen gas. |
| Oxidation during work-up | - Use degassed solvents and buffers for all extraction and purification steps. - Perform all manipulations under an inert atmosphere (e.g., in a glove box or using a Schlenk line). - Acidify the aqueous solution to a pH below 7 immediately after quenching the reaction to stabilize the thiol group. |
| Precipitation of oxidized dimer | - If a precipitate forms, attempt to redissolve it in the presence of a reducing agent like DTT or TCEP. - Analyze the precipitate to confirm if it is the oxidized dimer. |
Issue 2: Presence of unexpected peaks in HPLC or Mass Spectrometry analysis.
| Possible Cause | Troubleshooting/Solution |
| Disulfide dimer formation | - The unexpected peak may correspond to the mass of the dimer. Confirm with mass spectrometry. - Treat a small aliquot of the sample with a reducing agent (DTT or TCEP) and re-analyze. Disappearance of the dimer peak and an increase in the monomer peak confirms disulfide formation. |
| Further oxidation products | - Peaks corresponding to the addition of one (+16 Da), two (+32 Da), or three (+48 Da) oxygen atoms may indicate the formation of sulfenic, sulfinic, or sulfonic acids, respectively. - These species are generally irreversible. Prevention through rigorous exclusion of oxygen is the only effective strategy. |
| Side reactions from deprotection | - HF Cleavage: Incomplete cleavage or side reactions with scavengers can lead to adducts. Optimize the cleavage time and scavenger cocktail composition. - Sodium in Liquid Ammonia: Over-reduction can lead to desulfurization, resulting in an alanine residue instead of cysteine. Use the minimum amount of sodium necessary for deprotection. - Catalytic Hydrogenolysis: Desulfurization can also occur. Monitor the reaction carefully and consider using a less aggressive catalyst or milder conditions. |
Experimental Protocols
Protocol 1: Deprotection of S-Benzyl-L-cysteine using HF Cleavage
This protocol is a general guideline and should be adapted based on the specific peptide sequence and resin.
-
Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Prepare a cleavage cocktail of 90% HF, 5% p-cresol, and 5% 1,2-ethanedithiol (EDT) in a specialized HF cleavage apparatus. All reagents should be chilled to 0°C.
-
-
Cleavage:
-
Add the dry peptide-resin to the pre-chilled reaction vessel.
-
Carefully add the cleavage cocktail to the resin.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
Work-up:
-
Remove the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove the scavengers.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dissolve the crude peptide in a degassed aqueous solution (e.g., 10% acetic acid) and immediately freeze-dry or proceed to purification.
-
Protocol 2: General Handling of Deprotected Cysteine Solutions to Prevent Oxidation
-
Solvent Preparation:
-
All aqueous and organic solvents for dissolution and chromatography should be thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.
-
-
Inert Atmosphere:
-
Whenever possible, handle the deprotected cysteine, both as a solid and in solution, under an inert atmosphere (e.g., inside a glove box or using Schlenk techniques).
-
-
pH Control:
-
Maintain the pH of aqueous solutions below 7, preferably between 3 and 6, to keep the thiol group protonated and less susceptible to oxidation.
-
-
Use of Antioxidants:
-
If compatible with downstream applications, consider adding a small amount of a reducing agent like DTT or TCEP (e.g., 0.1-1 mM) to the buffers.
-
-
Storage:
-
For short-term storage, keep the solution on ice.
-
For long-term storage, flash-freeze single-use aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Experimental workflow for S-Benzyl-L-cysteine deprotection and handling to minimize oxidation.
Caption: Oxidation pathway of deprotected cysteine.
References
troubleshooting incomplete cleavage of the benzyl protecting group
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with the cleavage of the benzyl (Bn) protecting group.
Troubleshooting Incomplete Benzyl Group Cleavage
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: My palladium-catalyzed hydrogenolysis for benzyl group removal is sluggish or has stalled. What are the common causes and how can I troubleshoot this?
A1: Slow or incomplete hydrogenolysis is a frequent issue. The primary causes and their solutions are outlined below:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning, particularly by substrates containing sulfur (e.g., thioethers, thiols) or certain nitrogen-containing functional groups.[1][2][3] These groups can coordinate strongly to the palladium surface, rendering it inactive.[4]
-
Solution: Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%).[1] If poisoning is severe, consider an alternative deprotection method not susceptible to poisoning, such as acid-catalyzed or oxidative cleavage.[2] For substrates with basic nitrogen atoms, adding a stoichiometric equivalent of a mild acid like acetic acid can prevent catalyst inhibition.[1][5]
-
-
Poor Catalyst Quality or Activity: The activity of Palladium on Carbon (Pd/C) can differ significantly between suppliers and even between batches.[1][6] An old or improperly stored catalyst may have reduced activity.
-
Mass Transfer Limitations: As a heterogeneous reaction, the substrate must diffuse to the catalyst surface. Inefficient mixing can limit the reaction rate.[1]
-
Steric Hindrance: A sterically hindered benzyl group may have restricted access to the catalyst's active sites, leading to a slower reaction.[1][2]
Q2: I'm observing side reactions and poor selectivity during deprotection. How can I minimize byproducts?
A2: Selectivity is a major concern when other reducible functional groups (e.g., alkenes, alkynes, nitro groups, some heterocycles) are present in the molecule.[1][2]
-
Solution: Switch to a milder hydrogen source. Catalytic Transfer Hydrogenation (CTH) is an excellent alternative to using hydrogen gas.[2][3] Common hydrogen donors like 1,4-cyclohexadiene, formic acid, or ammonium formate can provide greater selectivity and avoid the reduction of other sensitive groups.[1][2][7] The choice of catalyst and solvent can also influence the outcome.[2]
Q3: My substrate is sensitive to hydrogenation. What are some alternative methods for benzyl group cleavage?
A3: When catalytic hydrogenation is not feasible, several alternative methods can be employed:
-
Acid-Catalyzed Cleavage: Strong acids like Trifluoroacetic Acid (TFA) or Lewis acids (e.g., BCl₃, BBr₃) can effectively cleave benzyl ethers.[3][8][9] This method is suitable for substrates that are stable to acidic conditions.[3] A significant drawback is the potential for Friedel-Crafts alkylation side reactions caused by the resulting benzyl cation.[2]
-
Oxidative Cleavage: Reagents like 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzyl ethers, and are particularly effective for p-methoxybenzyl (PMB) ethers.[2][8] More recently, visible-light-mediated oxidative debenzylation using catalytic DDQ has emerged as a mild and highly selective method that is compatible with functional groups sensitive to reduction, such as azides and alkynes.[12][13]
Data Presentation
The table below summarizes and compares common methods for benzyl group deprotection.
| Deprotection Method | Reagents & Typical Conditions | Typical Yield (%) | Advantages | Disadvantages & Common Issues |
| Catalytic Hydrogenolysis | H₂ gas (1 atm or higher), 10% Pd/C, in solvents like EtOH, MeOH, or EtOAc.[1][6] | High | Clean reaction with toluene as the main byproduct, which is easily removed.[14][15] | Susceptible to catalyst poisoning by sulfur or nitrogen groups.[1][3] May reduce other functional groups (alkenes, alkynes, nitro groups).[2] Requires handling of flammable H₂ gas.[14] |
| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C with a hydrogen donor (e.g., 1,4-cyclohexadiene, ammonium formate, formic acid) in MeOH or EtOH.[1][7][16] | High | Avoids the need for pressurized H₂ gas; can be milder and offer better selectivity.[3][7] | May require higher catalyst loading.[7] Potential for side reactions from the hydrogen donor.[1] |
| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA) in CH₂Cl₂; or Lewis Acids (e.g., BCl₃, BBr₃) at low temperatures.[2][16] | Good to High | Effective for substrates sensitive to reductive conditions.[2] | Requires substrate stability in strong acid.[3] Risk of Friedel-Crafts side reactions; cation scavenger often required.[2] |
| Oxidative Cleavage | DDQ in CH₂Cl₂/H₂O.[2][8] Visible-light irradiation can be used for milder conditions.[12] | Good to High | Orthogonal to reductive methods; good for substrates with reducible groups.[2][12] | Incompatible with other oxidizable functional groups. Stoichiometric reagents can complicate purification.[14] |
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete hydrogenolysis reactions.
Caption: Decision-making flowchart for selecting a deprotection method.
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis (Pd/C, H₂)
-
Preparation: In a round-bottom flask, dissolve the benzyl-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.1 M.[1]
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 10% Palladium on Carbon (Pd/C). A typical catalyst loading is 10 mol% with respect to the substrate.[1]
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.
-
Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this vacuum/hydrogen cycle three times to ensure the atmosphere is free of oxygen.[6]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the Celite® pad with the reaction solvent.[16]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification can be performed by chromatography or crystallization if necessary.[1]
Protocol 2: Catalytic Transfer Hydrogenation (Ammonium Formate)
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the benzyl-protected substrate in anhydrous methanol (10-20 mL per gram of substrate).[16]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).[16]
-
Reagent Addition: To the stirred suspension, add ammonium formate (5-10 equivalents).[6][16]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.[16]
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting residue can then be purified by column chromatography or recrystallization.[16]
Protocol 3: Acid-Catalyzed Cleavage (TFA)
-
Preparation: In a round-bottom flask, dissolve the benzyl-protected substrate in anhydrous dichloromethane (CH₂Cl₂). If Friedel-Crafts side reactions are a concern, add a cation scavenger (e.g., pentamethylbenzene, 2-3 equivalents).[11]
-
Reagent Addition: Cool the solution in an ice bath (0 °C) and slowly add trifluoroacetic acid (TFA) (5-10 equivalents).[16]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-6 hours, monitoring by TLC.[16]
-
Quenching: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral or slightly basic.[16]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification is typically required.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements [jstage.jst.go.jp]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pure.mpg.de [pure.mpg.de]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
Technical Support Center: Optimizing Coupling Efficiency of H-Cys(Bzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of S-benzyl-L-cysteine (H-Cys(Bzl)-OH) in peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound in a question-and-answer format.
Q1: I am experiencing low coupling yield with this compound. What are the potential causes and solutions?
A1: Low coupling yield can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Deprotection: The preceding amino acid's N-terminal protecting group (e.g., Fmoc) may not be fully removed.
-
Solution: Ensure complete deprotection by extending the deprotection time or performing a second deprotection step. Monitor completion with a qualitative test like the Kaiser test.
-
-
Steric Hindrance: The bulky benzyl group of this compound, combined with the growing peptide chain, can create steric hindrance, impeding the coupling reaction.
-
Solution: Switch to a more potent coupling reagent such as HATU, HCTU, or COMU. Consider performing the coupling at a slightly elevated temperature to increase reaction kinetics.
-
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.
-
Solution: Change the solvent to a more disruptive one like N-methyl-2-pyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (DMSO). Sonication of the reaction vessel can also help break up aggregates.
-
-
Inadequate Reagent Excess: An insufficient excess of the amino acid and coupling reagents may lead to incomplete coupling.
-
Solution: Increase the equivalents of this compound and the coupling reagent (typically 3-5 equivalents). For difficult couplings, a "double coupling" protocol, where the coupling step is repeated with fresh reagents, can be effective.
-
Q2: I am observing significant racemization/epimerization of the cysteine residue in my peptide. How can I minimize this?
A2: Cysteine is highly susceptible to racemization, particularly during the activation step in the presence of a base.[1]
-
Choice of Coupling Reagent: Uronium/aminium-based reagents (e.g., HBTU, HATU) in the presence of strong bases like diisopropylethylamine (DIEA) can promote racemization.[1]
-
Prolonged Activation Time: Longer activation times can increase the risk of racemization.
-
Solution: Minimize the pre-activation time before adding the activated amino acid to the resin.
-
-
Solvent Effects: The polarity of the solvent can influence the rate of racemization.
-
Solution: Consider using a less polar solvent mixture, such as DCM/DMF, which has been shown to reduce racemization.[1]
-
Q3: My final product shows unexpected side-products. What are the likely side reactions with this compound?
A3: Several side reactions can occur when using this compound.
-
Guanidinylation: If using an excess of uronium/aminium coupling reagents (e.g., HBTU, HATU), the reagent can react with the N-terminal amine of the peptide, leading to a guanidinylated and chain-terminated byproduct.
-
Solution: Use a stoichiometric amount or a slight excess of the coupling reagent relative to the amino acid.
-
-
S-Alkylation during Cleavage: During the final trifluoroacetic acid (TFA) cleavage from the resin, the benzyl protecting group can be cleaved and the resulting benzyl cation can re-alkylate other residues, particularly tryptophan, or the cysteine thiol itself if deprotection is incomplete.
-
Solution: Use a scavenger cocktail during cleavage that includes triisopropylsilane (TIS) to effectively quench the benzyl cations.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose coupling reagent for this compound to ensure high yield and low racemization?
A1: For a good balance between high coupling efficiency and low racemization, a combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is highly recommended.[2] This method avoids the use of strong bases that can promote racemization.
Q2: Can I use microwave-assisted peptide synthesis for coupling this compound?
A2: Yes, microwave-assisted synthesis can be used to improve coupling efficiency, especially for sterically hindered residues. However, the elevated temperatures can increase the risk of racemization. It is crucial to carefully optimize the temperature and irradiation time. Using a robust coupling reagent like COMU is often preferred for microwave-assisted SPPS.[2]
Q3: How stable is the S-benzyl protecting group during peptide synthesis?
A3: The S-benzyl group is generally stable to the conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repeated treatments with piperidine for Fmoc deprotection. It is cleaved under strong acidic conditions, typically with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). It can also be partially cleaved by trifluoroacetic acid (TFA) over extended periods, so care should be taken during the final cleavage step.
Q4: Do I need to take special precautions when handling this compound?
A4: this compound is a stable, crystalline solid. Standard laboratory safety precautions, such as wearing gloves and safety glasses, are sufficient. It is advisable to store it in a cool, dry place.
Data Presentation
The following table summarizes the performance of different classes of coupling reagents for cysteine derivatives. Quantitative data for this compound is limited; therefore, general trends and data from similar S-protected cysteines are presented.
| Coupling Reagent Class | Examples | Recommended Base | Advantages | Disadvantages | Racemization Potential |
| Carbodiimides | DIC, DCC, EDC | None required, but base needed for hydrochloride salts | Cost-effective, low racemization when used with additives.[2][3] | Slower reaction rates compared to other classes. | Low (with HOBt or Oxyma) |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | DIEA, NMM, Collidine | High coupling efficiency, fast reaction times.[3] | Can cause significant racemization of cysteine with strong bases.[1] Risk of guanidinylation if used in excess. | High with DIEA/NMM; Moderate with Collidine |
| Phosphonium Salts | PyBOP, PyAOP | DIEA, NMM, Collidine | Very high coupling efficiency, effective for hindered couplings. | Can also lead to cysteine racemization with strong bases. | High with DIEA/NMM; Moderate with Collidine |
| Immonium/Oxyma-based | COMU | DIEA, NMM, Collidine | High efficiency, safer alternative to benzotriazole-based reagents, good for microwave SPPS.[2][3] | Moderate with DIEA/NMM |
Epimerization Levels of Cysteine in a Model Peptide
The following data is adapted from a study on a 20-mer peptide containing cysteine, illustrating the impact of coupling conditions on epimerization.
| Coupling Conditions | D-Cys Percentage (%) |
| HBTU/DIEA at Room Temperature | Higher levels of epimerization observed |
| 90°C Standard Coupling | Lower levels of epimerization compared to RT |
| 90°C CarboMAX Coupling | Lower levels of epimerization compared to RT |
| 105°C CarboMAX Coupling | Lower levels of epimerization compared to RT |
Note: This data is from a study on a specific peptide sequence and may not be directly transferable to all sequences. However, it demonstrates the general trend of reduced epimerization at elevated temperatures with specific coupling protocols compared to standard room temperature coupling with a strong base.
Experimental Protocols
Recommended Protocol for Low-Racemization Coupling of Fmoc-Cys(Bzl)-OH
This protocol utilizes DIC/HOBt for activation, which is a well-established method for minimizing cysteine racemization.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.
-
Perform the N-terminal Fmoc deprotection of the growing peptide chain using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve Fmoc-Cys(Bzl)-OH (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid/HOBt solution.
-
Allow the mixture to pre-activate for 3-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Cys(Bzl)-OH solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times), and finally with DMF (3 times) to prepare for the next deprotection step.
-
-
Capping (Optional):
-
If the coupling is incomplete after a second coupling attempt, cap the unreacted N-terminal amines using a solution of acetic anhydride and a non-nucleophilic base (e.g., DIEA or pyridine) in DMF to prevent the formation of deletion sequences.
-
Mandatory Visualization
Caption: A general experimental workflow for the coupling of Fmoc-Cys(Bzl)-OH.
Caption: A troubleshooting decision tree for optimizing this compound coupling.
References
dealing with aspartimide formation adjacent to S-Benzyl-L-cysteine
<Step_2>
Technical Support Center: Aspartimide Formation
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate aspartimide formation, particularly for sensitive sequences such as those containing Asp-Cys(Bn).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: My mass spectrum shows a significant peak at -18 Da from my expected product mass. Is this aspartimide formation?
Answer: Yes, a mass loss of 18 Da (the mass of water) is a hallmark sign of the formation of the cyclic aspartimide intermediate. This intermediate is often stable enough to be observed by mass spectrometry, especially if the sample is analyzed promptly after cleavage without aqueous workup. The presence of this peak confirms that aspartimide formation is a significant side reaction in your synthesis.[1]
What to do:
-
Confirm the location: If your peptide has multiple Asp residues, consider LC-MS/MS analysis to pinpoint which residue is undergoing cyclization.
-
Handle the crude peptide with care: The aspartimide intermediate is susceptible to hydrolysis, which can lead to a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide, and racemized products.[2][3] Some of these byproducts may have the same mass as your target peptide, making them difficult to detect by MS alone and challenging to separate by HPLC.[4]
-
Implement a prevention strategy: For your next synthesis of this peptide, choose one of the prevention strategies outlined in the FAQs below, such as using a sterically hindered Asp protecting group or modifying the Fmoc deprotection conditions.
Issue 2: My HPLC chromatogram shows multiple, poorly resolved peaks around the main product peak, some of which have the same mass.
Answer: This is a classic sign of aspartimide-related product formation. The initial aspartimide intermediate can undergo nucleophilic attack by piperidine (from deprotection steps) or water, leading to a variety of byproducts.[3][4] These include:
-
β-Aspartyl peptides: Formed by ring opening at the α-carbonyl. These are often very difficult to separate from the desired α-aspartyl peptide.[4]
-
Racemized (D-Asp) peptides: The succinimide intermediate is prone to epimerization.[3][4]
-
Piperidide adducts: Formed if piperidine opens the ring, resulting in α- and β-piperidides.
What to do:
-
Analytical Confirmation: Use high-resolution LC-MS to confirm the presence of isobaric (same mass) species. Chiral amino acid analysis can be used to quantify the extent of racemization.
-
Review Synthesis Conditions: The primary cause is repeated exposure to the piperidine used for Fmoc deprotection.[2] Sequences like Asp-Cys, Asp-Gly, Asp-Ser, and Asp-Asn are particularly susceptible.[2][5]
-
Future Synthesis Strategy: The most effective solution is to prevent the initial formation of the aspartimide. Refer to the prevention strategies in the FAQs below.
Issue 3: I am synthesizing a peptide with an Asp-Cys(Bn) sequence and observing significant impurities. Why is this sequence so problematic?
Answer: The Asp-Cys sequence is known to be prone to aspartimide formation. The rate of this side reaction is highly dependent on the amino acid following the Asp residue (the "Xxx" in Asp-Xxx). Residues that are sterically undemanding, such as Cysteine, Glycine, Serine, and Asparagine, facilitate the necessary geometry for the backbone nitrogen to attack the Asp side chain, leading to the succinimide ring.[2] The side-chain protecting group of the Cys residue can also play a role; for example, Asp(OtBu)-Cys(Acm) has been shown to result in more aspartimide formation than Asp(OtBu)-Cys(Trt) under basic conditions, suggesting that bulkier protecting groups on the C-terminal residue can offer some hindrance.[2]
What to do:
-
Primary Strategy: Employ a modified Asp protecting group that offers greater steric hindrance than the standard tert-butyl (OtBu) group. Options are detailed in the table below.
-
Secondary Strategy: Modify your deprotection conditions. Using a weaker base or adding an acidic additive can reduce the rate of aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is a common side reaction in Fmoc-based SPPS. It is an intramolecular cyclization where the backbone amide nitrogen C-terminal to an aspartic acid (Asp) residue attacks the Asp side-chain β-carboxyl group.[6] This reaction is catalyzed by the base (typically 20% piperidine in DMF) used for Fmoc deprotection and results in a five-membered succinimide ring.[2][3] This intermediate can then lead to impurities such as α- and β-aspartyl peptides, racemized products, and piperidide adducts.[4]
Q2: What is the chemical mechanism of aspartimide formation?
A2: The process begins with the deprotonation of the backbone amide nitrogen following the Asp residue by a base (e.g., piperidine). This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl carbon of the Asp residue to form a five-membered ring intermediate, releasing the side-chain protecting group's alcohol (e.g., tert-butanol). This cyclic product is the aspartimide. The aspartimide is unstable and can be attacked by nucleophiles, such as water or piperidine, at either the α- or β-carbonyl, leading to a mixture of final products.
References
- 1. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
impact of scavengers on H-Cys(Bzl)-OH deprotection yield
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of S-benzyl-L-cysteine (H-Cys(Bzl)-OH).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers in the deprotection of this compound?
A1: During the acid-catalyzed cleavage of the benzyl (Bzl) protecting group from cysteine, highly reactive carbocations are generated. These carbocations can re-alkylate the nucleophilic thiol side chain of cysteine, leading to undesired side products and reduced yield of the desired deprotected cysteine. Scavengers are added to the reaction mixture to trap these reactive carbocations, thereby preventing side reactions.[1][2]
Q2: Which scavengers are commonly used for this compound deprotection?
A2: A variety of scavengers can be used, often in combination as a "cocktail." Common choices include thioanisole, ethanedithiol (EDT), triisopropylsilane (TIS), p-cresol, and water.[1][3] The selection of the scavenger or scavenger cocktail depends on the specific substrate and the other amino acid residues present in the peptide.[1]
Q3: What are the signs of incomplete deprotection or side product formation?
A3: Incomplete deprotection or the formation of side products can be identified by the presence of unexpected peaks in analytical techniques such as HPLC or LC-MS.[1] These may correspond to the starting material (still protected cysteine), disulfide-bonded dimers, or cysteine adducts with byproducts from the cleavage reaction.
Q4: Can the choice of scavenger influence the final product distribution (free thiol vs. disulfide)?
A4: Yes, some scavengers can influence the redox state of the final product. For instance, triisopropylsilane (TIS) has been shown to not only act as a scavenger but also to promote disulfide formation.[4][5] Conversely, reducing agents like dithiothreitol (DTT) can be included to favor the free thiol form.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of deprotected H-Cys-OH | - Incomplete cleavage of the benzyl group. - Re-alkylation of the thiol group by carbocations. - Oxidation of the free thiol. | - Increase the reaction time or the concentration of the cleaving acid (e.g., TFA or HF). - Ensure an adequate concentration of effective scavengers (e.g., thioanisole, TIS, EDT) in the cleavage cocktail.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation.[6] |
| Observation of significant side products in HPLC/LC-MS | - Alkylation of the cysteine thiol by carbocations generated from the protecting group or resin linker.[7] - Formation of disulfide-linked dimers or oligomers. | - Optimize the scavenger cocktail. A combination of scavengers is often more effective. For example, "Reagent K" (TFA/phenol/water/thioanisole/EDT) can be used for complex peptides.[1] - Add a reducing agent like DTT to the work-up procedure to cleave any formed disulfides. |
| Formation of unexpected adducts | - Reaction of the deprotected cysteine with other reactive species in the mixture. | - Identify the mass of the adduct to hypothesize its origin. - Adjust the scavenger cocktail to trap the specific reactive species. For instance, silanes like TIS are very effective at reducing carbocations to inert hydrocarbons.[8] |
Quantitative Data on Deprotection Yields
The following table summarizes the impact of different scavenger cocktails on the deprotection yield of cysteine residues.
| Protecting Group | Cleavage Cocktail | Deprotection Yield/Observations | Reference |
| Cys(Mob) | TFA/H2O (95/5) | 3% removal of Mob group | [9] |
| Cys(Mob) | DTNP (2 equiv.) in TFA with thioanisole | Complete deprotection | [9] |
| Cys(Acm) | TFA/TIS (98/2) at 37°C for 12h | 70% deprotection (35% free thiol, 35% disulfide) | [10] |
| Cys(Acm) | TFA with thioanisole | 80-90% deprotection | [10] |
| Cys(4-methylbenzyl) | HF/anisole (90:10) | 79% recovery of cysteine | [3] |
| Cys(4-methylbenzyl) | HF/p-cresol/p-thiocresol (90:5:5) | Nearly quantitative recovery of cysteine thiol | [3] |
Note: Mob (p-methoxybenzyl) and Acm (acetamidomethyl) are other common sulfur-protecting groups for cysteine, and the data provides insight into scavenger efficacy.
Key Experimental Protocols
General Protocol for TFA-Mediated Deprotection of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common mixture is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). For peptides containing other sensitive residues, a more complex cocktail like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) may be necessary.[1]
-
Deprotection Reaction: Add the cleavage cocktail to the resin-bound peptide or the protected this compound derivative.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the substrate.
-
Work-up:
-
Filter the resin and wash it with a small volume of fresh TFA.
-
Precipitate the deprotected product by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by centrifugation and wash it with cold ether to remove the scavengers and cleaved protecting groups.
-
Dry the product under vacuum.
-
Diagrams
Caption: Deprotection pathway of this compound and the role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
Technical Support Center: Purification of Peptides Containing S-Benzyl-L-cysteine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of peptides containing S-Benzyl-L-cysteine (Cys(Bzl)).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of peptides containing S-Benzyl-L-cysteine.
Problem 1: Low peptide yield after cleavage from the resin.
| Possible Cause | Recommended Solution |
| Incomplete removal of the S-benzyl protecting group. | The S-benzyl group requires strong acid for efficient cleavage, typically trifluoroacetic acid (TFA).[1] Ensure a sufficient concentration of TFA in the cleavage cocktail (typically 95%). For resistant cases, consider alternative strong acids like TFMSA (trifluoromethanesulfonic acid) or HBr/acetic acid, though these are more hazardous and require special handling.[2] |
| Re-alkylation of the deprotected cysteine. | The benzyl cation released during cleavage can re-attach to the cysteine thiol or other sensitive residues like tryptophan and methionine.[1] To prevent this, use a scavenger cocktail. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[3] |
| Oxidation of the free thiol. | The deprotected cysteine is susceptible to air oxidation, leading to disulfide bond formation (dimerization).[1] Perform the cleavage and subsequent steps under an inert atmosphere (e.g., nitrogen or argon). Including a reducing agent like dithiothreitol (DTT) in the cleavage cocktail can also help maintain the reduced state of the cysteine. |
| Precipitation of the peptide during cleavage. | The peptide may not be soluble in the cleavage cocktail. If precipitation is observed, try adding a small amount of a co-solvent like dichloromethane (DCM) to the TFA mixture to improve solubility. |
Problem 2: Poor peak shape or resolution during RP-HPLC purification.
| Possible Cause | Recommended Solution |
| Peptide aggregation. | Peptides containing hydrophobic residues, including the benzyl group of Cys(Bzl), can aggregate. To mitigate this, dissolve the crude peptide in a stronger organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting with the initial mobile phase. Note that DMSO should be used with caution as it can potentially oxidize cysteine.[4] |
| Inappropriate mobile phase pH. | The charge state of the peptide can significantly affect its interaction with the stationary phase. The use of 0.1% TFA in both aqueous and organic mobile phases is standard for peptide purification as it provides a low pH environment and acts as an ion-pairing agent, leading to sharper peaks.[5] |
| Suboptimal gradient elution. | A steep gradient may not provide sufficient separation of closely eluting impurities. Optimize the gradient by making it shallower around the elution point of your target peptide to improve resolution.[6] |
| Column overload. | Injecting too much crude peptide can lead to broad, tailing peaks. Reduce the sample load per injection to improve peak shape. For preparative runs, consider using a larger diameter column.[7] |
Problem 3: Presence of unexpected peaks in the HPLC chromatogram.
| Possible Cause | Recommended Solution |
| S-benzylated peptide. | Incomplete cleavage will result in a peak corresponding to the fully protected peptide. Confirm the mass of this peak using mass spectrometry. To address this, repeat the cleavage with a fresh, optimized cleavage cocktail and potentially a longer reaction time. |
| Oxidized peptide (dimer). | A peak with a molecular weight corresponding to double that of the desired peptide minus two protons indicates disulfide bond formation. This can be confirmed by treating a sample with a reducing agent like DTT and re-analyzing by HPLC; the dimer peak should disappear, and the monomer peak should increase. To prevent this, minimize exposure to air and consider using degassed solvents.[1] |
| Deletion or truncated sequences. | These are common impurities from solid-phase peptide synthesis.[5] Their separation from the target peptide often requires careful optimization of the HPLC gradient. |
| Adducts with scavengers or protecting group fragments. | Scavengers or fragments from other protecting groups can sometimes form adducts with the peptide. Mass spectrometry is essential for identifying these species. Using a different scavenger cocktail may resolve the issue. |
Frequently Asked Questions (FAQs)
Q1: What is the best cleavage cocktail for removing the S-benzyl group from cysteine?
A1: A commonly used and effective cleavage cocktail is a mixture of TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v).[3] TIS acts as a scavenger for the released benzyl cations, and water helps to suppress side reactions. For peptides containing other sensitive residues, such as tryptophan, adding 1,2-ethanedithiol (EDT) to the cocktail can be beneficial.[3]
Table 1: Comparison of Common Cleavage Cocktails for Cys(Bzl) Peptides
| Cocktail Composition (v/v/v) | Key Features & Considerations |
| TFA / TIS / H₂O (95:2.5:2.5) | Standard, effective for most Cys(Bzl) peptides. TIS is a good scavenger for benzyl cations.[3] |
| TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5) | Recommended for peptides also containing tryptophan to prevent its modification by benzyl cations. EDT is a potent scavenger.[3] |
| TFA / Thioanisole / EDT (90:5:5) | A stronger scavenging system that can be useful for particularly sensitive sequences. Thioanisole can also help cleave other protecting groups. |
Q2: My peptide containing S-Benzyl-L-cysteine is difficult to dissolve. What solvents should I try?
A2: Solubility can be a significant challenge. It is always best to test the solubility of a small amount of peptide first.[4] Start with deionized water. If the peptide is insoluble, the next step depends on its overall charge. For acidic peptides (net negative charge), try a dilute basic solution like 0.1% aqueous ammonia. For basic peptides (net positive charge), a dilute acidic solution such as 10% acetic acid is recommended.[4] For very hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMF or DMSO and then slowly adding the aqueous buffer is a common strategy.[4]
Table 2: Recommended Solvents for Peptide Dissolution
| Peptide Type | Primary Solvent | Secondary Solvent (if needed) |
| Acidic (Net Negative Charge) | Deionized Water | 0.1% Aqueous Ammonia |
| Basic (Net Positive Charge) | Deionized Water | 10% Acetic Acid |
| Neutral/Hydrophobic | Minimal DMF or DMSO | Slowly add aqueous buffer |
Q3: How can I monitor the purity of my peptide during purification?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing peptide purity.[5][6] Detection is typically done by monitoring UV absorbance at 214-220 nm, which corresponds to the peptide bond.[6] Mass spectrometry (MS) should be used in conjunction with HPLC to confirm the molecular weight of the main peak and to identify any impurities.[6]
Q4: What are the key parameters to optimize for RP-HPLC purification of a Cys(Bzl)-containing peptide?
A4: The key parameters to optimize are the gradient slope, the flow rate, and the column chemistry. A shallower gradient around the elution time of the target peptide will improve resolution.[8] The flow rate can be adjusted to balance separation efficiency and run time.[8] While C18 columns are most common, for very hydrophobic peptides, a C8 or C4 column might provide better separation. The pore size of the stationary phase is also important, with 100 Å or 300 Å being typical for peptides.[8]
Experimental Protocols
Protocol 1: Cleavage of a Peptide Containing S-Benzyl-L-cysteine from the Resin
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas source
Methodology:
-
Place the dry peptide-resin (e.g., 100 mg) in a round-bottom flask.
-
Under a fume hood, add the pre-chilled cleavage cocktail (e.g., 2 mL) to the resin.
-
Flush the flask with nitrogen or argon, stopper it, and gently swirl to ensure the resin is fully wetted.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin using a sintered glass funnel and collect the filtrate.
-
Wash the resin twice with a small volume of fresh TFA (e.g., 0.5 mL each) and combine the filtrates.
-
Transfer the combined filtrate to a centrifuge tube.
-
Precipitate the crude peptide by adding 10 volumes of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture at a low speed (e.g., 3000 x g) for 5 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.
-
The crude peptide is now ready for purification.
Protocol 2: RP-HPLC Purification of a Crude Peptide Containing S-Benzyl-L-cysteine
Materials:
-
Crude peptide
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
C18 RP-HPLC column (preparative or semi-preparative)
-
HPLC system with a UV detector and fraction collector
Methodology:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Filter the peptide solution through a 0.45 µm syringe filter to remove any particulates.
-
Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Inject the filtered peptide solution onto the column.
-
Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes. This should be optimized based on the hydrophobicity of the peptide.[6]
-
Monitor the elution profile at 214 nm or 220 nm.[6]
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Visualizations
Caption: Experimental workflow for the purification of peptides containing S-Benzyl-L-cysteine.
Caption: Troubleshooting logic for common issues in Cys(Bzl) peptide purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Improving the Solubility of Peptides with H-Cys(Bzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for improving the solubility of synthetic peptides containing S-benzyl-L-cysteine (H-Cys(Bzl)-OH).
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of peptides containing the hydrophobic this compound residue.
Q1: My peptide containing this compound will not dissolve in water or standard buffers (e.g., PBS). What is the first step?
A1: The initial step is to assess the overall physicochemical properties of your peptide sequence. The benzyl (Bzl) protecting group on the cysteine residue is highly hydrophobic, which significantly decreases aqueous solubility.
-
Determine the Net Charge: Calculate the peptide's overall charge at a neutral pH (around 7).[1]
-
Assign a value of +1 for each basic residue (Lys, Arg, His) and the N-terminal amine.
-
Assign a value of -1 for each acidic residue (Asp, Glu) and the C-terminal carboxyl group.
-
-
Evaluate Hydrophobicity: Count the number of hydrophobic residues (e.g., Trp, Leu, Ile, Phe, Met, Val, Tyr, Ala) in your sequence. Peptides with over 50% hydrophobic residues are often poorly soluble in aqueous solutions.[2][3]
Based on this assessment, proceed to the appropriate solubilization strategy. For highly hydrophobic or neutral peptides, direct dissolution in an organic solvent is recommended before dilution in an aqueous buffer.[2]
Q2: I tried dissolving my peptide and it formed a gel or a cloudy suspension. What does this mean and how can I fix it?
A2: Gel formation or turbidity indicates peptide aggregation, where peptide chains interact with each other through hydrogen bonds or hydrophobic interactions.[4] This is common for sequences prone to forming secondary structures like beta-sheets.[5]
Solutions:
-
Chaotropic Agents: These agents disrupt the hydrogen-bonding network.[1] Try dissolving the peptide in a buffer containing 6 M guanidine hydrochloride (GdnHCl) or 8 M urea.[6] Note that these additives will denature proteins in your assay and must be diluted to a tolerable final concentration.
-
Organic Solvent Protocol: Re-lyophilize the peptide to remove water and start with the recommended protocol for hydrophobic peptides (see Protocol 2), which involves initial, complete dissolution in a strong organic solvent.
Q3: My peptide dissolved in an organic solvent, but it precipitated immediately when I added it to my aqueous buffer. What went wrong?
A3: This is a common issue that typically occurs for one of two reasons: the organic stock was added too quickly, or the final concentration of the organic solvent is insufficient to maintain solubility.
The correct procedure is to first dissolve the peptide completely in a minimal volume of a suitable organic solvent (e.g., DMF, ACN).[1][7] Then, add this concentrated peptide solution dropwise to the vortexing aqueous buffer.[7] This slow addition prevents the peptide from crashing out of solution by keeping it in a solvent-rich microenvironment as it dilutes. If precipitation still occurs, the peptide may have reached its solubility limit in that specific mixed-solvent system.
Q4: Which organic solvent is the best and safest choice for a peptide containing this compound?
A4: For peptides containing cysteine residues, Dimethylformamide (DMF) or Acetonitrile (ACN) are often preferred over Dimethyl sulfoxide (DMSO).[6][7] While the Bzl group protects the cysteine's thiol from oxidation, DMSO can still potentially oxidize other sensitive residues, such as methionine (Met).[1][3][8] If your peptide is free of other oxidation-prone residues, DMSO can be used, but DMF remains a safer general choice for cysteine-containing peptides.[6]
Q5: Can I adjust the pH to improve the solubility of my this compound peptide?
A5: Yes, adjusting the pH is a powerful technique. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[9] Adjusting the pH away from the pI increases the net charge, enhancing interactions with water.
-
For Basic Peptides (Net Positive Charge): Dissolve in a dilute acidic solution, such as 10-30% acetic acid, and then dilute with water.[6][10]
-
For Acidic Peptides (Net Negative Charge): Dissolve in a dilute basic solution, such as 0.1 M ammonium bicarbonate.[1]
-
Caution: The thiol group of unprotected cysteine is susceptible to oxidation at pH > 7.[11][12] Although the Bzl group provides protection, it is still best practice to use degassed buffers if working at basic pH to minimize the risk of any potential side reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound so difficult to dissolve?
A1: The primary reason is the S-benzyl protecting group. The benzyl group is an aromatic hydrocarbon, making it very non-polar and hydrophobic.[13] This property repels water and promotes self-aggregation of the peptide, significantly reducing its solubility in aqueous solutions.
Q2: Are physical methods like sonication or heating helpful?
A2: Yes, gentle physical methods can aid dissolution.
-
Sonication: A brief session in a sonicator bath can help break up small aggregates and accelerate dissolution.[3][10]
-
Warming: Gently warming the solution to below 40°C can also increase solubility.[2][14] Always try these methods after the peptide is suspended in the chosen solvent.
Q3: How should I properly store my solubilized this compound peptide?
A3: Once your peptide is fully dissolved, it is crucial to aliquot the stock solution into single-use volumes and store them frozen at -20°C or below.[12] This prevents degradation from repeated freeze-thaw cycles. Peptides containing residues like Cys, Met, Trp, Asn, or Gln are more prone to degradation in solution over time.[12]
Q4: What are chaotropic agents and when are they necessary?
A4: Chaotropic agents are molecules that disrupt the structure of water, weakening the hydrophobic effect and interfering with non-covalent interactions like hydrogen bonds.[1] Guanidine hydrochloride (GdnHCl) and urea are common examples. They are necessary when dealing with stubborn peptide aggregation or gel formation that cannot be resolved by organic solvents or pH adjustments alone.[1][6]
Section 3: Data Presentation
The solubility of a peptide is highly sequence-dependent, making precise quantitative data universally inapplicable. The following table summarizes the recommended solvent strategies based on the overall properties of a peptide containing this compound.
| Peptide Property | Primary Solvent | Secondary Solvent / Additive | Key Considerations |
| Basic (Net Charge > 0) | Sterile Water | 10-30% Acetic Acid | Adjusting pH away from the pI increases charge and solubility.[10] |
| Acidic (Net Charge < 0) | Sterile Water | 0.1 M Ammonium Bicarbonate | Use degassed buffers to minimize oxidation risk at basic pH.[12] |
| Neutral or Hydrophobic (Net Charge ≈ 0 or >50% hydrophobic residues) | DMF, ACN, or DMSO | Dilute dropwise into aqueous buffer | This is the most common scenario for Cys(Bzl) peptides. DMF is preferred over DMSO if Met is present.[1][6][7] |
| Aggregated / Gel-Forming | Aqueous Buffer | 6 M GdnHCl or 8 M Urea | Use when other methods fail. Dilute to assay-compatible levels.[1] |
Section 4: Experimental Protocols
Always test the solubility on a small portion of the peptide before dissolving the entire sample. [1]
Protocol 1: Stepwise General Solubility Testing
-
Allow the lyophilized peptide vial to warm to room temperature.[2]
-
Centrifuge the vial briefly to collect all powder at the bottom.[3]
-
Add a small, measured amount of sterile, distilled water to a test aliquot of the peptide and vortex.
-
If not soluble, assess the peptide's net charge.
-
If the peptide is basic, add 10% acetic acid dropwise until dissolved.
-
If the peptide is acidic, add 0.1 M ammonium bicarbonate dropwise until dissolved.
-
If the peptide is neutral/hydrophobic or remains insoluble, proceed to Protocol 2.
Protocol 2: Solubilization of a Hydrophobic Peptide using an Organic Solvent
-
Add a minimal volume of DMF (e.g., 50-100 µL) to a pre-weighed aliquot of the lyophilized peptide.
-
Vortex or sonicate until the peptide is completely dissolved, resulting in a clear solution. It is critical to achieve full dissolution in this step.[1]
-
While vigorously vortexing your target aqueous buffer, add the concentrated peptide-DMF solution slowly, drop-by-drop .
-
If the solution remains clear, the peptide is successfully solubilized. If it becomes cloudy, the solubility limit has likely been exceeded.
Protocol 3: Using Chaotropic Agents for Aggregated Peptides
-
Prepare a stock solution of 6 M Guanidine-HCl or 8 M Urea in your desired buffer.
-
Add this chaotropic agent solution directly to the lyophilized peptide powder.
-
Vortex and/or sonicate until the peptide is fully dissolved.
-
Use this stock for your experiments, ensuring the final concentration of the chaotropic agent is low enough not to interfere with your assay.
Section 5: Visualization
Peptide Solubilization Workflow
The following diagram illustrates the decision-making process for effectively solubilizing a challenging peptide.
A decision workflow for solubilizing peptides containing this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. peptide.com [peptide.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. genscript.com [genscript.com]
- 7. biocat.com [biocat.com]
- 8. News - How to increase the solubility of peptides? [gtpeptide.com]
- 9. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
- 11. bachem.com [bachem.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Validation & Comparative
A Comparative Guide to H-Cys(Bzl)-OH and H-Cys(Trt)-OH in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for cysteine is a critical consideration in Fmoc solid-phase peptide synthesis (SPPS). The thiol side chain of cysteine is highly reactive and susceptible to undesired side reactions, such as oxidation and alkylation, necessitating robust protection throughout the synthesis. The choice of protecting group significantly impacts coupling efficiency, the propensity for side reactions like racemization, and the final deprotection strategy. This guide provides an objective comparison of two commonly utilized protected cysteine derivatives, H-Cys(Bzl)-OH and H-Cys(Trt)-OH, supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Overview of Benzyl (Bzl) and Trityl (Trt) Protecting Groups
The benzyl (Bzl) and trityl (Trt) groups are both used to protect the sulfhydryl moiety of cysteine, but they differ significantly in their chemical properties and, consequently, their applications in Fmoc SPPS.
H-Cys(Trt)-OH (Nα-Fmoc-S-trityl-L-cysteine) is one of the most common choices for introducing cysteine residues in Fmoc SPPS. The trityl group is highly acid-labile and can be cleaved under the standard conditions used for final peptide deprotection and cleavage from the resin, typically with a trifluoroacetic acid (TFA) cocktail. This compatibility makes it a convenient option for many synthetic workflows. However, the bulky nature of the trityl group, while intended to minimize some side reactions, does not entirely prevent them, and its use is notably associated with a higher risk of racemization during amino acid activation and coupling.[1]
This compound (Nα-Fmoc-S-benzyl-L-cysteine) , in contrast, features a more robust S-benzyl protecting group. This group is stable to the mildly basic conditions of Fmoc deprotection and the acidic conditions of standard TFA cleavage.[2] Its removal requires treatment with strong acids such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are more characteristic of Boc/Bzl SPPS strategies.[2][3] While less conventional in a standard Fmoc workflow, the use of this compound can be advantageous in specific scenarios, such as the synthesis of protected peptide fragments or when reduced racemization is a primary concern.
Performance Comparison: Experimental Data
The choice between Bzl and Trt protection can have a demonstrable impact on the purity and stereochemical integrity of the final peptide. The following tables summarize key quantitative data from comparative studies.
Racemization during Cysteine Incorporation
Racemization of the cysteine residue during its incorporation into the peptide chain is a significant concern, as it can lead to diastereomeric impurities that are difficult to separate from the desired product. The extent of racemization is influenced by the protecting group, the coupling method, and the reaction conditions.
| Protecting Group | Coupling Conditions | Racemization (%) | Reference |
| Trt | HCTU/6-Cl-HOBt/DIEA | 8.0 | [4] |
| Bzl | Not specified | 5.3 | [1] |
| Dpm | HCTU/6-Cl-HOBt/DIEA | 1.2 | [4] |
| Trt | DIPCDI/Oxyma | 3.3 | |
| Thp | DIPCDI/Oxyma | 0.74 |
HCTU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt: Hydroxybenzotriazole, DIEA: Diisopropylethylamine, DIPCDI: Diisopropylcarbodiimide.
The data indicates that the Trt group is associated with a significantly higher degree of racemization compared to other protecting groups like Dpm and Thp, especially under base-mediated coupling conditions.[4] One study reports a racemization level of 5.3% for the Bzl group, which is lower than the 8.0% observed for the Trt group under similar activating conditions.[1][4]
Side Reactions at C-Terminal Cysteine
When cysteine is the C-terminal amino acid, it is particularly susceptible to side reactions during the repetitive piperidine treatments for Fmoc deprotection. The primary side reactions are epimerization and the formation of 3-(1-piperidinyl)alanine.[5][6]
| Protecting Group | Condition | D-Cys Formation (%) | Reference |
| Trt | 20% piperidine, 6h | 23 | [7] |
| MBom | 20% piperidine, 6h | 6 | [7] |
While direct comparative data for Bzl in this context is limited, the extensive epimerization observed with the Trt group underscores the challenges associated with C-terminal cysteine residues.[7] The use of bulkier resins like 2-chlorotrityl chloride resin can help mitigate this side reaction to some extent.[5]
Experimental Protocols
Standard Fmoc SPPS Workflow
The following diagram illustrates a typical workflow for solid-phase peptide synthesis using Fmoc-protected amino acids.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Protocol 1: Coupling of Fmoc-Cys(Trt)-OH or Fmoc-Cys(Bzl)-OH
Objective: To incorporate the protected cysteine residue into the growing peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Cys(Trt)-OH or Fmoc-Cys(Bzl)-OH (3 equivalents)
-
Coupling reagent (e.g., HCTU, 3 eq.)
-
Base (e.g., DIEA, 6 eq.)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve Fmoc-Cys(Trt)-OH or Fmoc-Cys(Bzl)-OH, HCTU, and DIEA in DMF.
-
Add the activation mixture to the swelled and Fmoc-deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the peptide-resin thoroughly with DMF to remove excess reagents.
Protocol 2: Cleavage and Deprotection of Cys(Trt)-Containing Peptides
Objective: To cleave the peptide from the resin and remove the Trt and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (Reagent K): TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5)[8]
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 3: Cleavage and Deprotection of Cys(Bzl)-Containing Peptides (in an Fmoc context)
Objective: To cleave the peptide from the resin and remove the Bzl protecting group. This requires a strong acid cleavage not typical for standard Fmoc SPPS.
Materials:
-
Peptide-resin
-
HF cleavage apparatus
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure:
-
Ensure all other acid-labile protecting groups (e.g., Boc, tBu) have been removed by a standard TFA treatment if necessary, and the peptide is still attached to the resin.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavengers.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[9]
-
Remove the HF by vacuum evaporation.
-
Precipitate and wash the crude peptide with cold diethyl ether as described in Protocol 2.
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate safety precautions.
Protocol 4: Quantification of Racemization by HPLC
Objective: To determine the percentage of D-cysteine in the synthetic peptide.
Materials:
-
Crude synthetic peptide
-
Reversed-phase HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)
Procedure:
-
Dissolve the crude peptide in an appropriate solvent.
-
Inject the sample onto the HPLC system.
-
Elute the peptide using a suitable gradient of the mobile phases.
-
Monitor the absorbance at 214 nm or 280 nm.
-
The D-isomer will typically elute as a small peak very close to the main peak of the desired L-isomer.
-
Integrate the peak areas for both the L- and D-isomers.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100.[10]
Decision Pathway for Selecting a Cysteine Protecting Group
The selection between this compound and H-Cys(Trt)-OH depends on the specific requirements of the peptide synthesis.
Caption: Decision pathway for choosing between Bzl and Trt protection.
Summary and Recommendations
| Feature | This compound | H-Cys(Trt)-OH |
| Primary Application | Boc/Bzl SPPS; specialized Fmoc applications | Standard Fmoc SPPS |
| Deprotection Condition | Strong acid (HF, TFMSA) | Moderate acid (TFA) |
| Racemization | Lower propensity | Higher propensity, especially with base-mediated coupling |
| Side Reactions | Less data in Fmoc context | Prone to 3-(1-piperidinyl)alanine formation at C-terminus |
| Workflow Compatibility | Requires a non-standard final cleavage step in Fmoc SPPS | Fully compatible with standard Fmoc/tBu workflow |
-
H-Cys(Trt)-OH remains the standard and most convenient choice for routine Fmoc SPPS due to its compatibility with standard TFA cleavage protocols. However, researchers must be vigilant about the potential for racemization and should consider using coupling reagents that minimize this side reaction, such as DIC/Oxyma, especially for peptides where stereochemical purity is paramount.
-
This compound presents a viable alternative when minimizing racemization is a critical objective. Its use in an Fmoc synthesis framework is less common and necessitates a final, harsh deprotection step with HF. This approach is best suited for laboratories equipped to handle HF and for projects where the benefits of reduced racemization outweigh the complexities of a non-standard cleavage protocol.
Ultimately, the choice between these two protecting groups should be made after careful consideration of the peptide sequence, the synthetic scale, the available equipment, and the final purity requirements of the target molecule.
References
- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. digital.csic.es [digital.csic.es]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Cysteine Protecting Groups in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a cysteine protecting group is paramount in solid-phase peptide synthesis (SPPS) to prevent the undesired oxidation of the thiol side chain and to direct the regioselective formation of disulfide bonds. This guide provides an objective comparison of commonly employed cysteine protecting groups in Fmoc-based SPPS, supported by experimental data to inform the rational design of synthetic peptide strategies.
Performance Comparison of Common Cysteine Protecting Groups
The choice of a cysteine protecting group is dictated by the desired final peptide structure, the overall synthetic strategy, and the conditions required for cleavage from the solid support. The following tables summarize the key characteristics and performance of frequently used protecting groups.
| Protecting Group | Abbreviation | Structure | Key Features | Common Applications |
| Trityl | Trt | -S-C(C₆H₅)₃ | Acid-labile, removed during standard TFA cleavage. Cost-effective for routine synthesis of peptides with free thiols.[1] | Peptides requiring a free cysteine post-cleavage, solution-phase disulfide bond formation. |
| 4-Methoxytrityl | Mmt | -S-C(C₆H₅)₂(C₆H₄-p-OCH₃) | More acid-labile than Trt; can be removed with dilute TFA (1-3%) for on-resin modifications.[2] | On-resin cyclization and selective deprotection for sequential disulfide bond formation. |
| tert-Butyl | tBu | -S-C(CH₃)₃ | Stable to standard TFA cleavage conditions.[2] Requires strong acid (e.g., HF) or specialized reagents for removal. | Used when a protected cysteine is desired after TFA cleavage, often for subsequent fragment condensation. |
| Acetamidomethyl | Acm | -S-CH₂-NH-CO-CH₃ | Stable to TFA. Cleaved by mercury(II) acetate or iodine.[3] Allows for purification of the protected peptide before disulfide bond formation. | Orthogonal protection for complex peptides with multiple disulfide bonds. |
| tert-Butylthio | StBu | -S-S-C(CH₃)₃ | Stable to both acidic and basic conditions of SPPS. Removed by reduction with thiols or phosphines. | Orthogonal protection for on-resin or solution-phase disulfide bond formation. |
| Diphenylmethyl | Dpm | -S-CH(C₆H₅)₂ | Acid-labile, removed with 95% TFA. More stable to dilute TFA than Trt. | Alternative to Trt for free thiol generation, can be used orthogonally with Mmt. |
| Tetrahydropyranyl | Thp | -S-C₅H₉O | Acid-cleavable with standard TFA cleavage cocktails. Reported to reduce racemization and side reactions at the C-terminus.[4] | Peptides with C-terminal cysteine; situations where racemization is a concern. |
Quantitative Data on Deprotection and Side Reactions
The efficiency of deprotection and the propensity for side reactions are critical factors in selecting a protecting group. The following table presents comparative data on racemization for different protecting groups during coupling.
| Protecting Group | Racemization during DIPCDI/Oxyma Pure Coupling | Reference |
| Fmoc-Cys(Thp)-OH | 0.74% | |
| Fmoc-Cys(Trt)-OH | 3.3% | |
| Fmoc-Cys(Dpm)-OH | 6.8% |
Note: Lower racemization levels are generally observed with the Thp protecting group compared to Trt and Dpm when using carbodiimide activation.[4]
Common Side Reactions Associated with Cysteine Protection in SPPS
Several side reactions can occur during the synthesis of cysteine-containing peptides. Understanding these can help in troubleshooting and optimizing synthetic protocols.
-
Racemization: Cysteine residues, particularly at the C-terminus, are susceptible to racemization during activation and coupling.[5][6] The choice of protecting group and coupling reagents can significantly influence the extent of racemization.[6]
-
3-(1-Piperidinyl)alanine Formation: This side product can form at the C-terminal cysteine when using Fmoc/tBu chemistry due to the elimination of the protected thiol followed by the addition of piperidine from the Fmoc deprotection solution.[7] The use of sterically bulky protecting groups like Trityl can minimize this side reaction.[7]
-
S-alkylation: During the final TFA cleavage of peptides from Wang resin, the cysteine thiol can be alkylated by the 4-hydroxybenzyl cation generated from the linker.[7][8][9] The addition of scavengers like triisopropylsilane (TIS) is crucial to suppress this side reaction.[7]
Experimental Workflows and Deprotection Strategies
The following diagrams illustrate the general workflows for SPPS and the deprotection strategies for different classes of cysteine protecting groups.
Experimental Protocols
Standard Fmoc-SPPS Protocol for a Peptide Containing Cys(Trt)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid (including Fmoc-Cys(Trt)-OH) with a suitable coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, treat the peptidyl-resin with a cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) for 2-3 hours at room temperature.[1] The inclusion of scavengers like triisopropylsilane (TIS) is critical to prevent re-attachment of the trityl group and other side reactions.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
On-Resin Deprotection of Cys(Mmt)
-
Following completion of the peptide chain elongation, wash the peptidyl-resin with DCM.
-
Treat the resin with a solution of 1-3% TFA in DCM for 2-minute intervals, collecting the filtrate and monitoring the deprotection by HPLC.
-
Once deprotection is complete, wash the resin with DCM and DMF.
-
The free cysteine thiol on the resin is now available for subsequent on-resin modifications, such as disulfide bridge formation.
Deprotection of Cys(Acm)
-
After cleavage of the peptide from the resin and purification, dissolve the Acm-protected peptide in a suitable solvent (e.g., aqueous acetic acid).
-
Add a solution of mercury(II) acetate and incubate at room temperature for 1-2 hours.
-
Add a thiol-containing reagent (e.g., 2-mercaptoethanol) to quench the reaction and precipitate the mercury salts.
-
Remove the precipitate by centrifugation or filtration.
-
Alternatively, for simultaneous deprotection and disulfide bond formation, treat the Acm-protected peptide with iodine in a solvent mixture like methanol/water.
Conclusion
The selection of an appropriate cysteine protecting group is a critical decision in the successful synthesis of complex peptides. While Trityl remains a cost-effective and reliable choice for routine applications,[1] groups like Mmt and Acm provide the necessary orthogonality for the synthesis of peptides with multiple disulfide bonds.[2] Newer protecting groups such as Thp show promise in minimizing side reactions like racemization, particularly for C-terminal cysteine residues.[4] A thorough understanding of the stability, deprotection conditions, and potential side reactions associated with each protecting group, as outlined in this guide, will enable researchers to devise robust and efficient strategies for the synthesis of cysteine-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
S-Benzyl-L-cysteine: A Superior Derivative for Advanced Drug Development and Research
For researchers and scientists at the forefront of drug development, the choice of cytoprotective and antioxidant agents is critical. S-Benzyl-L-cysteine (SBC), a derivative of the amino acid L-cysteine, is emerging as a compelling alternative to more commonly used derivatives like N-acetylcysteine (NAC). This guide provides an objective comparison, supported by experimental data, to highlight the distinct advantages of SBC in various research and therapeutic applications.
S-Benzyl-L-cysteine is a versatile thiol compound recognized for its antioxidant properties and its potential in pharmaceutical and cosmetic development.[1] Its unique chemical structure offers enhanced stability and efficacy, making it a valuable ingredient in formulations aimed at protecting cells from oxidative stress.[1]
Enhanced Cytoprotective and Antioxidant Properties
A key advantage of S-Benzyl-L-cysteine lies in its potential as a more effective cytoprotective agent. While direct comparative studies on the antioxidant capacity of SBC and NAC are limited, related research on N-acetylcysteine amide (NACA), a derivative of NAC, provides valuable insights. In a study on human hepatoma HepaRG cells, NACA demonstrated superior protection against acetaminophen-induced hepatotoxicity compared to NAC.[2] This suggests that modifications to the cysteine backbone can significantly enhance its therapeutic efficacy.
The cytoprotective mechanism of cysteine derivatives is largely attributed to their ability to replenish intracellular glutathione (GSH), a crucial antioxidant.[3][4] However, evidence suggests that direct radical scavenging and other mechanisms also play a significant role.[5] For instance, the protective effect of NAC against ROS-induced cytotoxicity has been shown to be independent of its ability to enhance glutathione synthesis in certain contexts, pointing towards direct ROS scavenging and activation of signaling pathways like ERK1/2.[5]
The metabolism of SBC in mammalian systems is thought to involve the action of C-S lyase, which cleaves the bond between sulfur and the benzyl group, releasing benzyl thiol.[6] This metabolic pathway suggests that SBC can effectively deliver cysteine for glutathione synthesis while also producing a potentially bioactive thiol metabolite.
Superior Performance in Drug Delivery Systems
S-Benzyl-L-cysteine has shown significant promise in the development of advanced drug delivery systems, particularly in the formulation of hydrogels for sustained release. A study demonstrated the use of a cyclic dipeptide containing S-Benzyl-L-cysteine to create a stable hydrogel capable of the sustainable in-vitro release of the anticancer drug 5-fluorouracil (5FU).[7] The co-assembly of the 5FU and the SBC-containing hydrogel exhibited significantly better anticancer activity against the HCT116 cancer cell line than 5FU alone, indicating a synergistic effect and enhanced drug efficacy.[7]
In comparison, while N-acetylcysteine has also been incorporated into hydrogels for controlled drug release, the unique self-assembly properties of SBC-containing peptides may offer advantages in terms of hydrogel stability and drug encapsulation efficiency.
Comparative Data: Antioxidant and Cytoprotective Efficacy
To provide a clear comparison, the following table summarizes key performance indicators for cysteine derivatives based on available experimental data. It is important to note that direct head-to-head studies between SBC and other derivatives are not always available, and data is often from studies with different experimental setups.
| Parameter | S-Benzyl-L-cysteine (SBC) | N-Acetylcysteine (NAC) | N-Acetylcysteine Amide (NACA) | Reference |
| DPPH Radical Scavenging (IC50) | Data not available | Data not available | Higher than NAC | [] |
| Cell Viability (vs. APAP toxicity) | Data not available | Effective | Significantly better than NAC | [2] |
| Intracellular GSH Levels | Prodrug for cysteine delivery | Effective precursor | Significantly better than NAC | [2][6] |
| Lipid Peroxidation Inhibition | Data not available | Effective | Better than NAC | [2] |
| Drug Release from Hydrogel | Sustained release of 5-FU | Controlled release demonstrated | Not applicable | [7][9] |
Experimental Protocols
Assessment of Antioxidant Activity using DPPH Radical Scavenging Assay
This protocol is a standard method for evaluating the free radical scavenging capacity of antioxidant compounds.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Dissolve S-Benzyl-L-cysteine and other test compounds in methanol to prepare a series of concentrations.
-
Reaction: Add 100 µL of each sample concentration to 1.9 mL of the DPPH solution. A blank is prepared with 100 µL of methanol.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.
Evaluation of Drug Release from Hydrogels
This protocol outlines a general method for studying the in vitro release of a drug from a hydrogel formulation.
-
Hydrogel Preparation: Prepare drug-loaded hydrogels containing S-Benzyl-L-cysteine or other derivatives according to the specific formulation protocol.
-
Release Study Setup: Place a known amount of the drug-loaded hydrogel in a vessel containing a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4). The vessel is typically placed in a shaking water bath maintained at 37°C.[10][11]
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[10][11]
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.[10][12][13]
-
Data Analysis: Plot the cumulative amount or percentage of drug released against time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Visualizing the Mechanism of Action
The primary mechanism by which cysteine derivatives exert their cytoprotective effects is through the replenishment of intracellular glutathione (GSH). The following diagram illustrates the glutathione synthesis pathway and the proposed role of S-Benzyl-L-cysteine as a cysteine prodrug.
Caption: Glutathione synthesis pathway and the role of S-Benzyl-L-cysteine.
This diagram illustrates how both S-Benzyl-L-cysteine and N-Acetylcysteine can serve as precursors for intracellular L-cysteine, a rate-limiting substrate for the synthesis of the antioxidant glutathione (GSH). S-Benzyl-L-cysteine is metabolized by C-S lyase to yield L-cysteine and benzyl thiol. Glutathione plays a critical role in detoxifying reactive oxygen species (ROS), thereby providing cellular protection against oxidative stress.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine (NAC): Impacts on Human Health | MDPI [mdpi.com]
- 5. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism in the rat of a model xenobiotic plant metabolite S-benzyl-N-malonyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. mdpi.com [mdpi.com]
- 11. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 12. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with H-Cys(Bzl)-OH
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for cysteine residues in solid-phase peptide synthesis (SPPS) is a critical decision that directly impacts the purity, yield, and downstream analysis of the final peptide. This guide provides an objective comparison of peptides synthesized using H-Cys(Bzl)-OH against common alternatives, with a focus on high-performance liquid chromatography (HPLC) analysis and supporting experimental data.
The benzyl (Bzl) protecting group for the thiol side chain of cysteine is a classical choice, historically significant in the synthesis of peptides like oxytocin. However, its removal necessitates harsh acidic conditions, which can lead to side reactions and impact the purity of the crude peptide. This guide will explore the performance of this compound in comparison to more contemporary protecting groups that offer milder deprotection strategies and potentially cleaner crude products.
Performance Comparison of Cysteine Protecting Groups
The choice of a cysteine protecting group influences not only the deprotection strategy but also the impurity profile of the crude peptide, which is readily assessed by reverse-phase HPLC (RP-HPLC). While direct, side-by-side quantitative data for the same peptide synthesized with a wide array of protecting groups is not extensively available in single literature sources, a comparative assessment can be made based on their chemical properties and data from various studies. The following table summarizes the expected performance of common cysteine protecting groups in Fmoc-SPPS.
| Protecting Group | Deprotection Conditions | Expected Crude Purity (by HPLC) | Common Side Products | Key Advantages | Key Disadvantages |
| Benzyl (Bzl) | Strong Acid (e.g., HF or TFA/TFMSA) | Moderate | Re-benzylation of Cys, Trp, Met; oxidation; sulfoxide formation | Low cost, historically established | Harsh cleavage can degrade sensitive peptides and lead to multiple side products.[1] |
| Trityl (Trt) | Mild Acid (TFA-based cocktail) | High | Tritylation of Trp if scavengers are inefficient; incomplete deprotection | Milder cleavage than Bzl, generally leading to cleaner crude product and higher purity.[2] | Trityl cation can be difficult to scavenge completely. |
| Acetamidomethyl (Acm) | Iodine, Silver (I), or Mercury (II) salts | High | Iodination of Tyr or Trp with iodine cleavage | Orthogonal to TFA cleavage, allowing for purification of the protected peptide before disulfide bond formation.[3] | Requires a separate deprotection step and potentially toxic heavy metals. |
| tert-butylthio (StBu) | Reduction (e.g., DTT, TCEP, phosphines) | High | Incomplete reduction | Orthogonal to TFA cleavage, stable during synthesis.[3] | Requires a separate reductive cleavage step. |
Experimental Protocols
To provide a framework for comparison, detailed methodologies for the key experimental stages are outlined below. These represent standard and optimized protocols commonly used in the field.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc-SPPS)
This protocol describes the manual synthesis of a generic peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and then dichloromethane (DCM) (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent such as HCTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Agitate for 1-2 hours at room temperature.
-
To confirm completion, perform a ninhydrin test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
The cleavage cocktail and conditions are highly dependent on the cysteine protecting group used.
For Cys(Bzl):
-
Cleavage Cocktail: A mixture of trifluoroacetic acid (TFA), trifluoromethanesulfonic acid (TFMSA), and water (e.g., 8:1:1 v/v/v), with scavengers such as thioanisole and ethanedithiol (EDT).
-
Procedure:
-
Add the chilled cleavage cocktail to the dried peptide-resin.
-
Stir the mixture for 2-4 hours at room temperature.
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.
-
For Cys(Trt), Cys(Acm), and Cys(StBu):
-
Cleavage Cocktail (TFA-based): A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). For peptides containing Trp, EDT can be added.
-
Procedure:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Stir for 2-3 hours at room temperature.
-
Filter and precipitate the peptide as described for Cys(Bzl).
-
For Cys(Acm) and Cys(StBu), the protecting groups will remain intact and require a subsequent, specific deprotection step if the free thiol is desired.
-
Protocol 3: RP-HPLC Analysis
This protocol outlines a standard method for analyzing the purity of the crude peptide.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a suitable solvent at a concentration of 1 mg/mL.
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.
Visualizing the Workflow and Comparative Logic
To better understand the experimental process and the decision-making involved in choosing a protecting group, the following diagrams are provided.
References
Navigating the Complex Landscape of Peptide Mass Spectrometry: A Comparative Guide to S-Benzyl-L-cysteine Containing Peptides
For researchers, scientists, and drug development professionals venturing into the intricate world of peptide analysis, the choice of protecting groups for cysteine residues is a critical determinant of success in mass spectrometry. This guide provides a comprehensive comparison of the mass spectrometric behavior of peptides containing S-Benzyl-L-cysteine against other common S-thiol protecting groups, supported by established fragmentation principles and generalized experimental protocols.
The unique properties of the benzyl group in S-Benzyl-L-cysteine (Cys(Bzl)) present both opportunities and challenges in mass spectrometric analysis. Understanding its fragmentation patterns in comparison to other widely used protecting groups such as S-Trityl-L-cysteine (Cys(Trt)) and S-Acetamidomethyl-L-cysteine (Cys(Acm)) is paramount for accurate peptide identification and characterization.
Performance Comparison of S-Protecting Groups in Mass Spectrometry
The choice of an S-protecting group significantly influences the outcomes of mass spectrometry experiments. Key considerations include the stability of the protecting group under ionization conditions and its fragmentation behavior upon collision-induced dissociation (CID) or other fragmentation techniques.
| Protecting Group | Chemical Structure | Molecular Weight (Da) | Key Mass Spectrometric Characteristics |
| S-Benzyl (Bzl) | C₇H₇ | 91.05 | Prone to a characteristic neutral loss of toluene (92 Da) or the formation of a benzyl cation (m/z 91). This can be a dominant fragmentation pathway, sometimes suppressing backbone fragmentation. |
| S-Trityl (Trt) | C₁₉H₁₅ | 243.12 | Highly labile in acidic conditions, often cleaved during sample preparation or in the ion source. Can lead to a complex mixture of protected and deprotected peptides. The trityl cation (m/z 243) is a common and intense fragment. |
| S-Acetamidomethyl (Acm) | C₃H₆NO | 88.04 | Generally stable during CID, leading to clearer backbone fragmentation (b- and y-ions). Can be retained on the peptide during analysis, providing a stable mass shift for identification. |
Fragmentation Pathways: A Deeper Dive
The fragmentation of peptides containing S-protected cysteine residues is a complex process governed by the nature of the protecting group and the energy applied during tandem mass spectrometry.
S-Benzyl-L-cysteine Fragmentation
Under CID conditions, peptides containing S-Benzyl-L-cysteine often exhibit a prominent neutral loss of toluene (C₇H₈, 92 Da) or the formation of a stable benzyl or tropylium cation at m/z 91. This side-chain fragmentation can compete with the desired cleavage of the peptide backbone, potentially leading to a less complete series of b- and y-ions and complicating sequence analysis.
Comparison with Other Protecting Groups
In contrast, the highly labile S-Trityl group often dissociates in the ion source, leading to the observation of both the protected and unprotected peptide ions. The most characteristic fragment is the intense trityl cation at m/z 243. The S-Acm group is significantly more stable under typical CID conditions, resulting in minimal side-chain fragmentation and allowing for more straightforward interpretation of the backbone fragment ions.
Experimental Protocols
For a comparative analysis of peptides containing different S-protecting groups, a standardized experimental workflow is crucial.
Sample Preparation
-
Peptide Synthesis: Synthesize peptides with the desired sequences containing S-Benzyl-L-cysteine, S-Trityl-L-cysteine, and S-Acetamidomethyl-L-cysteine using standard solid-phase peptide synthesis (SPPS) protocols.
-
Purification: Purify the synthetic peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.
-
Quantification: Accurately determine the concentration of each peptide solution using a suitable method, such as UV absorbance at 280 nm if the peptide contains aromatic residues, or a colorimetric peptide assay.
-
Sample Dilution: Prepare equimolar solutions of each peptide in a solvent compatible with mass spectrometry, typically 0.1% formic acid in water/acetonitrile.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
LC System: Utilize a nano- or micro-flow HPLC system coupled to the mass spectrometer.
-
Column: Employ a C18 reverse-phase column suitable for peptide separations.
-
Mobile Phases:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Develop a suitable gradient to ensure good separation of the peptides. A typical gradient might be a linear increase from 5% to 40% Solvent B over 30 minutes.
-
Mass Spectrometer: Use a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Operate in positive ion mode using electrospray ionization (ESI).
-
MS1 Acquisition: Acquire full scan MS1 spectra over a relevant m/z range (e.g., 300-1800 m/z).
-
MS2 Acquisition (Tandem MS):
-
Select the precursor ions of interest for fragmentation using data-dependent acquisition (DDA).
-
Perform fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Optimize the collision energy to achieve a balance between precursor ion depletion and the generation of a rich fragment ion spectrum. It may be beneficial to acquire data at multiple collision energies.
-
For a more comprehensive comparison, consider performing Electron Transfer Dissociation (ETD) as well, as it can provide complementary fragmentation information and may be less prone to side-chain fragmentation of the S-benzyl group.
-
Data Analysis and Interpretation
A thorough analysis of the acquired MS/MS data is essential to compare the performance of the different S-protecting groups.
-
Fragmentation Spectra: Manually inspect and compare the fragmentation spectra of the same peptide sequence with different S-protecting groups.
-
Fragment Ion Intensities: Quantify the relative intensities of the characteristic side-chain fragment ions (e.g., m/z 91 for Cys(Bzl), m/z 243 for Cys(Trt)) versus the backbone b- and y-ions. This will provide a quantitative measure of the extent of side-chain fragmentation.
-
Sequence Coverage: Determine the sequence coverage achieved for each peptide based on the identified b- and y-ions. A higher sequence coverage indicates more effective backbone fragmentation.
Conclusion
The selection of a cysteine protecting group has a profound impact on the outcome of peptide mass spectrometry experiments. While S-Benzyl-L-cysteine is a valuable tool in peptide synthesis, its propensity for side-chain fragmentation under CID conditions can complicate spectral interpretation. In contrast, the S-Acm group offers greater stability, often leading to more complete backbone fragmentation and simpler data analysis. The S-Trityl group, due to its lability, can result in heterogeneous samples.
By understanding the distinct mass spectrometric behaviors of these protecting groups and employing a rigorous, standardized analytical workflow, researchers can make informed decisions to optimize their peptide analysis strategies, ultimately leading to more reliable and comprehensive results in their scientific endeavors.
A Researcher's Guide: Choosing Between H-Cys(Bzl)-OH and H-Cys(Acm)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Cysteine Protecting Groups
The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS), particularly when incorporating the versatile amino acid cysteine. The thiol side chain of cysteine is crucial for forming disulfide bridges, which are often vital for the structure and function of peptides and proteins. However, this reactivity necessitates protection during synthesis to prevent unwanted side reactions. Among the plethora of available protecting groups for cysteine, the Benzyl (Bzl) and Acetamidomethyl (Acm) groups are two of the most established, each with distinct advantages and disadvantages.
This guide provides an objective comparison of H-Cys(Bzl)-OH and H-Cys(Acm)-OH, supported by established chemical principles and experimental observations, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | This compound | H-Cys(Acm)-OH |
| Primary Application | Routine synthesis of peptides where a free thiol is desired after final cleavage. Primarily used in Boc/Bzl SPPS. | Synthesis of complex peptides, especially those with multiple disulfide bonds requiring regioselective formation. Compatible with both Boc/Bzl and Fmoc/tBu SPPS.[1] |
| Deprotection Condition | Strong acid (e.g., HF, TFMSA).[2] | Oxidative methods (e.g., iodine) or heavy metal salts (e.g., Hg(OAc)₂, AgOTf).[1] |
| Orthogonality | Not orthogonal to standard acid-labile side-chain protecting groups in Fmoc/tBu SPPS. | Orthogonal to standard acid- and base-labile protecting groups used in both Boc and Fmoc SPPS.[1] |
| Key Advantage | Cost-effective and straightforward deprotection in Boc/Bzl strategy. | Enables selective, stepwise disulfide bond formation. The protected peptide can be purified before disulfide bridge formation.[1] |
| Potential Side Reactions | Re-alkylation of sensitive residues (e.g., Trp, Met) by the released benzyl cation during cleavage. | S→O acyl shift to nearby Ser or Thr residues under certain deprotection conditions. Iodination of sensitive residues (e.g., Tyr, Trp, His) during iodine-mediated deprotection. |
Deciding Between Bzl and Acm: A Logical Workflow
The choice between this compound and H-Cys(Acm)-OH is fundamentally dictated by the complexity of the target peptide and the desired final form. The following decision tree illustrates a logical approach to this selection process.
Figure 1: Decision workflow for selecting between this compound and H-Cys(Acm)-OH.
Chemical Structures and Deprotection Pathways
The fundamental difference in the utility of Bzl and Acm protecting groups stems from their distinct chemical lability.
Figure 2: Deprotection pathways for Cys(Bzl) and Cys(Acm).
Performance Comparison and Experimental Considerations
While direct side-by-side quantitative data for the synthesis of an identical peptide using both protecting groups is scarce in publicly available literature, the established principles of peptide chemistry allow for a robust qualitative and semi-quantitative comparison.
This compound: The Workhorse for Simpler Peptides
The benzyl group is a classic protecting group, particularly well-suited for the Boc/Bzl solid-phase peptide synthesis strategy. Its removal is typically achieved concurrently with the final cleavage of the peptide from the resin using strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2]
Advantages:
-
Simplicity: Deprotection is integrated into the final cleavage step in Boc/Bzl SPPS, streamlining the workflow.
-
Cost-Effective: this compound is generally a more economical choice for routine peptide synthesis.
Disadvantages and Side Reactions:
-
Harsh Deprotection Conditions: The use of strong, hazardous acids like HF requires specialized equipment and handling procedures.[2]
-
Re-alkylation: The benzyl cation (Bzl+) generated during cleavage is a reactive electrophile that can modify other sensitive residues in the peptide chain. Tryptophan and methionine are particularly susceptible to benzylation, leading to undesired side products and complicating purification. The use of scavengers like anisole, thioanisole, or cresol is crucial to mitigate this side reaction.
-
Incompatibility with Fmoc/tBu Strategy: The Bzl group is not fully stable to the repetitive piperidine treatments used for Fmoc group removal and is not cleaved by the standard TFA cleavage cocktail used in Fmoc SPPS.
H-Cys(Acm)-OH: The Key to Complex Architectures
The acetamidomethyl (Acm) group is renowned for its stability under the conditions of both Boc/Bzl and Fmoc/tBu SPPS, making it a truly orthogonal protecting group.[1] This stability is the cornerstone of its utility in the synthesis of complex peptides, particularly those containing multiple disulfide bonds.
Advantages:
-
Orthogonality: The Acm group is stable to both strong acids (HF, TFA) and bases (piperidine), allowing for its selective removal at a desired stage of the synthesis.[1]
-
Regioselective Disulfide Bond Formation: In peptides with multiple cysteine residues, different pairs can be protected with orthogonal groups (e.g., Trt and Acm). The Trt groups can be removed with TFA, allowing for the formation of the first disulfide bond. Subsequently, the Acm groups can be removed to form the second disulfide bond in a controlled manner.
-
Purification of the Protected Peptide: Since the Acm group remains intact after cleavage from the resin, the fully protected linear peptide can be purified by HPLC to remove impurities before proceeding with the often-sensitive disulfide bond formation step.
Disadvantages and Side Reactions:
-
Separate Deprotection Step: The removal of the Acm group requires a distinct synthetic step after the peptide has been cleaved from the resin, adding to the overall workflow.
-
Iodine-Mediated Side Reactions: Iodine, the most common reagent for Acm deprotection and oxidative disulfide bond formation, can lead to the iodination of sensitive amino acid residues such as tyrosine, tryptophan, and histidine. Careful control of reaction conditions (e.g., pH, solvent, temperature) and the use of scavengers are necessary to minimize these side reactions.
-
S→O Acyl Shift: In peptides containing serine or threonine residues in close proximity to Cys(Acm), a side reaction involving the migration of the Acm group from the sulfur of cysteine to the oxygen of serine or threonine has been observed under certain deprotection conditions.
-
Use of Heavy Metals: While less common now, deprotection using mercury(II) or silver(I) salts introduces toxic heavy metals that must be efficiently removed from the final peptide product.
Experimental Protocols
Protocol 1: Deprotection of Cys(Bzl) using HF Cleavage
This protocol is a standard procedure for the final cleavage and deprotection of a peptide synthesized using a Boc/Bzl strategy on a MBHA resin.
Materials:
-
Peptide-resin (e.g., Boc-peptide-MBHA resin)
-
Anhydrous liquid Hydrogen Fluoride (HF)
-
Scavengers: p-cresol, p-thiocresol, anisole, or a scavenger cocktail
-
HF cleavage apparatus
-
Dry, cold diethyl ether
-
Stirring vessel and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Place the peptide-resin (e.g., 1 g) and a magnetic stir bar in the reaction vessel of the HF apparatus.
-
Add the appropriate scavengers. A common cocktail for Cys(Bzl)-containing peptides is anisole (1.0 mL).
-
Cool the reaction vessel in a dry ice/acetone bath for 5 minutes.
-
Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Remove the HF by evaporation under a stream of dry nitrogen gas.
-
Wash the resin-peptide mixture with cold, dry diethyl ether to remove the scavengers and cleaved protecting groups.
-
Extract the crude peptide from the resin using an appropriate solvent (e.g., 10% aqueous acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
Purify the crude peptide by preparative HPLC.
Protocol 2: On-Resin Deprotection and Cyclization of Cys(Acm) with Iodine
This protocol describes the on-resin removal of the Acm groups and subsequent disulfide bond formation.
Materials:
-
Peptide-resin containing two Cys(Acm) residues
-
N,N-Dimethylformamide (DMF)
-
Iodine (I₂)
-
Deionized water
-
2% Ascorbic acid in DMF
-
Dichloromethane (DCM)
-
Reaction vessel with a filter
Procedure:
-
Swell the peptide-resin in DMF (approximately 1 mL per 100 mg of resin) for 30 minutes.
-
Prepare a solution of iodine (10 equivalents relative to the resin loading) in a 4:1 (v/v) mixture of DMF and water.
-
Add the iodine solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 40-60 minutes. Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the reaction is complete, filter the resin and discard the iodine solution.
-
Wash the resin thoroughly with DMF (3 times).
-
Wash the resin with 2% ascorbic acid in DMF (2 times) to quench any remaining iodine.
-
Wash the resin again with DMF (5 times) and finally with DCM (3 times).
-
Dry the resin under vacuum. The cyclic peptide can then be cleaved from the resin using a standard TFA cleavage cocktail.
Conclusion
The choice between this compound and H-Cys(Acm)-OH is a critical decision in peptide synthesis that significantly impacts the overall synthetic strategy and outcome.
-
This compound is the pragmatic choice for the synthesis of simpler peptides where the final product requires a free thiol and the Boc/Bzl strategy is employed. Its integration into the final cleavage step offers a streamlined and cost-effective approach, provided that appropriate measures are taken to mitigate potential side reactions.
-
H-Cys(Acm)-OH is the indispensable tool for the synthesis of complex peptides, particularly those with multiple disulfide bonds requiring precise, regioselective formation. Its orthogonality to standard SPPS chemistries provides the synthetic flexibility necessary to construct intricate peptide architectures. While requiring additional steps for deprotection, the ability to purify the protected intermediate and control disulfide pairing is a significant advantage that often outweighs the increased complexity of the workflow.
Ultimately, a thorough understanding of the properties of each protecting group, coupled with a careful consideration of the target peptide's structure and the desired synthetic endpoint, will guide the researcher to the most appropriate and successful synthetic strategy.
References
A Comparative Guide to the Lability of Benzyl (Bzl), Trityl (Trt), and tert-Butyl (tBu) Protecting Groups
In the realm of multi-step organic synthesis, particularly in pharmaceutical development and materials science, the strategic use of protecting groups is fundamental. An ideal protecting group should be introduced efficiently, remain stable throughout various reaction conditions, and be removed selectively under mild conditions.[1] This guide provides an objective comparison of three widely used protecting groups for hydroxyl, carboxyl, amino, and thiol functionalities: Benzyl (Bzl), Trityl (Trt), and tert-Butyl (tBu). We will focus on their relative lability, offering experimental data and protocols to aid researchers in selecting the appropriate group for their synthetic strategy.
Core Lability Comparison
The utility of Bzl, Trt, and tBu protecting groups stems from their distinct responses to different chemical environments, particularly acidic and reductive conditions. This differential lability is the cornerstone of orthogonal protection strategies, where one group can be selectively removed without affecting others.
-
Benzyl (Bzl) Group: Valued for its broad stability, the Bzl group is resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[1] Its primary mode of cleavage is catalytic hydrogenolysis, a remarkably mild and efficient method. However, it requires strong acids like anhydrous hydrogen fluoride (HF) for acid-catalyzed removal, limiting its utility in acid-sensitive substrates.[2][3][4]
-
Trityl (Trt) Group: The Trt group is exceptionally sensitive to acid.[5][6] Its cleavage is facilitated by the formation of the highly stable triphenylmethyl (trityl) cation, which is stabilized by the extensive resonance of the three phenyl rings.[5][7] This high degree of stability allows for its removal under very mild acidic conditions, such as aqueous acetic or formic acid, often leaving less acid-sensitive groups like tBu and Bzl intact.[1][5][8] Due to its significant steric bulk, the Trt group is often used for the selective protection of primary alcohols.[6]
-
tert-Butyl (tBu) Group: The tBu group is also acid-labile, but significantly more stable than the Trt group.[8] Its removal proceeds through the formation of a stable tertiary carbocation.[9][10] Deprotection typically requires stronger acidic conditions, most commonly with trifluoroacetic acid (TFA).[9][11][12] The tBu group is completely stable to the catalytic hydrogenolysis conditions used to cleave Bzl groups and the basic conditions often employed in peptide synthesis (e.g., for Fmoc group removal), making it a cornerstone of the widely used Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[13][14]
Data Presentation: Lability Summary
The following table summarizes the stability and common deprotection conditions for Bzl, Trt, and tBu protecting groups.
| Protecting Group | Common Substrates | Stable To | Labile To (Common Deprotection Conditions) | Relative Lability |
| Benzyl (Bzl) | Alcohols, Carboxylic Acids, Amines, Thiols | Mild/Strong Base, Mild Acid, Oxidants, Reductants | Catalytic Hydrogenolysis: H₂, Pd/C, PtO₂[15] Strong Acid: HF, HBr, TFMSA[2][4] | Most stable to acidolysis; uniquely labile to hydrogenolysis. |
| Trityl (Trt) | Alcohols, Amines, Thiols | Base, Hydrogenolysis, Redox Conditions | Very Mild Protic Acids: 80% Acetic Acid, Formic Acid[5] Dilute Strong Acids: 1-5% TFA in DCM[8] Lewis Acids: BF₃·Et₂O[16] | Most acid-labile due to highly stabilized carbocation. |
| tert-Butyl (tBu) | Alcohols, Carboxylic Acids, Amines, Thiols | Base, Hydrogenolysis, Redox Conditions | Strong Protic Acids: TFA (neat or in DCM)[9][12] Lewis Acids: ZnBr₂, TMSOTf[2][17] | Moderately acid-labile; significantly more stable than Trt. |
Mandatory Visualization
The distinct lability of these protecting groups is a direct consequence of their deprotection mechanisms and the stability of the intermediates formed.
Caption: Acid-catalyzed cleavage of Trt and tBu ethers proceeds via stable carbocation intermediates.
Caption: Bzl group removal via catalytic hydrogenolysis on a palladium surface.
Caption: A workflow demonstrating the selective, orthogonal removal of Trt, Bzl, and tBu groups.
Experimental Protocols
The following protocols are representative examples for the deprotection of each group. Researchers should optimize conditions based on the specific substrate and scale.
Protocol 1: Deprotection of a Benzyl (Bzl) Ether via Hydrogenolysis
This procedure describes the cleavage of a Bzl ether using palladium on carbon as a catalyst.
-
Materials:
-
Benzyl-protected substrate
-
10% Palladium on Carbon (Pd/C) (typically 5-10 mol% per Bzl group)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or THF)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Inert filtration aid (e.g., Celite®)
-
-
Procedure:
-
Dissolve the benzyl-protected substrate in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add the Pd/C catalyst to the solution. The flask should be under an inert atmosphere (e.g., Nitrogen or Argon) if the substrate is air-sensitive.
-
Seal the flask and purge the system by evacuating and refilling with H₂ gas three times.[18]
-
Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the H₂ atmosphere and replace it with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[18]
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
-
Protocol 2: Selective Deprotection of a Trityl (Trt) Ether with Formic Acid
This protocol demonstrates the removal of the highly acid-labile Trt group under mild conditions.[5]
-
Materials:
-
Trityl-protected substrate
-
Cold formic acid (e.g., 97+%)
-
Dioxane, Ethanol (EtOH), Diethyl ether (Et₂O) for evaporation
-
Water (H₂O)
-
-
Procedure:
-
Treat the Trityl-protected substrate (e.g., 200 mg) with cold formic acid (e.g., 3 mL) for a short duration (e.g., 3 minutes) at room temperature.[5]
-
Quickly remove the formic acid by evaporation using an oil pump.[5]
-
To ensure complete removal of acid, co-evaporate the resulting residue with dioxane (twice), followed by ethanol and diethyl ether.[5]
-
Extract the final residue with warm water to dissolve the deprotected product.
-
The insoluble by-product, triphenylcarbinol, can be removed by filtration.[5]
-
Evaporate the aqueous filtrate in vacuo to obtain the purified product.
-
-
Note on Scavengers: The intermediate trityl cation is reactive and can alkylate nucleophilic residues.[8] In sensitive substrates, adding a scavenger like triisopropylsilane (TIPS) or 2-methyl-2-butene can trap the cation and prevent side reactions.[5]
Protocol 3: Deprotection of a tert-Butyl (tBu) Ester with Trifluoroacetic Acid (TFA)
This protocol is a standard method for cleaving tBu esters, commonly used in the final step of peptide synthesis.[9][19]
-
Materials:
-
tert-Butyl-protected substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger such as triisopropylsilane (TIPS) or anisole, particularly if tryptophan or tyrosine residues are present.[11]
-
-
Procedure:
-
Dissolve the tBu-protected substrate in DCM.
-
Prepare a cleavage cocktail. A common mixture is 50% TFA in DCM (v/v).[12] For more sensitive substrates, a cocktail like 95% TFA, 2.5% H₂O, and 2.5% TIPS can be used.
-
Add the cleavage cocktail to the substrate solution and stir at room temperature.
-
Monitor the reaction for 1 to 5 hours until the starting material is consumed, as verified by TLC or LC-MS.[9][19]
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The crude product can be purified by precipitation from a solvent like cold diethyl ether, followed by washing and drying.
-
Conclusion
The choice between Benzyl, Trityl, and tert-Butyl protecting groups is dictated by the overall synthetic plan, particularly the need for orthogonal deprotection.
-
Bzl is the group of choice when stability to a wide range of conditions is needed, and a reductive cleavage step (hydrogenolysis) is compatible with the molecule.
-
Trt is ideal for protecting primary functional groups when extreme acid sensitivity is required for deprotection, allowing its removal without affecting most other protecting groups.
-
tBu offers a balance of stability and acid lability, making it robust enough for multi-step synthesis while being readily cleavable with strong acids like TFA. Its stability to hydrogenolysis and basic conditions makes it an excellent orthogonal partner to Bzl and Fmoc groups, respectively.
A thorough understanding of the distinct lability of these three groups empowers chemists to design and execute complex and elegant synthetic routes for the development of novel molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rsc.org [rsc.org]
A Comparative Guide to Alternative Protecting Groups for Benzyl Ethers and Amines in Specific Applications
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. The benzyl (Bn) group is a workhorse for the protection of alcohols and amines due to its general stability. However, its removal often requires harsh conditions, such as catalytic hydrogenolysis, which may not be compatible with other functional groups in a complex molecule. This guide provides an objective comparison of common alternatives to the benzyl protecting group, supported by experimental data, to facilitate the selection of the most appropriate group for specific synthetic challenges.
Alternatives for Alcohol Protection
The protection of hydroxyl groups is fundamental in the synthesis of complex molecules like carbohydrates and polyketides. While benzyl ethers are robust, several alternatives offer milder deprotection conditions and orthogonal reactivity.
p-Methoxybenzyl (PMB) Ether
The p-methoxybenzyl (PMB) group is structurally similar to the benzyl group but with an electron-donating methoxy group on the aromatic ring. This modification makes the PMB group susceptible to oxidative cleavage under mild conditions, providing a key point of orthogonality to the benzyl group.[1][2]
Comparative Data:
| Protecting Group | Protection Conditions | Deprotection Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Benzyl (Bn) | BnBr, NaH, THF, 0 °C to rt, 6-12 h[3] | H₂, Pd/C, MeOH, rt[4] | 85-95 | Robust, stable to a wide range of reagents.[3] | Harsh deprotection (hydrogenolysis) not compatible with reducible groups (alkenes, alkynes).[5] |
| p-Methoxybenzyl (PMB) | PMB-Cl, NaH, THF, 0 °C to rt[2] | DDQ, CH₂Cl₂/H₂O, rt[1][2] | 90-98 | Mild oxidative deprotection, orthogonal to Bn.[2] | Less stable to acidic conditions than Bn.[6] |
Experimental Protocols:
Protection of an Alcohol with Benzyl Bromide: To a solution of the alcohol (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, sodium hydride (1.2 mmol, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes at 0 °C. Benzyl bromide (1.2 mmol) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 6-12 hours. The reaction is carefully quenched with water at 0 °C. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[3]
Deprotection of a PMB Ether using DDQ: To a solution of the PMB-protected alcohol (1.0 mmol) in a mixture of CH₂Cl₂ (18 mL) and water (1 mL), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) is added at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The mixture is then filtered, and the filtrate is washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, concentrated, and the residue is purified by flash chromatography to afford the deprotected alcohol.[2]
Logical Workflow for Selection:
References
A Comparative Guide to the Performance of H-Cys(Bzl)-OH in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of complex peptide synthesis, the selection of an appropriate protecting group for cysteine residues is a critical determinant of success. The thiol side chain of cysteine is highly reactive, necessitating robust protection to prevent unwanted side reactions, yet requiring a strategy that allows for selective deprotection without compromising the integrity of the peptide. This guide provides an objective comparison of the performance of S-benzyl-L-cysteine (H-Cys(Bzl)-OH) with other commonly used cysteine derivatives in solid-phase peptide synthesis (SPPS). We present a summary of experimental data, detailed methodologies for key experiments, and visualizations of relevant workflows to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Cysteine Protecting Groups
The choice of a cysteine protecting group profoundly impacts several key aspects of peptide synthesis, including coupling efficiency, the propensity for side reactions like racemization and β-elimination, and the conditions required for final deprotection. Below is a comparative summary of this compound and other widely used alternatives.
| Protecting Group | Primary Synthesis Strategy | Key Advantages | Key Disadvantages |
| Benzyl (Bzl) | Boc/Bzl | - High stability to repeated acidolysis in Boc-SPPS- Well-established history of use | - Requires harsh cleavage conditions (e.g., HF)[1]- Not orthogonal to standard Fmoc/tBu strategy- Can lead to significant racemization in certain coupling conditions[2] |
| Trityl (Trt) | Fmoc/tBu | - Acid-labile, removed with TFA- Cost-effective- Bulky group can reduce piperidine addition to C-terminal Cys[3] | - Prone to significant racemization with base-mediated coupling[2][4]- Incomplete deprotection can be an issue without proper scavengers |
| Acetamidomethyl (Acm) | Fmoc/tBu & Boc/Bzl | - Orthogonal: stable to both TFA and HF[5]- Allows for selective, late-stage disulfide bond formation | - Removal requires specific, often harsh reagents (e.g., iodine, mercury(II) acetate)[6]- Can be prone to side reactions during iodine-mediated deprotection |
| tert-Butylthio (StBu) | Fmoc/tBu | - Stable to both acidic and basic conditions of SPPS- Orthogonal protection, removed by reduction | - Removal can be sluggish- Potential for side reactions if thiol scavengers are used prematurely |
Quantitative Data on Racemization
Racemization of the cysteine residue during coupling is a major concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate. The choice of protecting group and coupling conditions significantly influences the extent of racemization.
| Cysteine Derivative | Coupling Conditions | % Racemization (d-Cys) |
| Fmoc-Cys(Bzl)-OH | HCTU/DIEA in DMF | 5.3%[2] |
| Fmoc-Cys(Trt)-OH | HCTU/DIEA in DMF | 8.0%[7] |
| Fmoc-Cys(Acm)-OH | HCTU/DIEA in DMF | 4.8%[7] |
| Fmoc-Cys(MBom)-OH | HCTU/DIEA in DMF | 0.4%[2] |
| Fmoc-Cys(Dpm)-OH | HCTU/DIEA in DMF | 1.2%[2] |
Note: Data is based on the synthesis of the model peptide H-Gly-Cys-Phe-NH2. MBom (4-methoxybenzyloxymethyl) and Dpm (diphenylmethyl) are presented for comparison as alternative acid-labile protecting groups.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the successful implementation of a synthetic strategy. Below are representative protocols for Boc-SPPS utilizing this compound and a standard Fmoc-SPPS protocol for comparison.
Boc-SPPS Protocol for a Complex Peptide Containing Cys(Bzl)
This protocol outlines the manual solid-phase synthesis of a hypothetical complex peptide using the Boc/Bzl strategy.
-
Resin Swelling: Swell the p-methylbenzhydrylamine (MBHA) resin in dichloromethane (DCM) for 1 hour.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid (e.g., Boc-Gly-OH) to the resin using a symmetric anhydride or an in situ coupling reagent like HBTU/DIEA in DMF.
-
Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[8]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with 10% diisopropylethylamine (DIEA) in DCM.[8]
-
Chain Elongation: Continue the synthesis by sequentially coupling the remaining Boc-protected amino acids, including Boc-Cys(Bzl)-OH, following steps 3 and 4 for each cycle.
-
Final Cleavage and Deprotection: After assembly of the full peptide chain, treat the resin with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours in the presence of scavengers such as anisole and p-cresol to cleave the peptide from the resin and remove the Bzl and other side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc-SPPS Protocol for a Complex Peptide Containing Cys(Trt)
This protocol describes a standard automated or manual Fmoc/tBu-based synthesis.
-
Resin Preparation: Start with a Rink Amide resin, pre-swollen in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.[9]
-
Amino Acid Coupling: Couple the desired Fmoc-amino acid (e.g., Fmoc-Cys(Trt)-OH) using a coupling reagent such as HBTU/DIEA or HATU/DIEA in DMF for 1-2 hours.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v), for 2-3 hours to cleave the peptide from the resin and remove the Trt and other acid-labile side-chain protecting groups.[10]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by washing and purification via RP-HPLC.
Visualizing Workflows and Pathways
Workflow for Boc-SPPS of a Cys(Bzl)-Containing Peptide
Caption: Boc-SPPS Workflow for Cys(Bzl) Peptides.
Decision Pathway for Cysteine Protecting Group Selection
Caption: Decision Pathway for Cysteine Protection.
Conclusion
The selection of a cysteine protecting group is a multifaceted decision that hinges on the overall synthetic strategy, the complexity of the target peptide, and the potential for side reactions. This compound remains a viable and effective choice within the Boc/Bzl solid-phase peptide synthesis framework, particularly for its high stability during synthesis. However, its requirement for harsh HF cleavage conditions has led to the widespread adoption of the milder Fmoc/tBu strategy in many applications.
For researchers utilizing the Fmoc/tBu approach, H-Cys(Trt)-OH is a common and cost-effective option, though careful consideration of coupling conditions is necessary to mitigate the risk of racemization.[2][4] For complex peptides requiring regioselective disulfide bond formation, orthogonal protecting groups such as Acm and StBu are indispensable. Emerging protecting groups that offer acid lability with reduced racemization potential, such as MBom, present promising alternatives for the synthesis of particularly sensitive and complex cysteine-containing peptides.[2] Ultimately, a thorough understanding of the advantages and limitations of each protecting group, supported by the experimental data presented here, will empower researchers to devise the most effective strategies for the successful synthesis of their target peptides.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. peptide.com [peptide.com]
Safety Operating Guide
Proper Disposal of H-Cys(Bzl)-OH: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of H-Cys(Bzl)-OH (S-Benzyl-L-cysteine), ensuring laboratory safety and environmental compliance.
This compound is a derivative of the amino acid cysteine, commonly used in peptide synthesis and other research applications. While some safety data sheets (SDS) may indicate a low immediate health hazard, it is crucial to handle this compound with care due to conflicting hazard information and the potential for environmental impact. Notably, it has been classified as WGK 3, signifying it is highly hazardous to water. Therefore, treating this compound as a hazardous substance is a prudent and necessary precaution.
Safety and Hazard Summary
Conflicting information exists regarding the hazards of this compound. The following table summarizes the key safety data. It is recommended to adhere to the more stringent precautions.
| Hazard Classification | Details | Source/Note |
| Health Hazards | May cause skin and eye irritation. Considered a hazardous substance under OSHA 29 CFR 1910.1200. Thermal decomposition can release irritating gases and vapors. | Precautionary approach based on multiple sources. |
| The product contains no substances which at their given concentration are considered to be hazardous to health. | Contradictory information from a specific SDS. | |
| Environmental Hazards | WGK 3: Highly hazardous to water. | German Water Hazard Class. |
| Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants. | Contradictory information from a specific SDS. | |
| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), safety glasses or goggles, chemical-resistant gloves (e.g., nitrile). | Recommended for handling the solid powder. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Respiratory Protection: If handling large quantities or if there is a risk of generating dust, a NIOSH-approved N95 respirator or higher is recommended.
-
Protective Clothing: A standard laboratory coat should be worn.
2. Waste Segregation and Collection:
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Aqueous or solvent solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.
-
Do not dispose of this compound solutions down the drain due to its high water hazard classification (WGK 3).
-
Segregate from other waste streams such as halogenated solvents, strong acids, or bases unless compatibility is confirmed.
-
3. Labeling of Waste Containers:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or "S-Benzyl-L-cysteine."
-
The primary hazards (e.g., "Irritant," "Environmental Hazard").
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
4. Storage of Hazardous Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Keep containers closed at all times, except when adding waste.
-
Store in secondary containment to prevent the spread of material in case of a leak.
5. Spill and Emergency Procedures:
In the event of a spill:
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding the generation of dust. A wet paper towel can be used to gently wipe up the final traces.
-
Place all contaminated materials into the designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent others from entering the area.
-
Follow the specific emergency procedures provided by your institution.
-
6. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound in the regular trash or down the sanitary sewer.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and safety protocols.
Safeguarding Your Research: A Comprehensive Guide to Handling H-Cys(Bzl)-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling H-Cys(Bzl)-OH (S-Benzyl-L-cysteine), including detailed operational and disposal plans to foster a secure research environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a non-hazardous solid, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination. The following personal protective equipment is recommended for all procedures involving this compound.
| PPE Category | Item | Material/Type Specification | Rationale |
| Hand Protection | Gloves | Nitrile | Offers good resistance to a variety of chemicals, including weak acids. Should be disposed of immediately if contamination occurs.[1] |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields | Protects against splashes and airborne particles. |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Prevents contact of the chemical with skin and personal clothing. |
| Respiratory | Not generally required | N/A | This compound is a non-volatile solid. Use in a well-ventilated area. A dust mask may be used for large quantities to prevent inhalation. |
| Foot Protection | Closed-toe Shoes | Leather or other chemical-resistant material | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Workflow for Handling this compound
This workflow outlines the key stages for safely handling this compound from receipt to disposal, ensuring a systematic and secure process.
Detailed Experimental Protocols
Weighing and Transferring this compound
-
Preparation : Designate a clean, draft-free area for weighing, preferably on a stable balance table.
-
Tare : Place a clean weigh boat or paper on the analytical balance and tare the weight.
-
Transfer : Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weigh boat. Avoid abrupt movements to minimize the generation of airborne dust.
-
Record : Record the exact weight of the compound.
-
Cleanup : After transfer, gently tap the spatula to remove any residual powder back into the stock container or a designated waste container. Clean the spatula and the weighing area with a damp cloth or paper towel to collect any remaining particles.
Dissolving this compound
-
Solvent Selection : Choose an appropriate solvent based on the experimental requirements. This compound is soluble in water.
-
Glassware : Select clean, dry glassware of a suitable volume.
-
Procedure : Add the weighed this compound to the glassware. If using a volatile solvent, perform this step in a chemical fume hood. Add the solvent and stir using a magnetic stir bar or swirl gently until the solid is completely dissolved. Sonication can be used to expedite dissolution if necessary.
Disposal Plan: Managing this compound Waste
As this compound is not classified as a hazardous substance, its disposal should follow institutional guidelines for non-hazardous solid chemical waste.[2][3]
Solid Waste
-
Contaminated Materials : Place any items contaminated with this compound, such as weigh boats, paper, gloves, and paper towels, into a designated solid waste container. This container should be clearly labeled as "Non-Hazardous Solid Chemical Waste."
-
Unused Product : If you have excess or expired this compound, it should be disposed of in its original container or a securely sealed and labeled container within the non-hazardous solid waste stream. Do not dispose of solid chemicals in general laboratory trash cans that may be handled by custodial staff.[2]
Liquid Waste
-
Aqueous Solutions : Non-hazardous aqueous solutions of this compound may be permissible for drain disposal, depending on local regulations and the presence of other chemicals in the solution. Always consult your institution's Environmental Health and Safety (EHS) office before disposing of any chemical waste down the drain.[4]
-
Organic Solvent Solutions : Solutions of this compound in organic solvents must be collected in a designated hazardous waste container for organic solvents. The container should be properly labeled with the contents and stored in a satellite accumulation area until collected by EHS.
By implementing these safety and handling protocols, researchers can confidently work with this compound while maintaining a secure and compliant laboratory environment.
References
- 1. gloves.com [gloves.com]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
